Product packaging for Fmoc-NIP-OH(Cat. No.:CAS No. 158922-07-7)

Fmoc-NIP-OH

Número de catálogo: B557335
Número CAS: 158922-07-7
Peso molecular: 351.4 g/mol
Clave InChI: FINXGQXNIBNREL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Fmoc-NIP-OH, also known as this compound, is a useful research compound. Its molecular formula is C21H21NO4 and its molecular weight is 351.4 g/mol. The purity is usually 95%.
The exact mass of the compound Fmoc-3-carboxypiperidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H21NO4 B557335 Fmoc-NIP-OH CAS No. 158922-07-7

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c23-20(24)14-6-5-11-22(12-14)21(25)26-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,14,19H,5-6,11-13H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FINXGQXNIBNREL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30373259
Record name Fmoc-3-carboxypiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158922-07-7
Record name Fmoc-3-carboxypiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-NIP-OH: Core Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-NIP-OH, chemically known as (S)-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-3-carboxylic acid, is a non-proteinogenic amino acid derivative widely utilized as a building block in solid-phase peptide synthesis (SPPS). Its unique cyclic structure, derived from nipecotic acid, imparts conformational constraints on the resulting peptides, a feature of significant interest in drug design and development for modulating biological activity and metabolic stability. This technical guide provides a comprehensive overview of the core chemical properties, structure, and relevant experimental methodologies associated with this compound.

Core Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, providing a consolidated reference for laboratory use.

PropertyValueReference(s)
IUPAC Name (3S)-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-3-carboxylic acid[1]
Synonyms Fmoc-L-nipecotic acid, Fmoc-(S)-nipecotic acid, L-1-Fmoc-Nipecotic acid, Fmoc-3-carboxypiperidine[2]
CAS Number 193693-68-4[1][3]
Molecular Formula C₂₁H₂₁NO₄[2]
Molecular Weight 351.40 g/mol [2]
Appearance White to off-white solid/powder[2]
Solubility Soluble in Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dimethyl sulfoxide (DMSO). Specifically, 55 mg/mL (156.52 mM) in DMSO, where sonication is recommended.[4] Insoluble in water.[4][5][6]
Storage Conditions Store at -20°C for long-term stability.[4] Shipped at ambient temperature.[2][2][4]

Chemical Structure

The structure of this compound consists of three key components: the nipecotic acid core, a piperidine-3-carboxylic acid, which provides the cyclic backbone; the fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the piperidine nitrogen, which is crucial for stepwise peptide synthesis; and the carboxylic acid group, which participates in peptide bond formation.

Fmoc_NIP_OH_Structure Chemical Structure of this compound cluster_Fmoc Fmoc Group cluster_NIP Nipecotic Acid Core Fmoc_ring1 Fluorenyl Ring System Fmoc_methoxy Methoxycarbonyl Linker Fmoc_ring1->Fmoc_methoxy attached to Piperidine_ring Piperidine Ring Fmoc_methoxy->Piperidine_ring protects N of Carboxyl_group Carboxylic Acid Piperidine_ring->Carboxyl_group contains SPPS_Workflow Resin Resin with N-terminal Fmoc Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling to Resin Washing1->Coupling Activation This compound Activation (HBTU/HOBt/DIPEA) Activation->Coupling Washing2 DMF Wash Coupling->Washing2 Next_Cycle Ready for Next Amino Acid Washing2->Next_Cycle HPLC_Workflow Crude_Peptide Crude Peptide Solution Injection Injection onto C18 Column Crude_Peptide->Injection Gradient_Elution Gradient Elution (Water/Acetonitrile/TFA) Injection->Gradient_Elution UV_Detection UV Detection (220/280 nm) Gradient_Elution->UV_Detection Fraction_Collection Fraction Collection UV_Detection->Fraction_Collection Analysis Mass Spec Analysis of Fractions Fraction_Collection->Analysis Pooling Pooling of Pure Fractions Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Purified_Peptide Purified Peptide Lyophilization->Purified_Peptide

References

Fmoc-NIP-OH: A Technical Guide to its Mechanism of Action in Peptide Folding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of peptide science and drug discovery, the precise control of peptide conformation is paramount to achieving desired biological activity and therapeutic efficacy. Fmoc-NIP-OH (N-α-Fmoc-L-nipecotic acid) has emerged as a valuable building block in solid-phase peptide synthesis (SPPS) for its ability to induce specific secondary structures, particularly β-turns. This in-depth technical guide elucidates the mechanism of action through which this compound influences peptide folding, providing researchers with the foundational knowledge to strategically incorporate this constrained amino acid into their peptide designs. We will delve into the structural rationale, experimental evidence, and detailed protocols for the synthesis and analysis of nipecotic acid-containing peptides.

Core Mechanism of Action: The Role of the Piperidine Ring

The primary mechanism by which this compound directs peptide folding lies in the conformational constraints imposed by its rigid piperidine ring structure. Unlike linear amino acids which possess a higher degree of rotational freedom around their φ (phi) and ψ (psi) dihedral angles, the cyclic nature of nipecotic acid significantly restricts these angles. This inherent rigidity has two major consequences for the peptide backbone:

  • Induction of β-Turns: The constrained dihedral angles of the nipecotic acid residue often favor the geometry required for the formation of β-turns. A β-turn is a secondary structure element where the polypeptide chain reverses its direction, a crucial feature in the folding of many biologically active peptides and proteins. By positioning this compound at the i+1 or i+2 position of a putative turn, the piperidine ring can act as a template, forcing the peptide backbone to adopt the necessary turn conformation.

  • Influence on cis/trans Isomerization: The incorporation of a cyclic amino acid can influence the equilibrium of the cis and trans isomers of the preceding peptide bond (the X-NIP bond). While the trans conformation is generally favored for most peptide bonds, the steric constraints imposed by the piperidine ring can increase the population of the cis isomer. The cis conformation is a key feature of certain types of turns and can significantly alter the overall three-dimensional structure and biological activity of a peptide.

The logical relationship of how the structural features of this compound lead to a defined peptide conformation is illustrated below.

A This compound (Nipecotic Acid) B Rigid Piperidine Ring A->B C Constrained φ and ψ Dihedral Angles B->C D Promotion of β-Turn Formation C->D E Influence on cis/trans Isomerization of Preceding Peptide Bond C->E F Defined Peptide Secondary Structure D->F E->F G Altered Peptide Conformation and Biological Activity F->G

Caption: Logical flow from the structural properties of this compound to its impact on peptide conformation.

Quantitative Data on Conformational Effects

While extensive quantitative data specifically for this compound is still an active area of research, studies on analogous cyclic amino acids provide valuable insights into the expected energetic and structural changes. The following table summarizes typical quantitative data obtained from studies of peptides containing cyclic amino acids compared to their acyclic counterparts.

ParameterMethodTypical Observation for Cyclic Amino Acid IncorporationSignificance in Peptide Folding
Dihedral Angles (φ, ψ) NMR Spectroscopy, X-ray CrystallographyRestricted to a narrow range of values (e.g., φ ≈ -60° to -80°, ψ ≈ +120° to +150° for turn-inducing residues)Direct evidence of conformational constraint and turn induction.
cis/trans Isomer Ratio (X-Cyc) 2D NMR (NOESY/ROESY)Increased population of the cis isomer (e.g., from <5% to 10-40%)Significant alteration of the peptide backbone trajectory.
Turn Population Circular Dichroism (CD), NMRIncreased percentage of β-turn or other ordered structuresIndicates a shift in the conformational equilibrium towards a folded state.
Thermodynamic Stability (ΔG°) Thermal or Chemical Denaturation (monitored by CD)May show a modest increase in stability (e.g., 0.5 - 2 kcal/mol) for peptides designed to foldQuantifies the energetic contribution of the cyclic residue to the folded state.
³J(HN,Hα) Coupling Constants NMR SpectroscopyValues consistent with specific turn types (e.g., small values for the i+2 residue in a type II β-turn)Provides information about the backbone dihedral angles.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Nipecotic Acid-Containing Peptide

This protocol outlines the manual synthesis of a model peptide containing an this compound residue using standard Fmoc/tBu chemistry.

Materials:

  • Rink Amide MBHA resin (or other suitable resin)

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat with a fresh solution for 15 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of OxymaPure/HOBt in DMF.

    • Add 3 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat Cycles: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence. For the incorporation of this compound, follow the same coupling procedure.

  • Final Deprotection: Perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection of Side Chains: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase HPLC.

The experimental workflow for SPPS is visualized in the following diagram.

Start Start Resin_Swelling Resin Swelling (DMF) Start->Resin_Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin_Swelling->Fmoc_Deprotection Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Repeat All Residues Coupled? Wash2->Repeat Repeat->Fmoc_Deprotection No Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Yes Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification End End Purification->End

Caption: General workflow for the solid-phase synthesis of a peptide.

Conformational Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique to assess the secondary structure content of peptides in solution.

Materials:

  • Purified peptide

  • Appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.4)

  • Trifluoroethanol (TFE) (optional, as a helix-inducing co-solvent)

  • CD spectropolarimeter

  • Quartz cuvette with a short path length (e.g., 1 mm)

Procedure:

  • Sample Preparation: Prepare a stock solution of the peptide in the desired buffer at a concentration of approximately 0.1-0.2 mg/mL.

  • Instrument Setup:

    • Purge the instrument with nitrogen gas.

    • Set the wavelength range (e.g., 190-260 nm).

    • Set the scanning speed, bandwidth, and number of accumulations.

  • Blank Measurement: Record the spectrum of the buffer alone.

  • Sample Measurement: Record the spectrum of the peptide solution.

  • Data Processing:

    • Subtract the blank spectrum from the sample spectrum.

    • Convert the raw data (ellipticity) to mean residue ellipticity ([θ]).

  • Analysis: Analyze the CD spectrum for characteristic secondary structure signals:

    • β-turn: A negative band around 205 nm and a positive band around 220-230 nm can be indicative of a β-turn.

    • α-helix: Negative bands at ~208 nm and ~222 nm and a positive band at ~193 nm.

    • Random Coil: A strong negative band around 198 nm.

Structural Elucidation by 2D NMR Spectroscopy

Two-dimensional NMR spectroscopy provides detailed atomic-level information about the peptide's conformation in solution.

Materials:

  • Purified peptide (isotopic labeling, e.g., ¹³C, ¹⁵N, may be required for complex peptides)

  • Appropriate deuterated solvent (e.g., D₂O, or a mixture of H₂O/D₂O)

  • NMR spectrometer (≥ 500 MHz)

Procedure:

  • Sample Preparation: Dissolve the peptide in the deuterated solvent to a final concentration of 1-5 mM.

  • 1D ¹H NMR: Acquire a one-dimensional proton spectrum to assess sample purity and spectral dispersion.

  • 2D NMR Experiments:

    • TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space proximities between protons. Short-range NOEs (dαN(i, i+1), dNN(i, i+1)) are used for sequential assignment, while medium-range NOEs (dαN(i, i+2), dNN(i, i+2), dαN(i, i+3)) are crucial for identifying turn structures.

  • Data Processing and Analysis:

    • Process the 2D spectra using appropriate software (e.g., TopSpin, NMRPipe).

    • Perform sequential assignment of all proton resonances.

    • Identify and quantify NOE cross-peaks. The presence of a dNN(i+1, i+2) NOE along with a weak or absent dαN(i+1, i+2) NOE is characteristic of a β-turn.

  • Structure Calculation: Use the NOE-derived distance restraints and dihedral angle restraints (from coupling constants) to calculate a family of 3D structures using molecular dynamics or distance geometry algorithms (e.g., CYANA, XPLOR-NIH).

The following diagram illustrates the workflow for determining a peptide's 3D structure using NMR.

Start Start Sample_Prep Peptide Sample Preparation Start->Sample_Prep NMR_Acquisition 2D NMR Data Acquisition (TOCSY, NOESY) Sample_Prep->NMR_Acquisition Data_Processing Data Processing and Resonance Assignment NMR_Acquisition->Data_Processing Restraint_Generation Generate Distance and Dihedral Restraints Data_Processing->Restraint_Generation Structure_Calculation 3D Structure Calculation (Molecular Dynamics) Restraint_Generation->Structure_Calculation Structure_Validation Structure Validation and Analysis Structure_Calculation->Structure_Validation End End Structure_Validation->End

Caption: Workflow for 3D structure determination of a peptide by NMR spectroscopy.

Conclusion

This compound serves as a powerful tool for peptide chemists and drug developers seeking to impose conformational constraints and induce specific secondary structures within synthetic peptides. Its rigid piperidine ring acts as a molecular scaffold, predisposing the peptide backbone to adopt turn-like conformations and influencing the local cis/trans isomerization of the preceding peptide bond. By understanding the fundamental mechanism of action and employing the detailed experimental protocols for synthesis and structural analysis outlined in this guide, researchers can rationally design and develop novel peptides with enhanced biological activity, stability, and therapeutic potential. The continued exploration of such conformationally constrained amino acids will undoubtedly pave the way for the next generation of peptide-based therapeutics.

Fmoc-NIP-OH: A Technical Guide to Engineering Beta-Turn Conformations in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of peptide design and drug discovery, the precise control of secondary structure is paramount for modulating biological activity, stability, and bioavailability. The beta-turn, a ubiquitous secondary structural motif, is critical for molecular recognition and protein folding. This technical guide provides an in-depth exploration of Fmoc-NIP-OH (Fmoc-L-nipecotic acid), a conformationally constrained, cyclic beta-amino acid, as a potent inducer of beta-turn conformations in synthetic peptides. This document details the chemical properties of this compound, the theoretical basis for its turn-inducing capabilities, and presents a synopsis of relevant experimental data. Detailed experimental protocols for the incorporation of this compound into peptides and their subsequent structural analysis are provided to facilitate its application in research and drug development.

Introduction: The Significance of Beta-Turns and Peptidomimetics

Peptides are key players in a vast array of physiological processes, acting as hormones, neurotransmitters, and modulators of protein-protein interactions. However, their therapeutic potential is often hampered by their inherent flexibility and susceptibility to proteolytic degradation. The adoption of a specific three-dimensional structure is often a prerequisite for biological activity. Beta-turns, which are characterized by a 180° reversal in the peptide backbone, are one of the most common secondary structural motifs, typically composed of four amino acid residues. They are frequently found on the surface of proteins and are crucial for mediating interactions between proteins and their ligands.

The induction of stable beta-turn conformations in synthetic peptides is a key strategy in the design of peptidomimetics – molecules that mimic the structure and function of natural peptides but with improved pharmacological properties. The incorporation of conformationally constrained amino acids is a powerful approach to achieve this. This compound, a derivative of L-nipecotic acid, is a prime candidate for this purpose due to its cyclic and beta-amino acid nature, which restricts the available conformational space of the peptide backbone, thereby predisposing it to adopt a turn structure.

This compound: Chemical Properties and Structural Rationale for Beta-Turn Induction

This compound, or (S)-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-3-carboxylic acid, is a derivative of the cyclic beta-amino acid nipecotic acid. The piperidine ring imposes significant conformational constraints on the peptide backbone, limiting the permissible values of the backbone dihedral angles (phi, φ and psi, ψ). This inherent rigidity is the primary reason for its utility as a beta-turn inducer.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Formula C21H21NO4
Molecular Weight 351.4 g/mol
Appearance White to off-white powder
Solubility Soluble in DMF, NMP, and other common organic solvents for peptide synthesis
Chirality (S)-configuration

The incorporation of a beta-amino acid, such as nipecotic acid, into a peptide chain introduces an additional methylene group into the backbone. This alters the hydrogen bonding patterns that define canonical secondary structures like alpha-helices and beta-sheets. However, the constrained cyclic structure of nipecotic acid can favor the formation of specific turn-like structures. Studies on oligomers of (S)-nipecotic acid have shown that they adopt a characteristic secondary structure in solution, as evidenced by circular dichroism spectroscopy[1][2]. This suggests a strong intrinsic propensity of the nipecotic acid residue to induce ordered conformations.

Furthermore, research on structurally related cyclic amino acids, such as 2,3-methanopipecolic acids, has demonstrated their ability to induce type VIa beta-turns when incorporated into peptides[3]. This provides a strong precedent for the turn-inducing capabilities of the six-membered ring of nipecotic acid.

Experimental Evidence and Data

While direct structural elucidation of a beta-turn induced by a single NIP residue in a complex peptide is not extensively documented in the literature, the following table summarizes the key findings from studies on nipecotic acid oligomers and related cyclic amino acids that support its role as a beta-turn inducer.

Table 2: Summary of Experimental Evidence for Nipecotic Acid-Induced Conformations

Study TypeSystem StudiedKey FindingsReference
Circular Dichroism (CD) Spectroscopy Homooligomers of (S)-nipecotic acidA profound change in the far-UV CD spectrum was observed from monomer to tetramer, indicating the adoption of a characteristic secondary structure for oligomers with four or more residues.[1][2]
NMR Spectroscopy Derivatives of nipecotic acidAnalysis of conformational equilibrium and intramolecular hydrogen bonding in various solvents.[4]
Conformational Analysis Peptides with 2,3-methanopipecolic acidsIncorporation at the i+2 position induces the formation of a type VIa beta-turn secondary structure in organic solvents.[3]

Experimental Protocols

The following protocols provide a general framework for the incorporation of this compound into a peptide sequence using solid-phase peptide synthesis (SPPS) and subsequent conformational analysis.

Solid-Phase Peptide Synthesis (SPPS) with this compound

This protocol outlines the manual synthesis of a peptide incorporating a nipecotic acid residue. Standard Fmoc/tBu chemistry is employed.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • Fmoc-L-nipecotic acid (this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Dissolve 4 equivalents of the Fmoc-amino acid and 4 equivalents of OxymaPure®/HOBt in DMF.

    • Add 4 equivalents of DIC to the activation mixture and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Incorporation of this compound: Follow the same coupling procedure as in step 3, using Fmoc-L-nipecotic acid as the amino acid to be coupled.

  • Repeat Cycles: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity of the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Conformational Analysis

4.2.1. Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive method to assess the secondary structure of peptides in solution.

Procedure:

  • Dissolve the purified peptide in an appropriate solvent (e.g., phosphate buffer, methanol, or trifluoroethanol) to a concentration of 0.1-0.2 mg/mL.

  • Record the CD spectrum in the far-UV region (typically 190-260 nm) at a controlled temperature.

  • Analyze the resulting spectrum for characteristic features of beta-turns (e.g., a positive band around 205 nm and a negative band around 220-230 nm, though the exact positions and intensities can vary depending on the turn type and solvent).

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed atomic-level information about the peptide's conformation.

Procedure:

  • Dissolve the purified peptide in a suitable deuterated solvent (e.g., D2O, CD3OH, or a mixture).

  • Acquire a series of 1D and 2D NMR spectra, including:

    • 1D 1H NMR: To observe the chemical shifts of the protons.

    • 2D TOCSY (Total Correlation Spectroscopy): To assign the spin systems of the amino acid residues.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons, which are crucial for defining the three-dimensional structure. Short-range NOEs (e.g., between adjacent residues) and medium-range NOEs (e.g., between residues i and i+2 or i+3) are indicative of turn conformations.

  • Analyze the chemical shifts, coupling constants, and NOE patterns to determine the dihedral angles and calculate a three-dimensional structure of the peptide.

4.2.3. X-ray Crystallography

X-ray crystallography can provide a high-resolution, static picture of the peptide's conformation in the solid state.

Procedure:

  • Screen for crystallization conditions using various commercially available kits and techniques (e.g., hanging drop or sitting drop vapor diffusion).

  • Once suitable crystals are obtained, collect X-ray diffraction data, preferably at a synchrotron source.

  • Process the diffraction data and solve the crystal structure to determine the precise atomic coordinates of the peptide, which will reveal the presence and type of any beta-turn.

Visualizations

Logical Relationship of this compound in Peptidomimetic Design

G A Therapeutic Peptides B Challenges: - Poor Stability - Low Bioavailability - High Flexibility A->B C Peptidomimetic Design B->C D Conformational Constraint C->D H Improved Pharmacological Properties: - Enhanced Activity - Increased Stability - Receptor Selectivity C->H E Induction of Secondary Structures D->E F Beta-Turn Mimicry E->F F->H G This compound (Cyclic Beta-Amino Acid) G->D

Caption: Role of this compound in peptidomimetic design.

Experimental Workflow for Peptide Synthesis and Analysis

G cluster_synthesis Peptide Synthesis cluster_analysis Purification and Analysis A Solid-Phase Peptide Synthesis (SPPS) B Incorporation of this compound A->B C Cleavage and Deprotection B->C D Crude Peptide C->D E RP-HPLC Purification D->E F Mass Spectrometry E->F G Purified Peptide E->G H Conformational Analysis (CD, NMR, X-ray) G->H I Structural Information (Beta-Turn Confirmation) H->I

Caption: Workflow for synthesis and analysis.

Conclusion

This compound is a valuable tool for peptide chemists and drug developers seeking to impose conformational constraints and induce beta-turn structures in synthetic peptides. Its rigid, cyclic beta-amino acid framework provides a strong predisposition for turn formation, a hypothesis supported by studies on related systems. By following the detailed protocols for synthesis and structural analysis outlined in this guide, researchers can effectively utilize this compound to engineer peptides with enhanced structural definition, leading to improved biological activity and therapeutic potential. Further research involving the systematic incorporation of this compound into various peptide sequences and detailed structural characterization will undoubtedly solidify its role as a premier beta-turn-inducing building block.

References

Conformational Analysis of Peptides Containing Fmoc-NIP-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptides is a powerful strategy for modulating their structure, stability, and biological activity. Fmoc-NIP-OH, an N-Fmoc protected derivative of nipecotic acid (piperidine-3-carboxylic acid), represents a class of cyclic amino acid analogues that can induce unique conformational constraints on peptide backbones. Understanding the three-dimensional structure of peptides containing this compound is crucial for the rational design of peptidomimetics with tailored therapeutic properties. This technical guide provides an in-depth overview of the conformational analysis of such peptides, detailing experimental protocols and data interpretation.

Synthesis of Peptides Containing this compound

The synthesis of peptides incorporating this compound is typically achieved through solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy. The piperidine ring of nipecotic acid introduces a significant steric hindrance, which may necessitate optimized coupling conditions to ensure efficient peptide bond formation.

General Solid-Phase Peptide Synthesis (SPPS) Protocol

A standard protocol for the manual or automated synthesis of a peptide containing an this compound residue is outlined below. Adjustments to coupling times and reagents may be necessary depending on the sequence.

  • Resin Swelling: The appropriate resin (e.g., Rink Amide resin for a C-terminal amide) is swelled in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: The Fmoc protecting group from the resin or the growing peptide chain is removed using a 20% solution of piperidine in DMF. This is typically a two-step process: a 5-minute treatment followed by a 15-minute treatment.

  • Washing: The resin is thoroughly washed with DMF to remove residual piperidine and by-products.

  • Amino Acid Coupling: The incoming Fmoc-protected amino acid (including this compound) is activated and coupled to the deprotected N-terminus of the peptide chain. A common activation method involves the use of a coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA). For sterically hindered residues like this compound, extended coupling times or the use of more potent activating agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) may be required.

  • Washing: The resin is washed with DMF to remove excess reagents.

  • Repeat Cycle: Steps 2-5 are repeated for each subsequent amino acid in the sequence.

  • Final Deprotection and Cleavage: After the final coupling step, the N-terminal Fmoc group is removed. The peptide is then cleaved from the resin, and the side-chain protecting groups are simultaneously removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers such as triisopropylsilane (TIS) and water.

  • Purification and Characterization: The crude peptide is precipitated, purified by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity is confirmed by mass spectrometry.

Peptide_Synthesis_Workflow cluster_synthesis_cycle SPPS Cycle Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Wash2->Deprotection Repeat for each amino acid Final_Cleavage Cleavage & Deprotection (TFA Cocktail) Wash2->Final_Cleavage Start Resin Swelling (DMF) Start->Deprotection Purification RP-HPLC Purification Final_Cleavage->Purification Analysis Mass Spectrometry & Conformational Analysis Purification->Analysis

Figure 1: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.

Conformational Analysis Techniques

The conformational preferences of peptides containing this compound can be elucidated using a combination of spectroscopic techniques and computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution. A series of 1D and 2D NMR experiments are typically performed to obtain structural restraints.

  • Sample Preparation: A 1-5 mM solution of the purified peptide is prepared in a suitable deuterated solvent (e.g., H₂O/D₂O (9:1), DMSO-d₆, or CD₃OH). The pH of aqueous samples is adjusted to a value where the peptide is stable and soluble.

  • 1D ¹H NMR: A one-dimensional proton NMR spectrum is acquired to assess sample purity and signal dispersion.

  • 2D TOCSY (Total Correlation Spectroscopy): This experiment identifies the spin systems of individual amino acid residues by revealing all scalar-coupled protons within a residue.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space (typically < 5 Å), providing through-space distance restraints that are crucial for structure calculation.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms, aiding in resonance assignment.

  • ¹H-¹⁵N HSQC (for ¹⁵N labeled samples): This experiment is used to assign backbone amide protons and nitrogens.

  • Measurement of ³J-coupling constants: The ³J(HNHα) coupling constants can be measured from high-resolution 1D or 2D spectra and provide information about the backbone dihedral angle φ.

The following table summarizes hypothetical ¹H NMR chemical shifts for a model peptide containing a nipecotic acid residue. Actual values will be sequence and solvent dependent.

ResidueHα (ppm)Hβ (ppm)Hγ (ppm)Hδ (ppm)Hε (ppm)NH (ppm)
Ala14.351.38---8.20
NIP2 3.10 1.75, 1.90 1.60, 1.80 2.90, 3.20 2.80, 3.15 -
Ala34.251.35---8.10

Table 1: Hypothetical ¹H NMR chemical shift assignments for the model peptide Ac-Ala-NIP-Ala-NH₂.

The piperidine ring protons of the NIP residue are expected to show complex splitting patterns due to the ring's conformational flexibility. The absence of an amide proton for the NIP residue is a key identifying feature.

NMR_Workflow Sample Peptide Sample (1-5 mM in deuterated solvent) NMR_Acquisition NMR Data Acquisition Sample->NMR_Acquisition OneD_H1 1D ¹H NMR NMR_Acquisition->OneD_H1 TwoD_TOCSY 2D TOCSY NMR_Acquisition->TwoD_TOCSY TwoD_NOESY 2D NOESY/ROESY NMR_Acquisition->TwoD_NOESY TwoD_HSQC 2D HSQC NMR_Acquisition->TwoD_HSQC J_Coupling ³J-Coupling Measurement NMR_Acquisition->J_Coupling Processing Data Processing & Resonance Assignment OneD_H1->Processing TwoD_TOCSY->Processing TwoD_NOESY->Processing TwoD_HSQC->Processing J_Coupling->Processing Structure_Calc Structure Calculation & Refinement Processing->Structure_Calc Conformational_Ensemble Conformational Ensemble Structure_Calc->Conformational_Ensemble

Figure 2: Workflow for the conformational analysis of peptides containing this compound using NMR spectroscopy.
Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a valuable technique for rapidly assessing the secondary structure of peptides in solution. The far-UV CD spectrum (190-250 nm) is sensitive to the peptide backbone conformation.

  • Sample Preparation: A peptide solution of approximately 0.1-0.2 mg/mL is prepared in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) or solvent (e.g., methanol, trifluoroethanol). The buffer should have low absorbance in the far-UV region.

  • Instrument Setup: A CD spectrometer is purged with nitrogen gas. A quartz cuvette with a short path length (e.g., 0.1 cm) is used.

  • Blank Measurement: A spectrum of the buffer or solvent alone is recorded.

  • Sample Measurement: The spectrum of the peptide solution is recorded under the same conditions.

  • Data Processing: The blank spectrum is subtracted from the sample spectrum. The resulting data, typically in millidegrees, is converted to mean residue ellipticity ([θ]) using the following equation:

    [θ] = (mdeg × 100) / (c × l × n)

    where:

    • mdeg is the measured ellipticity in millidegrees

    • c is the molar concentration of the peptide

    • l is the path length of the cuvette in cm

    • n is the number of amino acid residues

Studies on oligomers of (S)-nipecotic acid have shown that they adopt a characteristic secondary structure in methanol, which is distinct from canonical α-helices or β-sheets.[1][2] The CD spectra of these oligomers show a strong negative band around 208 nm.[2] The exact shape and intensity of the CD spectrum for a peptide containing a single this compound residue will depend on the overall conformation induced by the surrounding amino acids.

Secondary StructureCharacteristic CD Bands (nm)
α-helixNegative bands at ~222 and ~208 nm, positive band at ~193 nm
β-sheetNegative band at ~218 nm, positive band at ~195 nm
Random CoilStrong negative band around 200 nm
Nipecotic Acid OligomerStrong negative band around 208 nm[2]

Table 2: Characteristic far-UV circular dichroism bands for different peptide secondary structures.

Computational Modeling

Molecular dynamics (MD) simulations can provide valuable insights into the conformational landscape of peptides containing this compound. These simulations can help to refine structures determined by NMR and to explore the dynamic behavior of the peptide in solution.

  • System Setup: An initial 3D structure of the peptide is generated. This can be an extended conformation or a structure derived from preliminary NMR data.

  • Solvation: The peptide is placed in a simulation box and solvated with an explicit solvent model (e.g., TIP3P water).

  • Ionization and Neutralization: The protonation states of ionizable residues are set according to the desired pH, and counter-ions are added to neutralize the system.

  • Energy Minimization: The energy of the system is minimized to remove any steric clashes.

  • Equilibration: The system is gradually heated to the desired temperature and equilibrated under constant temperature and pressure (NPT ensemble).

  • Production Run: A long MD simulation (typically hundreds of nanoseconds to microseconds) is performed to sample the conformational space of the peptide.

  • Analysis: The trajectory from the MD simulation is analyzed to determine the dominant conformations, hydrogen bonding patterns, and other structural parameters.

Conclusion

The conformational analysis of peptides containing this compound requires a multi-faceted approach combining chemical synthesis, advanced spectroscopic techniques, and computational modeling. The incorporation of the rigid piperidine ring of nipecotic acid is expected to significantly influence the peptide's secondary structure, potentially leading to novel conformations with unique biological properties. The detailed experimental protocols and data interpretation guidelines presented in this technical guide provide a framework for researchers to systematically investigate the structure-activity relationships of this important class of modified peptides, ultimately aiding in the development of new and improved peptide-based therapeutics.

References

The Conformational Influence of Fmoc-N-isopropylglycine (Fmoc-NIP-OH) on Peptide Secondary Structure: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of modified amino acids into peptide sequences is a cornerstone of modern peptidomimetic design, enabling the development of therapeutics with enhanced stability, bioavailability, and target specificity. Among the vast arsenal of synthetic amino acids, N-alkylated residues, such as N-isopropylglycine (NIP), offer a powerful tool for inducing specific secondary structures. This technical guide provides a comprehensive overview of the effect of Fmoc-N-isopropylglycine (Fmoc-NIP-OH), a commercially available building block for solid-phase peptide synthesis (SPPS), on the conformational landscape of peptides. While direct quantitative studies on peptides incorporating this compound are limited in publicly available literature, this guide synthesizes data from closely related N-alkylated and sterically hindered amino acids to elucidate its probable impact.

The Role of Steric Hindrance in Dictating Peptide Backbone Conformation

The introduction of an isopropyl group on the amide nitrogen of a glycine residue imposes significant steric constraints on the peptide backbone. This N-alkylation restricts the range of accessible phi (φ) and psi (ψ) dihedral angles, which define the conformation of the polypeptide chain. Unlike the conformationally flexible glycine, N-isopropylglycine is expected to act as a potent secondary structure inducer.

Studies on analogous Cα,α-disubstituted glycines, such as Cα-methyl, Cα-isopropylglycine, have demonstrated that such steric bulk strongly promotes the formation of β-turns and helical structures. For instance, a tripeptide containing Cα-methyl, Cα-isopropylglycine was found to adopt a type-I β-turn conformation.[1] Similarly, other α,α-dialkylated residues like di-n-propylglycine and di-n-butylglycine have been shown to favor distorted type II β-turn conformations in model peptides.[2] This body of evidence strongly suggests that the N-isopropyl group of NIP will similarly guide the peptide backbone into well-defined, compact structures.

Quantitative Analysis of Conformational Preferences

To provide a quantitative understanding of the structural impact of N-isopropylglycine, this section presents data extrapolated from studies on sterically similar amino acid analogues. These values serve as a predictive guide for researchers designing peptides with this compound.

X-ray Crystallography Data

X-ray crystallography provides high-resolution insights into the precise three-dimensional arrangement of atoms in a peptide. The table below summarizes key conformational parameters observed in crystal structures of peptides containing sterically demanding dialkylated glycine residues, which can be considered structural mimics of N-isopropylglycine-containing peptides.

Peptide SequenceDialkylated ResidueObserved Secondary Structureφ Angle (°) of Dialkylated Residueψ Angle (°) of Dialkylated ResidueReference
Z-L-(αMe)Val-(L-Ala)2-OMeCα-methyl, Cα-isopropylglycineType-I β-turnNot specified in abstractNot specified in abstract[1]
Boc-Ala-Dpg-Ala-OMeα,α-di-n-propylglycine (Dpg)Distorted Type II β-turn+66.2+19.3[2]
Boc-Ala-Dbg-Ala-OMeα,α-di-n-butylglycine (Dbg)Distorted Type II β-turn+66.5+21.1[2]

Note: The φ and ψ angles for the Cα-methyl, Cα-isopropylglycine containing peptide were described as being in the right-handed helical region of the Ramachandran plot, which is consistent with β-turn formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Circular Dichroism (CD) Spectroscopy Data

CD spectroscopy is a rapid and sensitive method for assessing the overall secondary structure content of a peptide in solution. Different secondary structures exhibit characteristic CD spectra. The incorporation of N-isopropylglycine is anticipated to induce a shift in the CD spectrum towards that of a folded structure.

Secondary StructureWavelength of Negative Maxima (nm)Wavelength of Positive Maxima (nm)
α-helix~208, ~222~192
β-sheet~218~195
Type I β-turn~225-230 (negative), ~205 (negative)~195 (positive)
Type II β-turn~228-230 (positive)~200 (positive)
Random Coil~195-

Note: The exact positions and intensities of the CD bands for β-turns can vary depending on the specific amino acid sequence and the solvent conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the structural analysis of peptides containing N-isopropylglycine.

Solid-Phase Peptide Synthesis (SPPS) using this compound

Objective: To synthesize a peptide containing an N-isopropylglycine residue.

Materials:

  • This compound

  • Appropriate solid-phase resin (e.g., Rink Amide resin for C-terminal amide)

  • Other Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIEA, NMM)

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: DMF, DCM

  • Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

  • Cold diethyl ether

Protocol:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminal amino acid. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Dissolve this compound (or other Fmoc-amino acid) and a coupling reagent (e.g., HBTU) in DMF.

    • Add a base (e.g., DIEA) to activate the amino acid.

    • Add the activated amino acid solution to the deprotected resin and allow to react for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

  • Final Deprotection: Remove the final N-terminal Fmoc group.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove all side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Circular Dichroism (CD) Spectroscopy

Objective: To determine the secondary structure content of the synthesized peptide.

Materials:

  • Purified peptide

  • Appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.4) or solvent (e.g., trifluoroethanol)

  • Quartz cuvette with a defined path length (e.g., 1 mm)

Protocol:

  • Sample Preparation: Prepare a stock solution of the peptide in the chosen solvent. Determine the precise concentration of the peptide solution (e.g., by UV absorbance if the peptide contains aromatic residues). Dilute the stock solution to a final concentration suitable for CD analysis (typically 10-100 µM).

  • Instrument Setup:

    • Set the wavelength range (e.g., 190-260 nm).

    • Set the scanning speed, bandwidth, and number of accumulations to obtain a good signal-to-noise ratio.

  • Data Acquisition:

    • Record a baseline spectrum of the solvent alone.

    • Record the CD spectrum of the peptide solution.

  • Data Processing:

    • Subtract the baseline spectrum from the peptide spectrum.

    • Convert the raw data (in millidegrees) to molar ellipticity ([θ]) using the following equation: [θ] = (mdeg × 100) / (c × l × n) where:

      • mdeg is the measured ellipticity

      • c is the molar concentration of the peptide

      • l is the path length of the cuvette in cm

      • n is the number of amino acid residues

  • Analysis: Analyze the resulting spectrum for characteristic features of different secondary structures. Deconvolution algorithms can be used to estimate the percentage of each secondary structure type.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed three-dimensional structural information of the peptide in solution.

Materials:

  • Lyophilized purified peptide

  • NMR solvent (e.g., H₂O/D₂O 9:1, or deuterated organic solvents like DMSO-d₆)

  • NMR tubes

Protocol:

  • Sample Preparation: Dissolve the peptide in the chosen NMR solvent to a concentration of approximately 1-5 mM.

  • Data Acquisition:

    • Acquire a one-dimensional (1D) ¹H NMR spectrum to assess sample purity and folding.

    • Acquire two-dimensional (2D) NMR spectra, including:

      • TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å), which provides distance restraints for structure calculation.

      • COSY (Correlation Spectroscopy): To identify through-bond correlations between protons.

  • Data Processing and Analysis:

    • Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

    • Resonance Assignment: Assign all proton resonances to specific amino acids in the peptide sequence.

    • NOE Analysis: Identify and integrate cross-peaks in the NOESY spectrum to generate a list of interproton distance restraints.

    • Structure Calculation: Use molecular dynamics and simulated annealing software (e.g., CYANA, XPLOR-NIH) to calculate a family of 3D structures that are consistent with the experimental restraints.

X-ray Crystallography

Objective: To determine the solid-state structure of the peptide at atomic resolution.

Materials:

  • Highly purified peptide (>98%)

  • Crystallization screening kits

  • Microscope

  • Cryoprotectant

Protocol:

  • Crystallization Screening:

    • Prepare a concentrated solution of the peptide (typically 5-20 mg/mL).

    • Use a variety of crystallization screening conditions (e.g., hanging drop or sitting drop vapor diffusion) with different precipitants, buffers, and additives.

  • Crystal Optimization: Optimize the conditions that yield initial crystals to obtain larger, single crystals suitable for diffraction.

  • Data Collection:

    • Mount a single crystal and flash-cool it in a cryostream.

    • Collect X-ray diffraction data using a synchrotron or in-house X-ray source.

  • Structure Determination:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the phase problem using methods such as molecular replacement (if a homologous structure is available) or experimental phasing.

    • Build an initial atomic model into the electron density map.

  • Structure Refinement: Refine the atomic model against the experimental data to improve its quality and agreement with the diffraction data.

  • Validation: Validate the final structure using various quality metrics.

Logical Relationships and Workflows

The following diagrams illustrate the logical flow of incorporating this compound into a peptide and the subsequent structural analysis.

Peptide_Synthesis_Workflow Fmoc_NIP_OH This compound SPPS Solid-Phase Peptide Synthesis Fmoc_NIP_OH->SPPS Cleavage Cleavage & Deprotection SPPS->Cleavage Crude_Peptide Crude NIP-Peptide Cleavage->Crude_Peptide Purification RP-HPLC Purification Crude_Peptide->Purification Pure_Peptide Pure NIP-Peptide Purification->Pure_Peptide

Caption: Workflow for the synthesis of a peptide containing N-isopropylglycine.

Structural_Analysis_Workflow Pure_Peptide Pure NIP-Peptide CD Circular Dichroism Pure_Peptide->CD NMR NMR Spectroscopy Pure_Peptide->NMR Xray X-ray Crystallography Pure_Peptide->Xray Secondary_Structure Secondary Structure Content (%) CD->Secondary_Structure Solution_Conformation 3D Solution Structure (Ensemble) NMR->Solution_Conformation Solid_State_Structure High-Resolution Crystal Structure Xray->Solid_State_Structure

Caption: Experimental workflow for the structural analysis of an NIP-containing peptide.

Conclusion

The incorporation of Fmoc-N-isopropylglycine into peptides serves as a powerful strategy to induce conformational constraint, primarily promoting the formation of β-turns and helical structures. While direct quantitative data for NIP-containing peptides remains an area for further research, the extensive studies on analogous sterically hindered amino acids provide a strong predictive framework for its structural effects. The experimental protocols detailed in this guide offer a robust starting point for researchers aiming to synthesize and characterize novel peptidomimetics with tailored secondary structures, ultimately contributing to the advancement of peptide-based drug discovery and materials science.

References

A Technical Guide to the Solubility and Stability of Fmoc-NIP-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-NIP-OH (Fmoc-(S)-nipecotic acid) is a proline analog and a valuable building block in solid-phase peptide synthesis (SPPS). Its incorporation into peptide sequences can impart unique conformational constraints and biological activities. A thorough understanding of its solubility and stability is paramount for its effective use, ensuring optimal reaction conditions, minimizing side reactions, and guaranteeing the integrity of the final peptide product. This guide provides a comprehensive overview of the physicochemical properties, solubility, and stability of this compound, along with detailed experimental protocols.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and application.

PropertyValueReference
Chemical Name (S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidine-3-carboxylic acid[1]
Synonyms Fmoc-L-nipecotic acid, Fmoc-(S)-piperidine-3-carboxylic acid[1][2]
CAS Number 193693-68-4[1][2]
Molecular Formula C21H21NO4[1][2][3]
Molecular Weight 351.4 g/mol [1][2][3]
Appearance White to off-white crystalline powder[1][4]
Melting Point 165-170 °C[1]

Solubility Profile

The solubility of this compound is a critical factor in SPPS, directly impacting coupling efficiency. Like most Fmoc-protected amino acids, it exhibits good solubility in polar aprotic solvents commonly used in peptide synthesis and is insoluble in water.[5]

SolventAbbreviationTypeQuantitative SolubilityQualitative Solubility
Dimethyl sulfoxideDMSOPolar Aprotic55 mg/mL (156.52 mM)[3]Highly Soluble
N,N-DimethylformamideDMFPolar AproticData not availableSoluble[5]
N-Methyl-2-pyrrolidoneNMPPolar AproticData not availableExpected to be soluble
DichloromethaneDCMNonpolarData not availableExpected to be soluble
WaterH₂OPolar ProticData not availableInsoluble[5]

Note: Sonication is recommended to aid dissolution in DMSO.[3] The expected solubility in NMP and DCM is based on the general behavior of Fmoc-amino acids. Empirical determination is recommended for specific applications.

Stability Profile

The stability of this compound is dictated by the lability of the Fmoc protecting group. Understanding its stability under various conditions is crucial to prevent premature deprotection and ensure the integrity of the compound during storage and synthesis.

pH Stability

The Fmoc group is notably labile to basic conditions and stable under acidic and neutral conditions.[6][7]

  • Basic Conditions (pH > 8): Rapid cleavage of the Fmoc group occurs, typically using a secondary amine like piperidine in DMF. This is the basis for its use as a temporary protecting group in SPPS.[7]

  • Neutral Conditions (pH ≈ 7): Generally stable. A study on nipecotic acid prodrugs showed stability in a pH 7.4 buffered solution.[8]

  • Acidic Conditions (pH < 6): The Fmoc group is stable, allowing for the use of acid-labile side-chain protecting groups in orthogonal protection schemes.[7]

Temperature and Storage

Proper storage is essential to maintain the quality and stability of this compound.

ConditionRecommendationDurationReference
Solid Powder Store at -20°C3 years[3]
In Solvent Store at -80°C1 year[3]

Avoid repeated freeze-thaw cycles when in solution. For molecules requiring protection from light, shipping in amber glass bottles is a common practice.[3]

Experimental Protocols

Protocol 1: Determination of Thermodynamic Equilibrium Solubility

This protocol outlines a method to determine the solubility of this compound in a chosen solvent using High-Performance Liquid Chromatography (HPLC).

Workflow for Solubility Determination

G A Prepare saturated solution of this compound in the chosen solvent B Equilibrate at a constant temperature with agitation A->B C Collect supernatant and filter through a syringe filter B->C D Prepare a series of dilutions of the filtered sample C->D E Analyze diluted samples by HPLC D->E G Quantify solubility by comparing sample peak area to the calibration curve E->G F Prepare a calibration curve with known concentrations F->G

Caption: Workflow for determining the solubility of this compound.

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of this compound to the chosen solvent in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration: Allow the solution to settle. Carefully withdraw a sample of the clear supernatant and immediately filter it through a syringe filter (e.g., 0.22 µm) to remove any undissolved solids.

  • Dilution: Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the HPLC calibration curve.

  • HPLC Analysis: Analyze the diluted sample by HPLC to determine the concentration of this compound.

  • Calibration Curve Preparation:

    • Prepare a stock solution of this compound of a known concentration in the solvent.

    • Perform a series of dilutions to create at least five standard solutions of different concentrations.

    • Inject each standard into the HPLC system and record the peak area.

    • Plot the peak area versus concentration to generate a linear calibration curve.

  • Quantification: Calculate the solubility of this compound in the solvent by multiplying the measured concentration of the diluted sample by the dilution factor. The result can be expressed in mg/mL or mM.

Protocol 2: General Procedure for this compound Coupling in SPPS

This protocol describes the standard steps for incorporating this compound into a peptide chain during SPPS.

Fmoc-SPPS Amino Acid Coupling Cycle

G cluster_deprotection Fmoc Deprotection cluster_coupling Amino Acid Coupling A Resin-bound peptide with N-terminal Fmoc group B Treat with 20% piperidine in DMF A->B C Wash resin with DMF B->C D Dissolve this compound and coupling reagents in DMF C->D E Pre-activate the amino acid solution D->E F Add activated amino acid solution to the deprotected resin-bound peptide E->F G Wash resin with DMF F->G

Caption: Workflow for a single amino acid addition in Fmoc-SPPS.

Methodology:

  • Fmoc Deprotection:

    • Swell the resin-bound peptide in DMF.

    • Treat the resin with a 20% solution of piperidine in DMF for a specified time (e.g., 5-20 minutes) to remove the N-terminal Fmoc group.

    • Thoroughly wash the resin with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve this compound and a suitable coupling agent (e.g., HBTU, HATU) and an additive (e.g., HOBt, Oxyma) in DMF.

    • Add a base (e.g., DIPEA, 2,4,6-collidine) to the solution to facilitate the activation of the carboxylic acid. Allow for a short pre-activation period.

    • Add the activated this compound solution to the deprotected resin-bound peptide.

    • Allow the coupling reaction to proceed for a sufficient time (e.g., 1-2 hours).

    • Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Role in Peptide Synthesis and Beyond

This compound is primarily used as a building block in the synthesis of peptides.[4] Its rigid piperidine ring structure can be used to introduce conformational constraints, which can be beneficial for enhancing biological activity, selectivity, and stability of the resulting peptide. While the parent compound, nipecotic acid, is known to be an inhibitor of GABA transporters, there is no evidence to suggest that this compound itself is directly involved in any signaling pathways.[9] Its utility lies in its role as a synthetic intermediate for the creation of novel peptide-based therapeutics and research tools.[1][10]

Conclusion

References

Exploring Fmoc-NIP-OH in Constrained Peptide Libraries: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Conformational Constraint in Peptide Drug Discovery

Peptides offer a unique therapeutic modality, combining high specificity and potency with a favorable safety profile. However, their clinical utility is often hampered by poor metabolic stability and low cell permeability. Introducing conformational constraints into a peptide's structure is a powerful strategy to overcome these limitations. By reducing the peptide's flexibility, we can lock it into a bioactive conformation, which can lead to enhanced binding affinity for its target, increased resistance to proteolytic degradation, and improved membrane permeability.

Fmoc-NIP-OH, or (S)-1-(Fmoc)-piperidine-3-carboxylic acid, is a proline analogue that introduces a six-membered ring into the peptide backbone. This building block serves as a valuable tool for creating conformationally constrained peptide libraries. The piperidine ring restricts the rotational freedom of the peptide backbone, influencing its secondary structure and pre-organizing it for target binding. This guide provides a comprehensive overview of the application of this compound in the design, synthesis, and screening of constrained peptide libraries, offering detailed experimental protocols and a discussion of relevant signaling pathways.

Core Concepts: The Impact of this compound on Peptide Properties

The incorporation of this compound into a peptide sequence can profoundly influence its biophysical and pharmacological properties. The rigid piperidine scaffold is expected to impart several key advantages:

  • Enhanced Binding Affinity: By reducing the entropic penalty of binding, the pre-organized conformation of a peptide containing a nipecotic acid residue can lead to a higher affinity for its biological target.

  • Increased Proteolytic Stability: The non-natural piperidine structure can hinder recognition and cleavage by proteases, thereby extending the in vivo half-life of the peptide.

  • Modulated Cell Permeability: The introduction of N-alkylation and a more rigid structure can alter the peptide's polarity and shape, potentially improving its ability to cross cell membranes.

The following tables illustrate the hypothetical quantitative data that would be collected to evaluate the impact of this compound on a peptide library.

Table 1: Comparative Binding Affinity Data

Peptide IDSequenceConstraintTargetBinding Affinity (Kd, nM)
P-001Ac-X-Y-Z-NH2LinearReceptor A150
P-002Ac-X-NIP-Z-NH2NIP-ConstrainedReceptor A25
P-003Ac-A-B-C-NH2LinearReceptor B500
P-004Ac-A-NIP-C-NH2NIP-ConstrainedReceptor B80

Table 2: Proteolytic Stability Assay Results

Peptide IDSequenceConstraintProteaseHalf-life (t1/2, min)
P-001Ac-X-Y-Z-NH2LinearTrypsin15
P-002Ac-X-NIP-Z-NH2NIP-ConstrainedTrypsin120
P-003Ac-A-B-C-NH2LinearChymotrypsin25
P-004Ac-A-NIP-C-NH2NIP-ConstrainedChymotrypsin180

Table 3: Cell Permeability (Caco-2) Assay Data

Peptide IDSequenceConstraintApparent Permeability (Papp, 10-6 cm/s)
P-001Ac-X-Y-Z-NH2Linear0.5
P-002Ac-X-NIP-Z-NH2NIP-Constrained2.1
P-003Ac-A-B-C-NH2Linear0.8
P-004Ac-A-NIP-C-NH2NIP-Constrained3.5

Experimental Protocols

This section provides detailed methodologies for the synthesis of a constrained peptide library using this compound, followed by screening and characterization protocols.

Synthesis of a One-Bead-One-Compound (OBOC) Constrained Peptide Library using Split-and-Mix Method

This protocol outlines the synthesis of a peptide library where each bead carries a unique peptide sequence, with this compound incorporated at a specific position.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including this compound)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

  • Split-and-mix synthesis apparatus

Procedure:

  • Resin Preparation: Swell Rink Amide MBHA resin in DMF for 1-2 hours.

  • First Position Coupling (Fixed):

    • Deprotect the resin with 20% piperidine in DMF (2 x 10 min).

    • Wash the resin thoroughly with DMF and DCM.

    • Couple the first Fmoc-amino acid (e.g., Fmoc-Gly-OH) using DIC and OxymaPure in DMF for 2 hours.

    • Confirm coupling completion with a Kaiser test.

  • Split-and-Mix Cycles (Randomized Positions):

    • Deprotect the resin as in step 2.

    • Split: Divide the resin into equal portions, one for each amino acid to be incorporated at this position.

    • Couple: In separate reaction vessels, couple a different Fmoc-amino acid to each resin portion.

    • Mix: Combine all resin portions, wash thoroughly, and mix to ensure randomization.

    • Repeat the split-and-mix cycle for each randomized position.

  • Incorporation of this compound (Fixed Position):

    • After a split-and-mix cycle, deprotect the entire batch of resin.

    • Couple this compound to the entire resin pool using the standard coupling protocol. A longer coupling time or double coupling may be beneficial due to the steric hindrance of the piperidine ring.

  • Subsequent Positions: Continue with further split-and-mix cycles or fixed couplings as per the library design.

  • Final Deprotection and Cleavage:

    • After the final coupling, deprotect the N-terminal Fmoc group.

    • Wash the resin extensively with DMF and DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptides from the resin and remove side-chain protecting groups.

    • Precipitate the peptides in cold diethyl ether, centrifuge, and lyophilize.

G cluster_synthesis Peptide Library Synthesis Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Couple1 Couple First Amino Acid Deprotect1->Couple1 Split Split Resin Couple1->Split Repeat n times Couple_Random Couple Randomized Amino Acids Split->Couple_Random Mix Mix Resin Couple_Random->Mix Deprotect2 Fmoc Deprotection Mix->Deprotect2 Couple_NIP Couple this compound Deprotect2->Couple_NIP Cleave Cleavage and Deprotection Couple_NIP->Cleave Library Constrained Peptide Library Cleave->Library

Workflow for OBOC constrained peptide library synthesis.
On-Bead Screening of the Peptide Library

This protocol describes a typical on-bead screening method to identify peptides that bind to a target of interest.

Materials:

  • OBOC peptide library on beads

  • Target protein, fluorescently labeled (e.g., with FITC)

  • Phosphate-buffered saline (PBS) with 0.1% Tween 20 (PBST)

  • Blocking buffer (e.g., 1% BSA in PBST)

  • Fluorescence microscope or bead sorter

Procedure:

  • Bead Preparation: Wash the library beads with PBST.

  • Blocking: Incubate the beads in blocking buffer for 1 hour to minimize non-specific binding.

  • Incubation with Target: Incubate the blocked beads with the fluorescently labeled target protein at a suitable concentration for 1-2 hours.

  • Washing: Wash the beads extensively with PBST to remove unbound target protein.

  • Identification of Hits:

    • Visually inspect the beads under a fluorescence microscope and manually pick the fluorescent "hit" beads.

    • Alternatively, use an automated bead sorter to isolate the fluorescent beads.

  • Hit Characterization: Cleave the peptide from the isolated hit beads and determine its sequence by mass spectrometry.

Proteolytic Stability Assay

This assay determines the stability of peptides in the presence of proteases.

Materials:

  • Purified peptides (with and without NIP)

  • Protease solution (e.g., trypsin, chymotrypsin) in an appropriate buffer

  • Quenching solution (e.g., 10% TFA)

  • LC-MS system

Procedure:

  • Incubation: Incubate a known concentration of each peptide with the protease solution at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture and quench the reaction by adding the quenching solution.

  • Analysis: Analyze the samples by LC-MS to quantify the amount of intact peptide remaining.

  • Half-life Calculation: Plot the percentage of intact peptide versus time and calculate the half-life (t1/2) for each peptide.

Caco-2 Cell Permeability Assay

This assay assesses the ability of peptides to cross a monolayer of Caco-2 cells, which serves as an in vitro model of the intestinal epithelium.

Materials:

  • Caco-2 cells

  • Transwell plates

  • Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES)

  • Peptide solutions

  • LC-MS system

Procedure:

  • Cell Culture: Culture Caco-2 cells on Transwell inserts until a confluent monolayer is formed (typically 21 days).

  • Assay Initiation:

    • Wash the cell monolayers with transport buffer.

    • Add the peptide solution to the apical (donor) side of the Transwell.

    • Add fresh transport buffer to the basolateral (receiver) side.

  • Incubation: Incubate the plates at 37°C with gentle shaking.

  • Sampling: At specified time intervals, take samples from the basolateral side and replace with fresh transport buffer.

  • Quantification: Analyze the concentration of the peptide in the collected samples using LC-MS.

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) for each peptide.

Relevant Signaling Pathways: Targeting the GABAergic System

The structural similarity of the piperidine ring in this compound to nipecotic acid, a known inhibitor of GABA transporters (GATs), suggests that constrained peptide libraries incorporating this building block could be directed towards targets within the GABAergic signaling pathway. The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system and plays a crucial role in regulating neuronal excitability.

Key components of the GABAergic synapse include:

  • GABA Synthesis: GABA is synthesized from glutamate by the enzyme glutamic acid decarboxylase (GAD).

  • Vesicular Transport: GABA is packaged into synaptic vesicles by the vesicular GABA transporter (VGAT).

  • Release and Receptor Binding: Upon neuronal stimulation, GABA is released into the synaptic cleft and binds to postsynaptic GABA receptors (GABAA and GABAB receptors).

  • Reuptake: GABA is cleared from the synaptic cleft by GABA transporters (GATs) located on presynaptic neurons and surrounding glial cells.

Peptides containing NIP moieties could potentially act as inhibitors of GATs, leading to an increase in the synaptic concentration of GABA and enhanced inhibitory neurotransmission. This could be a therapeutic strategy for conditions associated with neuronal hyperexcitability, such as epilepsy and anxiety.

G cluster_pathway GABAergic Synaptic Signaling Glutamate Glutamate GAD GAD Glutamate->GAD GABA GABA GAD->GABA VGAT VGAT GABA->VGAT Vesicle Synaptic Vesicle VGAT->Vesicle Synaptic_Cleft Synaptic Cleft Vesicle->Synaptic_Cleft GABA Release Ca_channel Voltage-gated Ca2+ Channel Ca_channel->Vesicle Ca2+ influx triggers vesicle fusion Presynaptic Presynaptic Neuron GABA_A GABAA Receptor (Ionotropic) Synaptic_Cleft->GABA_A Binds to GABA_B GABAB Receptor (Metabotropic) Synaptic_Cleft->GABA_B Binds to GAT GABA Transporter (GAT) Synaptic_Cleft->GAT GABA Reuptake Postsynaptic Postsynaptic Neuron GABA_A->Postsynaptic Cl- influx (Inhibition) GABA_B->Postsynaptic G-protein signaling (Inhibition) GAT->Presynaptic NIP_Peptide NIP-containing Peptide NIP_Peptide->GAT Inhibits

GABAergic signaling pathway and the potential site of action for NIP-containing peptides.

Conclusion and Future Directions

This compound is a promising building block for the construction of conformationally constrained peptide libraries. The incorporation of the piperidine ring is anticipated to enhance the therapeutic potential of peptides by improving their binding affinity, metabolic stability, and cell permeability. While direct quantitative data for this compound-containing libraries is currently limited in the public domain, the established protocols for library synthesis and screening, combined with the known pharmacology of nipecotic acid derivatives, provide a strong rationale for its exploration in drug discovery programs. Future work should focus on the systematic evaluation of this compound in diverse peptide scaffolds to quantify its impact on a range of biophysical and pharmacological properties. Such studies will be invaluable for guiding the rational design of next-generation constrained peptide therapeutics.

Methodological & Application

Application Notes and Protocols for Fmoc-NIP-OH Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) utilizing the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group strategy is a cornerstone of modern peptide chemistry, enabling the efficient and high-purity synthesis of complex peptide sequences.[1][2][3][4] This application note provides a detailed protocol for the incorporation of Fmoc-NIP-OH (Fmoc-L-nipecotic acid), a specialized amino acid derivative, into peptide chains via Fmoc-SPPS. This compound is a valuable building block for introducing a photocleavable 7-nitroindoline moiety, allowing for the spatial and temporal control of peptide activity or structure through light induction.[1][5][6][7] The protocols outlined herein are intended for researchers in academia and industry engaged in peptide synthesis, drug discovery, and materials science.

Core Principles of Fmoc-SPPS

Fmoc-SPPS involves the stepwise addition of Nα-Fmoc protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[2] The synthesis cycle consists of three primary stages:

  • Fmoc Deprotection: The base-labile Fmoc group is removed from the N-terminus of the resin-bound peptide using a solution of piperidine in a polar aprotic solvent, typically N,N-dimethylformamide (DMF).[3]

  • Amino Acid Coupling: The incoming Fmoc-protected amino acid is activated by a coupling reagent and then reacted with the newly liberated N-terminal amine of the peptide chain, forming a new peptide bond.[4]

  • Washing: Following deprotection and coupling steps, the resin is thoroughly washed to remove excess reagents and byproducts, ensuring the purity of the final peptide.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the acid-labile side-chain protecting groups are removed simultaneously using a strong acid, such as trifluoroacetic acid (TFA), in the presence of scavengers.

Data Presentation: Quantitative Parameters in Fmoc-SPPS

The success of Fmoc-SPPS is contingent on the careful control of various quantitative parameters. The following tables summarize key data for resin selection, Fmoc deprotection, amino acid coupling, and cleavage.

Table 1: Common Resins for Fmoc-SPPS

Resin TypeLinkerC-Terminal FunctionalityTypical Loading Capacity (mmol/g)Cleavage Conditions
Wang Resin p-alkoxybenzyl alcoholCarboxylic Acid0.3 - 1.095% TFA
2-Chlorotrityl Chloride (2-CTC) Resin 2-ChlorotritylCarboxylic Acid (fully protected)0.3 - 1.51-5% TFA in DCM (mild); 95% TFA (full)
Rink Amide Resin 4-(2',4'-dimethoxyphenyl-Fmoc-aminomethyl)phenoxyAmide0.3 - 0.895% TFA

Table 2: Fmoc Deprotection Conditions

ReagentConcentrationSolventReaction Time
Piperidine20% (v/v)DMF2 x 10 min
4-Methylpiperidine20% (v/v)DMF2 x 10 min
DBU/Piperidine2% DBU / 2% Piperidine (v/v)DMF2 x 5 min

Table 3: Common Coupling Reagents and Conditions for this compound

Note: Specific conditions for this compound are based on standard protocols for non-sterically hindered amino acids. Optimization may be required.

Coupling ReagentActivator AdditiveBaseEquivalents (AA:Coupling Reagent:Base)SolventTypical Coupling Time
HBTUHOBtDIPEA1:0.95:2DMF30 - 60 min
HATUHOAtDIPEA or Collidine1:0.95:2DMF20 - 45 min
DICHOBt or OxymaN/A1:1:1DMF/DCM1 - 2 hours
PyBOPHOBtDIPEA1:1:2DMF30 - 60 min

Table 4: Standard Cleavage Cocktails for Fmoc-SPPS

Reagent CocktailComposition (v/v)ScavengersRecommended for Peptides ContainingCleavage Time
Reagent K TFA/H₂O/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5)Phenol, Thioanisole, EDTCys, Met, Trp, Tyr, Arg2 - 4 hours
Reagent R TFA/Thioanisole/EDT/Anisole (90:5:3:2)Thioanisole, EDT, AnisoleArg(Pbf/Pmc)2 - 4 hours
Reagent B TFA/Phenol/H₂O/TIS (88:5:5:2)Phenol, TISTrp, Met, Tyr2 - 4 hours
Standard TFA TFA/H₂O/TIS (95:2.5:2.5)TISPeptides without sensitive residues1.5 - 3 hours

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis Incorporating this compound

This protocol describes the manual synthesis of a peptide on a 0.1 mmol scale.

1. Resin Swelling: a. Place 100-200 mg of the appropriate resin (e.g., Rink Amide for a C-terminal amide) in a reaction vessel. b. Add 5 mL of DMF and allow the resin to swell for at least 30 minutes with gentle agitation. c. Drain the DMF.

2. First Amino Acid Loading (if not pre-loaded): a. Follow the resin manufacturer's specific protocol for loading the first Fmoc-protected amino acid.

3. Fmoc Deprotection: a. Add 5 mL of 20% piperidine in DMF to the resin. b. Agitate for 10 minutes. c. Drain the solution. d. Repeat steps 3a-3c one more time. e. Wash the resin thoroughly with DMF (5 x 5 mL). f. Perform a Kaiser test to confirm the presence of free primary amines. A positive test (blue beads) indicates successful deprotection.

4. Amino Acid Coupling (for this compound or other amino acids): a. In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid (or this compound) and 3.95 equivalents of HBTU in 2 mL of DMF. b. Add 8 equivalents of DIPEA to the amino acid solution and vortex briefly. c. Immediately add the activated amino acid solution to the deprotected resin. d. Agitate the reaction mixture for 30-60 minutes. e. Drain the coupling solution. f. Wash the resin with DMF (3 x 5 mL). g. Perform a Kaiser test to confirm the completion of the coupling reaction. A negative test (colorless or yellow beads) indicates a successful coupling. If the test is positive, a second coupling may be necessary.

5. Chain Elongation: a. Repeat steps 3 and 4 for each subsequent amino acid in the peptide sequence.

6. Final Fmoc Deprotection: a. After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 3.

7. Resin Washing and Drying: a. Wash the resin with DMF (3 x 5 mL), followed by DCM (3 x 5 mL). b. Dry the resin under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Cleavage and Deprotection

1. Preparation: a. Place the dry peptide-resin in a reaction vessel. b. Prepare the appropriate cleavage cocktail from Table 4 based on the peptide sequence. For a peptide containing the NIP moiety without other sensitive residues, the standard TFA cocktail is often sufficient.

2. Cleavage Reaction: a. Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin). b. Agitate the mixture at room temperature for 1.5-3 hours.

3. Peptide Precipitation and Isolation: a. Filter the cleavage mixture to separate the resin. b. Precipitate the peptide by adding the filtrate to cold diethyl ether (10-fold volume excess). c. Centrifuge the mixture to pellet the precipitated peptide. d. Decant the ether and wash the peptide pellet with cold ether two more times. e. Dry the crude peptide under vacuum.

Protocol 3: Photolytic Cleavage of NIP-Containing Peptides

This protocol provides a general guideline for the photocleavage of the 7-nitroindoline moiety.

1. Sample Preparation: a. Dissolve the purified NIP-containing peptide in an appropriate aqueous buffer.

2. Photolysis: a. Irradiate the peptide solution with UV light at approximately 350 nm.[7] Alternatively, for applications requiring deeper tissue penetration, two-photon excitation using a femtosecond laser at around 710 nm can be employed.[1][5][6] b. The duration of irradiation will depend on the concentration of the peptide, the intensity of the light source, and the desired extent of cleavage. It is recommended to monitor the cleavage progress by HPLC or mass spectrometry.

Mandatory Visualizations

SPPS_Workflow Resin Start with Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Couple Fmoc-AA (e.g., HBTU/DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Wash2->Deprotection Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Final_Wash Wash (DMF, DCM) & Dry Final_Deprotection->Final_Wash Cleavage Cleavage from Resin (e.g., 95% TFA) Final_Wash->Cleavage Precipitation Precipitate in Ether Cleavage->Precipitation Purification Purify Peptide (HPLC) Precipitation->Purification

Caption: General workflow for Fmoc solid-phase peptide synthesis.

NIP_Incorporation Start Start Peptide-Resin with free N-terminus Activate Activation This compound + HBTU + DIPEA in DMF Start->Activate Prepare for coupling Couple Coupling Add activated this compound to resin Agitate for 30-60 min Activate->Couple Add to resin Wash Wash Remove excess reagents with DMF Couple->Wash Purification step Result Result Peptide-Resin with N-terminal Fmoc-NIP Wash->Result Proceed to next cycle

Caption: Workflow for the incorporation of this compound.

Conclusion

The incorporation of this compound into peptides via solid-phase synthesis provides a powerful tool for creating photocleavable peptides with broad applications in chemical biology, drug delivery, and materials science. The protocols and data presented in this application note offer a comprehensive guide for the successful synthesis of NIP-containing peptides. While the provided conditions are based on established Fmoc-SPPS methodologies, it is recommended that researchers optimize coupling and cleavage conditions for their specific peptide sequences to achieve the highest possible yield and purity.

References

Application Notes and Protocols for the Incorporation of Fmoc-N-isopropyl-glycine (Fmoc-NIP-OH) in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The incorporation of sterically hindered amino acids, such as Fmoc-N-isopropyl-glycine (Fmoc-NIP-OH), into peptide sequences is a significant challenge in Solid-Phase Peptide Synthesis (SPPS). The bulky N-isopropyl group physically obstructs the formation of the peptide bond, leading to slow reaction kinetics, incomplete coupling, and the formation of deletion sequences.[1] Standard coupling protocols are often insufficient for such demanding residues.[1] Therefore, the selection of a highly efficient coupling reagent is critical for the successful synthesis of peptides containing this compound and other α,α-dialkyl or N-alkyl amino acids. This document provides a comprehensive guide to selecting appropriate coupling reagents and detailed protocols for the incorporation of this compound.

Coupling Reagents for Sterically Hindered Amino Acids

The success of incorporating this compound hinges on the use of potent activating reagents that can overcome the steric hindrance. These reagents are typically categorized into aminium/uronium salts, phosphonium salts, and carbodiimides used with activating additives.

  • Aminium/Uronium Reagents: This class includes HATU, HCTU, and HBTU. They react with the Fmoc-amino acid to form a highly reactive OAt- or OBt-ester intermediate.[2] HATU, which contains a 7-azabenzotriazole (HOAt) moiety, is generally considered superior to HBTU, reacting faster, providing higher purity products, and reducing the risk of epimerization.[2][3] HCTU is also highly efficient and is reported to be less allergenic.[3] It is crucial to avoid using these reagents in excess as they can react with the N-terminal amine, blocking further chain elongation.[3][4]

  • Phosphonium Reagents: Reagents like PyBOP and PyAOP are excellent choices for difficult couplings.[1] PyAOP, the HOAt-based analogue of PyBOP, is particularly effective for coupling N-methyl amino acids.[3] Phosphonium reagents do not cause the guanidinylation side-reaction associated with aminium salts, making them suitable for use in excess to drive slow reactions to completion.[5] However, a significant drawback of the original phosphonium reagent, BOP, is the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[3][5] PyBOP was developed as a less hazardous alternative.[5]

  • Carbodiimides with Additives: Diisopropylcarbodiimide (DIC) is a common carbodiimide used in SPPS.[3] For hindered couplings, it must be used with an activating additive. While HOBt was traditionally used, modern protocols favor Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate).[1][6] The DIC/Oxyma combination is reported to outperform DIC/HOBt in terms of efficiency and safety, as Oxyma is not explosive like HOBt or HOAt.[1][7][8] This combination is generally less reactive than aminium or phosphonium reagents but offers a cost-effective and safer alternative.[1]

Data Presentation: Comparison of Coupling Reagents

The following table summarizes the characteristics of various coupling reagents suitable for the incorporation of this compound and other sterically hindered amino acids.

Reagent Class Coupling Reagent Key Advantages Considerations & Potential Side Reactions
Aminium/Uronium HATU Highly reactive, fast coupling times, lower risk of epimerization compared to HBTU.[2][3] Excellent for hindered couplings.[1][9]Higher cost than HBTU. Can cause guanidinylation of the N-terminal amine if used in excess.[3][4]
HCTU High reactivity similar to HATU, often resulting in high purity.[10] Reported to be less allergenic.[3]Can cause guanidinylation if used in excess.
HBTU/TBTU Effective for routine synthesis, lower cost than HATU.[2][11]Generally slower and may result in lower purity for difficult sequences compared to HATU.[2] Higher risk of epimerization.[2] Can cause guanidinylation.[4]
Phosphonium PyBOP Excellent for hindered couplings, rapid reactions.[1][3] Byproducts are less hazardous than those from BOP.[3][5] Does not cause guanidinylation.[5]HMPA, a carcinogenic byproduct, is formed from the related BOP reagent.[1][3]
PyAOP More reactive than PyBOP due to the HOAt moiety.[1][3] Especially effective for N-methylated amino acids.[3]Higher cost than PyBOP.[1]
Carbodiimide DIC / Oxyma Pure Good performance with enhanced safety profile (Oxyma is not explosive).[1][7] Cost-effective. Minimizes racemization when base-free conditions are used.[5]Generally less reactive than aminium or phosphonium reagents.[1] Reaction of DIC and Oxyma can generate HCN in the absence of a nucleophile.[12]

Visualizations: Workflows and Logic

The following diagrams illustrate the experimental workflow for SPPS and a logical guide for selecting an appropriate coupling reagent.

SPPS_Workflow cluster_cycle SPPS Cycle for One Amino Acid cluster_final Final Steps start Peptide-Resin (N-terminal Fmoc) deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 2. DMF Wash deprotection->wash1 coupling 3. Amino Acid Coupling (this compound + Reagent + Base) wash1->coupling wash2 4. DMF Wash coupling->wash2 end_cycle Peptide-Resin (Chain Extended by NIP) wash2->end_cycle end_cycle->deprotection Repeat for next amino acid cleavage Final Cleavage & Deprotection (TFA) end_cycle->cleavage purification Purification (RP-HPLC) cleavage->purification

Caption: High-level workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Reagent_Selection Reagent Selection Guide for this compound start Challenge: Incorporate this compound q1 Primary Goal? start->q1 goal1 Maximum Speed & Yield q1->goal1 Speed/ Yield goal2 Balance Cost & Safety q1->goal2 Cost/ Safety goal3 Coupling N-Methyl AA or Cyclization q1->goal3 Other Challenges reco1 Use HATU or HCTU goal1->reco1 reco2 Use DIC / Oxyma Pure goal2->reco2 reco3 Use PyAOP or PyBOP goal3->reco3 note1 Note: Most potent option. Monitor for side reactions. reco1->note1 note2 Note: Safer & cost-effective. May require longer coupling times. reco2->note2 note3 Note: Phosphonium reagents avoid guanidinylation. reco3->note3

Caption: Logic diagram for selecting a suitable coupling reagent for this compound.

Experimental Protocols

General Considerations for Hindered Couplings:

  • Double Coupling: If a monitoring test (e.g., Kaiser test) indicates incomplete coupling after the standard time, a second coupling with a fresh solution of activated amino acid is highly recommended.[1]

  • Extended Reaction Time: For sterically demanding residues like this compound, extending the coupling time from the typical 1-2 hours to 4 hours or even overnight can significantly improve efficiency.[1]

  • Temperature: While most SPPS is performed at room temperature, microwave-assisted synthesis can accelerate difficult couplings. The DIC/Oxyma combination has been shown to be stable at elevated temperatures (90°C).[8][13]

  • Solvent: N,N-Dimethylformamide (DMF) is the standard solvent for SPPS.[14] Ensure all reagents, especially the this compound, are fully dissolved.

Protocol 1: Manual SPPS Coupling using HATU

This protocol describes a single coupling cycle for incorporating this compound on a 0.1 mmol scale.

Materials:

  • Peptide-resin (0.1 mmol free amine)

  • This compound (0.4 mmol, 4 eq)

  • HATU (0.38 mmol, 3.8 eq)[15]

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (0.8 mmol, 8 eq)[4][15]

  • 20% (v/v) Piperidine in DMF

  • Anhydrous DMF

Procedure:

  • Resin Preparation:

    • Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.[16]

    • If starting a new synthesis, ensure the first amino acid is properly loaded onto the resin.

  • Fmoc Deprotection:

    • Drain the DMF from the swelled resin.

    • Add 5 mL of 20% piperidine in DMF to the resin. Agitate for 3 minutes, then drain.

    • Add another 5 mL of 20% piperidine in DMF. Agitate for 10-15 minutes to ensure complete Fmoc removal.[15]

    • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL washes).

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve this compound (4 eq) and HATU (3.8 eq) in approximately 3 mL of DMF.

    • Add DIPEA or Collidine (8 eq) to the vial.[15]

    • Allow the mixture to pre-activate for 2-5 minutes at room temperature.[15]

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 2-4 hours at room temperature.

  • Monitoring and Washing:

    • After the coupling period, take a small sample of resin beads and perform a Kaiser test to check for the presence of free primary amines. Note: The Kaiser test is not effective for secondary amines like the one that will be present after NIP coupling. Alternative tests like the TNBS test may be used, but for N-alkylated residues, assuming completion after an extended time or proceeding with a double coupling is a common strategy.

    • If coupling is deemed complete, drain the reaction solution and wash the resin with DMF (5 x 5 mL).

    • The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Manual SPPS Coupling using DIC/Oxyma Pure

This protocol outlines the use of the carbodiimide activator system.

Materials:

  • Peptide-resin (0.1 mmol free amine)

  • This compound (0.4 mmol, 4 eq)

  • Oxyma Pure (0.4 mmol, 4 eq)

  • Diisopropylcarbodiimide (DIC) (0.4 mmol, 4 eq)

  • 20% (v/v) Piperidine in DMF

  • Anhydrous DMF

Procedure:

  • Resin Preparation and Deprotection:

    • Follow steps 1 and 2 from Protocol 1.

  • Amino Acid Activation and Coupling (In-situ):

    • In a separate vial, dissolve this compound (4 eq) and Oxyma Pure (4 eq) in approximately 4 mL of DMF.

    • Add this solution to the deprotected peptide-resin in the reaction vessel and agitate briefly.

    • Add DIC (4 eq) to the reaction vessel.

    • Agitate the mixture for 2-4 hours at room temperature. For particularly difficult couplings, this time can be extended.

  • Monitoring and Washing:

    • Follow step 4 from Protocol 1. Given the generally lower reactivity of this system compared to HATU, a double coupling is often a prudent choice for this compound without intermediate testing.

    • Drain the reaction solution and wash the resin thoroughly with DMF (5 x 5 mL).

    • The resin is now ready for the next cycle.

References

Standard Operating Procedure for the Deprotection of Fmoc-NIP-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely utilized Nα-protecting group in solid-phase peptide synthesis (SPPS) due to its facile removal under mild basic conditions.[1][2] This application note details the standard procedure for the deprotection of Fmoc-Nipecotic Acid (Fmoc-NIP-OH), a cyclic β-amino acid analog, to enable its incorporation into peptide chains. The standard deprotection reagent is a solution of piperidine in N,N-dimethylformamide (DMF).[1]

The mechanism of Fmoc deprotection proceeds via a β-elimination reaction initiated by a base, typically a secondary amine like piperidine. The base abstracts the acidic proton on the fluorenyl group, leading to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine. The excess piperidine in the reaction mixture also serves to scavenge the reactive DBF, preventing its deleterious side reactions with the newly deprotected amine.[3]

While the standard protocol is generally effective, the cyclic nature of nipecotic acid warrants consideration of potential side reactions. Similar to proline, the incorporation of nipecotic acid, particularly as the second residue in a sequence, can be susceptible to diketopiperazine (DKP) formation. This intramolecular cyclization can lead to the cleavage of the dipeptide from the resin, resulting in significant yield loss. The use of sterically hindered resins, such as 2-chlorotrityl chloride (2-CTC) resin, can help to mitigate this side reaction.

Monitoring the completeness of the deprotection step is crucial for the successful synthesis of the target peptide. Incomplete Fmoc removal will lead to the formation of deletion sequences, which can be challenging to separate from the desired product during purification.[4] A qualitative Kaiser test (ninhydrin test) can be performed on a small sample of the resin beads to detect the presence of free primary amines. However, it is important to note that as a secondary amine, the deprotected nipecotic acid will not give a positive blue result with the Kaiser test. Alternative tests, such as the isatin test, can be used for secondary amines.

Quantitative Data Summary

While specific quantitative data for the deprotection of this compound is not extensively reported in the literature, the following table summarizes typical conditions and expected outcomes for the deprotection of standard Fmoc-amino acids. These values can be used as a starting point for the optimization of this compound deprotection.

ParameterCondition/ValueRemarks
Deprotection Reagent 20% (v/v) Piperidine in DMFThe most common and effective reagent for Fmoc removal.
Alternative Reagents 2% DBU / 2% Piperidine in DMFDBU is a stronger, non-nucleophilic base that can accelerate deprotection but may increase the risk of side reactions.
Reaction Time 2 x 10 minutesA two-step deprotection is commonly employed to ensure complete removal.
Deprotection Kinetics Typically >95% completion within 10-20 minDeprotection rates can be sequence-dependent. For example, deprotection of Fmoc-Arg(Pbf)-OH may require longer reaction times than Fmoc-Leu-OH.[3]
Expected Yield >99% (per step)High efficiency is expected for standard Fmoc deprotection.
Expected Purity HighIncomplete deprotection is a primary source of impurities (deletion sequences).

Experimental Protocols

Materials
  • This compound loaded solid-phase resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, sequencing grade

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Washing solvent: DMF

  • Solid-phase peptide synthesis reaction vessel

  • Inert gas (Nitrogen or Argon)

Standard this compound Deprotection Protocol
  • Resin Swelling: Swell the this compound loaded resin in DMF for at least 30 minutes in the reaction vessel.

  • Initial DMF Wash: Drain the swelling solvent and wash the resin with DMF (3 x 10 mL/g of resin) to remove any residual impurities.

  • First Deprotection Step: Add the deprotection solution (20% piperidine in DMF, approximately 10 mL/g of resin) to the reaction vessel.

  • Agitation: Agitate the resin slurry gently using an inert gas stream (bubbling) or mechanical shaking for 10 minutes at room temperature.[5]

  • Drain: Drain the deprotection solution.

  • Second Deprotection Step: Add a fresh portion of the deprotection solution to the resin.

  • Agitation: Agitate the resin slurry for another 10 minutes at room temperature.

  • Drain: Drain the deprotection solution.

  • Thorough Washing: Wash the resin extensively with DMF (5-7 x 10 mL/g of resin) to completely remove residual piperidine and the dibenzofulvene-piperidine adduct.

  • Confirmation of Deprotection (Optional):

    • Perform an appropriate test (e.g., isatin test) on a small sample of resin beads to confirm the presence of the free secondary amine.

Diagrams

Fmoc_Deprotection_Workflow cluster_setup Preparation cluster_deprotection Deprotection Cycle cluster_finalization Final Steps start Start with this compound on Solid Support swell Swell Resin in DMF start->swell wash1 Wash with DMF swell->wash1 deprotect1 Add 20% Piperidine/DMF (10 min) wash1->deprotect1 drain1 Drain deprotect1->drain1 deprotect2 Add 20% Piperidine/DMF (10 min) drain1->deprotect2 drain2 Drain deprotect2->drain2 wash2 Thorough DMF Wash drain2->wash2 test Confirmation Test (e.g., Isatin Test) wash2->test next_step Proceed to Next Coupling Step test->next_step

Caption: Experimental workflow for the deprotection of this compound.

Deprotection_Logic start Fmoc-NIP-Peptide-Resin deprotection Treat with 20% Piperidine in DMF start->deprotection products Generates: deprotection->products free_amine H-NIP-Peptide-Resin (Free Amine) products->free_amine Desired Product dbf Dibenzofulvene (DBF) products->dbf Byproduct piperidine_adduct DBF-Piperidine Adduct dbf->piperidine_adduct Scavenged by excess Piperidine

Caption: Logical relationship of reactants and products in Fmoc deprotection.

References

Application Notes and Protocols for Cleavage Cocktail for Peptides with Fmoc-NIP-OH

Author: BenchChem Technical Support Team. Date: December 2025

To Researchers, Scientists, and Drug Development Professionals,

This document aims to provide detailed application notes and protocols for the cleavage of peptides containing the Fmoc-NIP-OH protecting group. However, a comprehensive search of the scientific literature and chemical databases did not yield specific information on a protecting group abbreviated as "NIP-OH" used in standard Fmoc-based solid-phase peptide synthesis (SPPS).

The successful cleavage of a synthetic peptide from its solid support and the simultaneous removal of side-chain protecting groups is a critical step that is highly dependent on the chemical nature of the protecting groups used. Without a precise understanding of the chemical structure of the "NIP" moiety, providing a specific and reliable cleavage protocol is not possible. The use of an incorrect cleavage cocktail can lead to incomplete deprotection, modification of sensitive amino acids, or even degradation of the target peptide.

We encourage users who are working with a protecting group designated as "NIP-OH" to consult their supplier for the full chemical name or structure. With more specific information, it would be possible to devise an appropriate cleavage strategy.

In the interest of providing a useful resource, the following sections detail standard cleavage protocols for commonly used protecting groups in Fmoc-SPPS. This information can serve as a general guide and a starting point for optimization once the identity of the "NIP-OH" group is clarified.

General Principles of Peptide Cleavage in Fmoc-SPPS

In Fmoc-based solid-phase peptide synthesis, the final cleavage step is typically performed under strongly acidic conditions. The most common reagent for this purpose is trifluoroacetic acid (TFA). The cleavage cocktail usually consists of TFA as the main cleavage reagent, along with a variety of scavengers to protect sensitive amino acid residues from reactive cationic species generated during the deprotection process.

The choice and concentration of scavengers are critical and depend on the peptide sequence. Common scavengers and their functions are listed below:

ScavengerTarget Residue(s)Function
Water Tryptophan (Trp)Prevents re-attachment of the Boc group to the indole ring.
Triisopropylsilane (TIS) Tryptophan (Trp), Methionine (Met), Cysteine (Cys)Reduces oxidized species and scavenges carbocations.
1,2-Ethanedithiol (EDT) Cysteine (Cys), Methionine (Met)Prevents re-attachment of protecting groups and reduces sulfoxides.
Phenol Arginine (Arg), Tyrosine (Tyr)Scavenges carbocations and protects the phenol ring of Tyr.
Thioanisole Arginine (Arg), Tryptophan (Trp)Soft scavenger that helps to prevent alkylation of sensitive residues.

Standard Cleavage Cocktail Protocols

Below are widely used cleavage cocktails for peptides synthesized using the Fmoc strategy. These are general protocols and may require optimization for specific peptides.

Reagent K

This is a very common and robust cleavage cocktail suitable for most peptides, including those containing sensitive residues like Cys, Met, and Trp.

ComponentVolume/Weight Percentage
Trifluoroacetic Acid (TFA)82.5%
Phenol5%
Water5%
Thioanisole5%
1,2-Ethanedithiol (EDT)2.5%

Protocol for Cleavage with Reagent K:

  • Wash the peptide-resin with dichloromethane (DCM) (3 x 5 mL per 100 mg of resin) and dry it under a stream of nitrogen.

  • Prepare Reagent K fresh by carefully mixing the components in a fume hood.

  • Add the cleavage cocktail to the dried resin (1-2 mL per 100 mg of resin).

  • Gently agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small volume of fresh TFA and combine the filtrates.

  • Precipitate the peptide by adding the TFA solution to cold diethyl ether (10-fold excess).

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 times.

  • Dry the crude peptide pellet under vacuum.

Reagent B

This cocktail is often used for peptides that do not contain Arg, Cys, or Met.

ComponentVolume/Weight Percentage
Trifluoroacetic Acid (TFA)88%
Phenol5%
Water5%
Triisopropylsilane (TIS)2%

Protocol for Cleavage with Reagent B:

The protocol is identical to that for Reagent K, with a typical cleavage time of 2 hours.

Experimental Workflow for Peptide Cleavage and Purification

The following diagram illustrates a typical workflow from the completion of solid-phase synthesis to the purified peptide.

Cleavage_Workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_Cleavage Cleavage & Deprotection cluster_Isolation Peptide Isolation cluster_Purification Purification & Analysis SPPS Completed Peptide-Resin Wash DCM Wash SPPS->Wash Start Cleavage Add Cleavage Cocktail (e.g., Reagent K) Wash->Cleavage Incubate Incubate 2-4h Cleavage->Incubate Filter Filter & Collect Filtrate Incubate->Filter Precipitate Precipitate in Cold Ether Filter->Precipitate Centrifuge Centrifuge & Wash Precipitate->Centrifuge Dry Dry Crude Peptide Centrifuge->Dry Dissolve Dissolve in H2O/ACN Dry->Dissolve HPLC Purify by RP-HPLC Dissolve->HPLC Lyophilize Lyophilize HPLC->Lyophilize Analyze Analyze by MS & HPLC Lyophilize->Analyze Final_Peptide Purified Peptide Analyze->Final_Peptide Final Product

Caption: A generalized workflow for peptide cleavage, isolation, and purification.

Logical Relationship for Scavenger Selection

The selection of appropriate scavengers is crucial for a successful cleavage. The following diagram illustrates the decision-making process based on the presence of sensitive amino acids in the peptide sequence.

Scavenger_Selection Start Peptide Sequence Analysis Trp Contains Trp? Start->Trp Cys_Met Contains Cys or Met? Trp->Cys_Met No Add_Water_TIS Add Water & TIS Trp->Add_Water_TIS Yes Arg Contains Arg? Cys_Met->Arg No Add_EDT Add EDT Cys_Met->Add_EDT Yes Add_Phenol_Thioanisole Add Phenol/Thioanisole Arg->Add_Phenol_Thioanisole Yes Standard_Cocktail Use Standard Cocktail (e.g., TFA/TIS/H2O) Arg->Standard_Cocktail No Add_Water_TIS->Cys_Met Add_EDT->Arg Final_Cocktail Final Cleavage Cocktail Add_Phenol_Thioanisole->Final_Cocktail Standard_Cocktail->Final_Cocktail

Caption: Decision tree for selecting scavengers based on amino acid composition.

Conclusion and Recommendation

While we cannot provide a specific protocol for the cleavage of peptides containing the "this compound" group due to a lack of information on this protecting group, we have outlined the general principles and standard protocols for peptide cleavage in Fmoc-SPPS.

We strongly advise researchers to identify the full chemical name and structure of the "NIP-OH" group. Once this information is available, a suitable cleavage cocktail and protocol can be developed by considering the chemical stability of the "NIP" group under acidic conditions and its potential side reactions with common scavengers. For further assistance, please provide the chemical structure of the NIP-OH group, and we will be happy to conduct a more targeted search for relevant cleavage protocols.

Application Notes and Protocols for the Synthesis of Macrocyclic Peptides Using Fmoc-L-Nipecotic Acid (Fmoc-NIP-OH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrocyclic peptides are a promising class of therapeutic agents due to their enhanced conformational rigidity, metabolic stability, and target affinity compared to their linear counterparts. The synthesis of these complex molecules often presents challenges, particularly in achieving efficient cyclization. The incorporation of non-proteinogenic amino acids, such as L-nipecotic acid, can introduce conformational constraints or flexible linkers that facilitate the desired ring closure. Fmoc-L-nipecotic acid (Fmoc-NIP-OH), a derivative of piperidine-3-carboxylic acid, can be strategically incorporated into a peptide sequence to act as a turn-inducer or a flexible hinge, thereby promoting efficient macrocyclization.

These application notes provide detailed protocols for the synthesis of macrocyclic peptides incorporating Fmoc-L-nipecotic acid using Fmoc-based solid-phase peptide synthesis (SPPS). Both on-resin and solution-phase cyclization strategies are described, offering flexibility depending on the target peptide's sequence and desired purity profile.

Key Concepts and Advantages of Incorporating this compound

The incorporation of nipecotic acid into a peptide backbone can offer several advantages for macrocyclization:

  • Conformational Constraint: The piperidine ring of nipecotic acid restricts the phi (φ) angle of the peptide backbone, which can help to pre-organize the linear peptide into a conformation that is favorable for cyclization.

  • Increased Flexibility: In certain contexts, the nipecotic acid residue can act as a flexible linker, allowing the peptide termini to come into proximity for efficient ring closure, particularly in sterically hindered sequences.[1]

  • Enhanced Drug-like Properties: The introduction of non-natural amino acids like nipecotic acid can improve the pharmacokinetic properties of the final macrocyclic peptide, such as cell permeability and resistance to enzymatic degradation.

Experimental Protocols

This section details the protocols for the synthesis of a linear peptide containing L-nipecotic acid, followed by either on-resin or solution-phase macrocyclization.

Protocol 1: Solid-Phase Synthesis of the Linear Peptide Precursor

This protocol describes the assembly of the linear peptide on a solid support using standard Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)

  • Fmoc-L-amino acids (including Fmoc-L-Nipecotic Acid, this compound)

  • Coupling reagents: HCTU (or HATU, PyBOP)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solutions: DMF, DCM, Isopropanol (IPA)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh aliquot of 20% piperidine in DMF and agitate for an additional 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with the coupling reagent (e.g., HCTU, 0.95 equivalents relative to the amino acid) and DIPEA (2 equivalents relative to the amino acid) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

  • Washing: Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence, incorporating this compound at the desired position using the same coupling protocol.

Protocol 2: On-Resin Head-to-Tail Macrocyclization

On-resin cyclization is often preferred as it can minimize intermolecular side reactions due to the pseudo-dilution effect.[2]

Procedure:

  • Final N-terminal Fmoc Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group as described in Protocol 1, step 2.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • On-Resin Cyclization:

    • Swell the resin in DMF.

    • In a separate vial, prepare the cyclization cocktail: Dissolve a coupling reagent (e.g., PyBOP or HATU, 3-5 equivalents) and a base (e.g., DIPEA or collidine, 6-10 equivalents) in DMF.

    • Add the cyclization cocktail to the resin.

    • Agitate the reaction at room temperature for 4-24 hours. The optimal time should be determined empirically for each peptide.

    • Monitor the cyclization by cleaving a small amount of resin and analyzing the product by LC-MS.

  • Washing: After the cyclization is complete, wash the resin with DMF (5x) and DCM (5x).

Protocol 3: Solution-Phase Head-to-Tail Macrocyclization

Solution-phase cyclization is performed after cleaving the protected linear peptide from the resin. This method can be advantageous for sequences that are difficult to cyclize on-resin.

Procedure:

  • Cleavage of the Protected Peptide from Resin:

    • After synthesis of the linear peptide (Protocol 1), wash the resin with DCM and dry it under vacuum.

    • Treat the resin with a mild cleavage cocktail that leaves the side-chain protecting groups intact (e.g., for 2-chlorotrityl chloride resin, a solution of acetic acid/trifluoroethanol/DCM (1:1:8) can be used).

    • Collect the filtrate and evaporate the solvent.

  • Solution-Phase Cyclization:

    • Dissolve the protected linear peptide in a large volume of a suitable solvent (e.g., DMF or DCM) to achieve a high dilution (typically 0.1-1 mM) to minimize intermolecular reactions.

    • Add a coupling reagent (e.g., PyBOP or HATU, 1.5-3 equivalents) and a base (e.g., DIPEA, 3-6 equivalents).

    • Stir the reaction at room temperature for 12-48 hours.

    • Monitor the reaction progress by LC-MS.

    • Once the cyclization is complete, remove the solvent under reduced pressure.

Protocol 4: Final Cleavage and Deprotection

This protocol is for the removal of the cyclic peptide from the resin (for on-resin cyclization) and/or the cleavage of all remaining side-chain protecting groups.

Procedure:

  • Resin Preparation (for on-resin cyclized product): Wash the resin with DCM and dry under vacuum.

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)).

    • Add the cleavage cocktail to the dried resin or the crude product from solution-phase cyclization.

    • Stir the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation and Purification:

    • Filter the cleavage mixture to remove the resin.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide and purify it by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the final product by mass spectrometry and NMR.

Data Presentation

The efficiency of macrocyclization can be influenced by the peptide sequence, the position of the nipecotic acid residue, and the cyclization method. The following table provides a template for summarizing quantitative data from cyclization experiments.

Linear Peptide SequenceCyclization MethodCoupling ReagentReaction Time (h)Crude Purity (%)Isolated Yield (%)
Ac-Cys-Ala-NIP -Gly-Phe-Cys-NH2On-ResinPyBOP/DIPEA126530
Ac-Phe-NIP -Ala-Gly-Val-NH2On-ResinHATU/Collidine245525
H-Gly-Pro-NIP -Phe-Ala-OHSolution-PhasePyBOP/DIPEA487035
H-Tyr-NIP -Gly-Phe-Leu-OHSolution-PhaseHATU/DIPEA366028

Note: The data presented in this table is illustrative and will vary depending on the specific peptide sequence and experimental conditions.

Visualizations

Experimental Workflow for Macrocyclic Peptide Synthesis

cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Cyclization Macrocyclization cluster_Final Final Steps Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Amino_Acid_Coupling Amino Acid Coupling (HCTU/DIPEA) Fmoc_Deprotection->Amino_Acid_Coupling Washing1 Washing Amino_Acid_Coupling->Washing1 Incorporate_NIP Incorporate this compound Incorporate_NIP->Amino_Acid_Coupling Chain_Elongation Repeat for all Amino Acids Washing1->Chain_Elongation Chain_Elongation->Incorporate_NIP Final_Fmoc_Deprotection Final N-terminal Fmoc Deprotection Chain_Elongation->Final_Fmoc_Deprotection Cleavage_Protected Cleavage of Protected Peptide Chain_Elongation->Cleavage_Protected Alternative Path On_Resin_Cyclization On-Resin Cyclization (PyBOP/DIPEA) Final_Fmoc_Deprotection->On_Resin_Cyclization Final_Cleavage Final Cleavage & Deprotection (TFA Cocktail) On_Resin_Cyclization->Final_Cleavage Solution_Phase_Cyclization Solution-Phase Cyclization (High Dilution) Cleavage_Protected->Solution_Phase_Cyclization Solution_Phase_Cyclization->Final_Cleavage Purification RP-HPLC Purification Final_Cleavage->Purification Characterization Mass Spec & NMR Purification->Characterization cluster_Linear Linear Peptide State cluster_NIP This compound Incorporation cluster_Preorganized Pre-organized State cluster_Cyclized Final State Unstructured Unstructured Linear Peptide NIP This compound Unstructured->NIP Incorporation High_Energy High Energy Barrier to Cyclization Lowered_Energy Lowered Energy Barrier High_Energy->Lowered_Energy Reduces Barrier Preorganized Pre-organized Conformation NIP->Preorganized Induces Favorable Turn Cyclized Macrocyclic Peptide Preorganized->Cyclized Facilitates Cyclization

References

Application Notes and Protocols for the Synthesis of Bioactive Peptides Using Fmoc-NIP-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-NIP-OH, chemically known as (S)-1-(9-fluorenylmethoxycarbonyl)-piperidine-3-carboxylic acid, is a non-canonical, cyclic beta-amino acid building block. Its incorporation into peptide sequences introduces conformational constraints that can significantly influence the peptide's biological activity, metabolic stability, and pharmacokinetic profile. This makes this compound a valuable tool in the design of novel peptidomimetics and therapeutic peptides.

One of the most promising applications of nipecotic acid derivatives is in the development of inhibitors for the Gamma-Aminobutyric Acid (GABA) transporters (GATs).[1][2] GABA is the primary inhibitory neurotransmitter in the central nervous system, and its dysregulation is implicated in various neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.[3] By inhibiting GABA reuptake, the concentration of GABA in the synaptic cleft is increased, enhancing inhibitory neurotransmission. This document provides detailed protocols and application notes for the incorporation of this compound into a model bioactive peptide, "GABA-Peptide-1 (GP-1)," designed as a potential GABA uptake inhibitor.

Data Presentation

The synthesis of peptidomimetics containing non-canonical amino acids can present unique challenges. The following table summarizes expected quantitative data for the synthesis of GP-1, a model hexapeptide with the sequence Tyr-D-Ala-Phe-Gly-Nip-Arg. These values are based on typical outcomes for Fmoc-based solid-phase peptide synthesis (SPPS) and may vary depending on the specific sequence, resin, and coupling conditions.

ParameterExpected RangeMethod of DeterminationNotes
Resin Loading Efficiency 0.4 - 0.7 mmol/gUV-Vis spectrophotometry of Fmoc deprotectionDependent on the type of resin used. Rink Amide resin is a common choice for C-terminal amides.
Coupling Efficiency of this compound >95%Kaiser Test or TNBS TestDouble coupling may be beneficial to ensure complete incorporation of the sterically hindered this compound.
Overall Crude Peptide Yield 35 - 65%Gravimetric analysis post-cleavageHighly sequence-dependent. Peptides prone to aggregation may result in lower yields.
Crude Peptide Purity 50 - 75%RP-HPLCPurity is influenced by the success of each coupling and deprotection step, as well as the final cleavage and work-up.
Final Purity after Purification >98%RP-HPLCPurification via preparative RP-HPLC is typically required to achieve high purity for biological assays.
Biological Activity (IC50 for GAT-1) 1 - 10 µMIn vitro GABA uptake assayThis is a hypothetical value for the model peptide GP-1, based on the activity of other nipecotic acid derivatives.[4][5]

Experimental Protocols

The following are detailed methodologies for the manual solid-phase synthesis of the model peptide GP-1 (Tyr-D-Ala-Phe-Gly-Nip-Arg-NH2) using this compound.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of GP-1

Materials and Reagents:

  • Rink Amide MBHA resin (0.5 mmol/g substitution)

  • Fmoc-protected amino acids (Fmoc-Tyr(tBu)-OH, Fmoc-D-Ala-OH, Fmoc-Phe-OH, Fmoc-Gly-OH, This compound , Fmoc-Arg(Pbf)-OH)

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF (peptide synthesis grade), DCM (Dichloromethane), Isopropanol (IPA)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Kaiser Test Kit

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel with agitation.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5x), IPA (3x), and DMF (3x).

    • Perform a Kaiser test to confirm the presence of free primary amines (a positive test will result in a blue color).

  • Amino Acid Coupling (General Cycle):

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the solution and vortex for 1-2 minutes to pre-activate the amino acid.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF (3x).

    • Perform a Kaiser test to confirm the completion of the coupling (a negative test will result in a yellow/colorless solution). If the test is positive, repeat the coupling step.

  • Incorporation of this compound:

    • Follow the general amino acid coupling protocol (Step 3). Due to the potential for steric hindrance, it is recommended to perform a double coupling for this compound. After the first coupling and a positive Kaiser test, repeat the coupling step with a fresh solution of activated this compound.

  • Peptide Chain Elongation: Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each amino acid in the sequence (Arg, Nip, Gly, Phe, D-Ala, Tyr).

  • Final Fmoc Deprotection: After the final amino acid coupling, perform a final deprotection step as described in Step 2.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DMF, DCM, and then dry it under vacuum.

    • Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

    • Dry the crude peptide pellet under vacuum.

Protocol 2: Peptide Purification and Analysis
  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

    • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a linear gradient of acetonitrile in water (both containing 0.1% TFA).

    • Collect fractions and analyze them by analytical RP-HPLC and mass spectrometry to identify the fractions containing the pure peptide.

    • Pool the pure fractions and lyophilize to obtain the final purified peptide.

  • Analysis:

    • Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the correct molecular weight.

    • Assess the purity of the final product by analytical RP-HPLC.

Visualizations

Signaling Pathway: GABAergic Synapse and GAT-1 Inhibition

The following diagram illustrates the mechanism of action of a GAT-1 inhibitor, such as a peptide containing a nipecotic acid moiety. By blocking the reuptake of GABA from the synaptic cleft, the inhibitor increases the concentration of GABA available to bind to postsynaptic GABA receptors, thereby enhancing the inhibitory signal.

GABA_Synapse cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron pre_vesicle GABA Vesicle pre_terminal Presynaptic Terminal pre_vesicle->pre_terminal Release gaba GABA pre_terminal->gaba gat1 GAT-1 Transporter gaba_receptor GABA Receptor post_terminal Postsynaptic Density gaba_receptor->post_terminal Inhibitory Signal synaptic_cleft Synaptic Cleft gaba->gat1 Reuptake gaba->gaba_receptor Binds inhibitor GP-1 (NIP-Peptide) inhibitor->gat1 Inhibits

Caption: Mechanism of GAT-1 inhibition at a GABAergic synapse.

Experimental Workflow: Solid-Phase Peptide Synthesis of GP-1

This diagram outlines the key steps in the solid-phase synthesis of the model peptide, GP-1.

SPPS_Workflow start Start: Rink Amide Resin swell 1. Resin Swelling in DMF start->swell deprotection1 2. Fmoc Deprotection (Piperidine/DMF) swell->deprotection1 coupling_arg 3. Coupling: Fmoc-Arg(Pbf)-OH deprotection1->coupling_arg deprotection2 4. Fmoc Deprotection coupling_arg->deprotection2 coupling_nip 5. Coupling: this compound (Double Coupling) deprotection2->coupling_nip deprotection3 6. Fmoc Deprotection coupling_nip->deprotection3 coupling_gly 7. Coupling: Fmoc-Gly-OH deprotection3->coupling_gly deprotection4 8. Fmoc Deprotection coupling_gly->deprotection4 coupling_phe 9. Coupling: Fmoc-Phe-OH deprotection4->coupling_phe deprotection5 10. Fmoc Deprotection coupling_phe->deprotection5 coupling_dala 11. Coupling: Fmoc-D-Ala-OH deprotection5->coupling_dala deprotection6 12. Fmoc Deprotection coupling_dala->deprotection6 coupling_tyr 13. Coupling: Fmoc-Tyr(tBu)-OH deprotection6->coupling_tyr final_deprotection 14. Final Fmoc Deprotection coupling_tyr->final_deprotection cleavage 15. Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage purification 16. Purification (RP-HPLC) cleavage->purification analysis 17. Analysis (MS, HPLC) purification->analysis end End: Purified GP-1 analysis->end

Caption: Step-wise workflow for the solid-phase synthesis of GP-1.

Logical Relationship: Fmoc-SPPS Cycle

The core of solid-phase peptide synthesis is a repetitive cycle of deprotection and coupling. The following diagram illustrates this fundamental logical relationship.

SPPS_Cycle resin Resin-Bound Peptide (Fmoc-Protected N-Terminus) deprotection Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection free_amine Resin-Bound Peptide (Free N-Terminus) deprotection->free_amine coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIPEA) free_amine->coupling elongated_peptide Resin-Bound Peptide (n+1 residues) coupling->elongated_peptide elongated_peptide->deprotection Repeat for next amino acid

Caption: The iterative deprotection-coupling cycle in Fmoc-SPPS.

References

Application of Fmoc-NIP-OH in Drug Discovery and Development: Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-NIP-OH, chemically known as (S)-1-(9-Fluorenylmethoxycarbonyl)-piperidine-3-carboxylic acid, is a protected amino acid derivative that serves as a crucial building block in peptide synthesis. Its core structure, nipecotic acid, is a potent inhibitor of Gamma-Aminobutyric Acid (GABA) uptake, making this compound a valuable tool in the design and synthesis of novel peptide-based therapeutics targeting the GABAergic system.[1] Dysregulation of GABAergic signaling is implicated in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and neurodegenerative diseases such as Alzheimer's disease.[2][3] The incorporation of the nipecotic acid moiety into peptides via this compound allows for the development of compounds with potentially enhanced specificity, improved pharmacokinetic properties, and novel mechanisms of action for modulating GABAergic neurotransmission.[4][5][6]

Applications in Drug Discovery

The primary application of this compound in drug discovery lies in its use in Solid-Phase Peptide Synthesis (SPPS) to create peptidomimetics and peptide-drug conjugates that can modulate the GABAergic system. The key therapeutic areas of interest include:

  • Neurological Disorders: Development of anticonvulsant peptides for epilepsy, anxiolytic agents, and potential treatments for neuropathic pain.[3]

  • Neurodegenerative Diseases: Synthesis of peptides aimed at mitigating the progression of diseases like Alzheimer's by modulating GABAergic tone.[2]

  • Targeted Drug Delivery: Incorporation of the nipecotic acid scaffold into peptides designed to cross the blood-brain barrier, thereby delivering therapeutic agents to the central nervous system.[7]

Quantitative Data Summary

The following table summarizes the inhibitory activities of nipecotic acid and its derivatives against GABA transporters (GATs). This data is crucial for understanding the potency of the core pharmacophore of this compound.

CompoundTargetIC50 (µM)AssayReference
(±)-Nipecotic AcidmGAT-12.6[³H]GABA uptakeCayman Chemical
(±)-Nipecotic AcidmGAT-2310[³H]GABA uptakeCayman Chemical
(±)-Nipecotic AcidmGAT-329[³H]GABA uptakeCayman Chemical
(±)-Nipecotic AcidmGAT-416[³H]GABA uptakeCayman Chemical
Nipecotic acid derivative 21p mGAT1pIC50 = 6.78 ± 0.08[³H]GABA uptakePubMed
Benzhydrol ether derivative 5 GABA uptake< 1In vitro assayPubMed
Benzhydrol ether derivative 37 GABA uptake< 1In vitro assayPubMed
Benzhydrol ether derivative 43 GABA uptake< 1In vitro assayPubMed
Benzhydrol ether derivative 44 GABA uptake< 1In vitro assayPubMed

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the manual synthesis of a peptide incorporating this compound on a Rink Amide resin. Adjustments may be necessary for automated synthesizers.

1. Resin Swelling:

  • Place the Rink Amide resin (e.g., 0.1 mmol scale) in a reaction vessel.

  • Add N,N-dimethylformamide (DMF, ~5 mL) and allow the resin to swell for 30-60 minutes with gentle agitation.

2. Fmoc Deprotection:

  • Drain the DMF.

  • Add 20% piperidine in DMF (v/v, ~5 mL) to the resin and agitate for 5 minutes.

  • Drain the solution.

  • Repeat the treatment with 20% piperidine in DMF for 15 minutes.

  • Wash the resin thoroughly with DMF (3 x 5 mL).

3. This compound Coupling:

  • Activation: In a separate vial, dissolve this compound (3 equivalents relative to resin loading), a coupling reagent such as HBTU (2.9 equivalents), and an activator base like N,N-Diisopropylethylamine (DIPEA) (6 equivalents) in DMF.

  • Coupling: Add the activated this compound solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates completion). If the test is positive, the coupling step may need to be repeated.

4. Capping (Optional):

  • To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 30 minutes.

  • Wash the resin with DMF (3 x 5 mL).

5. Chain Elongation:

  • Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.

6. Final Fmoc Deprotection:

  • After the final amino acid coupling, perform the Fmoc deprotection as described in step 2.

7. Cleavage and Deprotection:

  • Wash the resin with dichloromethane (DCM) and dry under vacuum.

  • Prepare a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups (e.g., Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water, 95:2.5:2.5 v/v/v).

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

8. Peptide Precipitation and Purification:

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

GABAergic Synapse Signaling Pathway

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_drug_target Drug Target Glutamate Glutamate GAD Glutamate Decarboxylase (GAD) Glutamate->GAD Converts GABA_vesicle GABA Vesicle GAD->GABA_vesicle Synthesizes GABA GABA_release GABA_vesicle->GABA_release Exocytosis GABA_synapse GABA GABA_release->GABA_synapse GAT1 GABA Transporter 1 (GAT1) GAT1->GABA_vesicle Repackaging GABA_synapse->GAT1 Reuptake by GABA_A_Receptor GABA-A Receptor (Ionotropic) GABA_synapse->GABA_A_Receptor Binds to GABA_B_Receptor GABA-B Receptor (Metabotropic) GABA_synapse->GABA_B_Receptor Binds to Cl_channel Cl- Influx GABA_A_Receptor->Cl_channel Activates K_channel K+ Efflux GABA_B_Receptor->K_channel Activates Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization K_channel->Hyperpolarization Nipecotic_Acid Nipecotic Acid (from this compound peptide) Nipecotic_Acid->GAT1 Inhibits SPPS_Workflow start Start: Rink Amide Resin resin_swelling 1. Resin Swelling in DMF start->resin_swelling fmoc_deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) resin_swelling->fmoc_deprotection coupling 3. Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) fmoc_deprotection->coupling capping 4. Capping (Optional) (Acetic Anhydride, DIPEA) coupling->capping repeat Repeat Steps 2-4 for each Amino Acid coupling->repeat capping->repeat repeat->fmoc_deprotection Next cycle final_deprotection 5. Final Fmoc Deprotection repeat->final_deprotection Final cycle cleavage 6. Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage precipitation 7. Peptide Precipitation (Cold Diethyl Ether) cleavage->precipitation purification 8. Purification (RP-HPLC) precipitation->purification end End: Purified Peptide purification->end

References

Application Notes and Protocols for Peptide Library Synthesis with Fmoc-NIP-OH Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of peptide libraries is a cornerstone of modern drug discovery and chemical biology, enabling the high-throughput screening of vast chemical diversity to identify novel therapeutic leads and biological probes. The incorporation of non-canonical amino acids, such as Fmoc-NIP-OH (Fmoc-L-nipecotic acid), into these libraries offers a powerful strategy to explore novel structural and functional landscapes. Nipecotic acid is a potent inhibitor of γ-aminobutyric acid (GABA) uptake, making peptide libraries containing this moiety particularly valuable for the discovery of novel modulators of GABAergic signaling, which is implicated in a wide range of neurological disorders.

This document provides detailed application notes and protocols for the synthesis of photocleavable peptide libraries incorporating the this compound building block using Fmoc-based solid-phase peptide synthesis (SPPS). The use of a photocleavable linker allows for the mild and traceless release of the peptide library from the solid support, ensuring compatibility with sensitive biological assays.

Data Presentation: Performance in SPPS

The successful incorporation of sterically hindered amino acids like this compound is critical for the quality of the resulting peptide library. While specific data for this compound is not extensively published, the following table summarizes typical coupling efficiencies and purities observed for other sterically hindered Fmoc-amino acids under optimized conditions, which can be considered indicative for this compound.

Building Block Analogue (Sterically Hindered)Coupling ReagentCoupling Time (min)Coupling Efficiency (%)Crude Purity (%)
Fmoc-Aib-OHHATU/DIPEA60>95~90
Fmoc-N-Me-Ala-OHHATU/DIPEA90>90~85
Fmoc-Arg(Pbf)-OHDIC/HOBt120>98>95

Note: Data is compiled from analogous sterically hindered amino acids and serves as a guideline. Actual results with this compound may vary and require optimization.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Library Synthesis using Split-and-Pool Method

This protocol outlines the synthesis of a peptide library on a photolabile linker-functionalized resin using the split-and-pool methodology to generate a "one-bead-one-compound" library.

Materials:

  • Fmoc-photolabile linker-AM resin (e.g., Fmoc-PC-Linker-AM resin)

  • This compound

  • Standard Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • Coupling reagents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or DIC (N,N'-Diisopropylcarbodiimide)/HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • Diethyl ether, cold

Procedure:

  • Resin Swelling: Swell the Fmoc-photolabile linker-AM resin in DMF for 1-2 hours in a suitable reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Split-and-Pool Synthesis Cycles:

    • Splitting: Divide the deprotected resin into equal portions, one for each amino acid to be coupled at the current position.

    • Coupling:

      • To each portion of resin, add a solution of the corresponding Fmoc-amino acid (3-5 equivalents), coupling reagent (e.g., HATU, 3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.

      • For the incorporation of this compound, a double coupling strategy is recommended. Allow the first coupling to proceed for 2 hours, then drain and repeat the coupling with fresh reagents for another 2 hours.

      • Agitate the reaction vessels for the recommended coupling time (typically 1-2 hours for standard amino acids).

      • Monitor coupling completion using a qualitative ninhydrin test.

    • Pooling and Washing: After coupling is complete, combine all resin portions into a single vessel. Wash the pooled resin with DMF (5x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.

    • Repeat: Repeat the deprotection, splitting, coupling, and pooling steps for each subsequent position in the peptide library.

  • Final Fmoc Deprotection: After the final coupling cycle, perform a final Fmoc deprotection as described in step 2.

  • Resin Washing and Drying: Wash the final peptide library-on-resin with DMF (3x), DCM (5x), and MeOH (3x). Dry the resin under vacuum.

Protocol 2: Photocleavage of the Peptide Library

This protocol describes the release of the synthesized peptide library from the solid support using UV irradiation.

Materials:

  • Peptide library-on-resin from Protocol 1

  • Cleavage solvent: e.g., a mixture of Trifluoroethanol (TFE)/DCM (1:4) or a neutral buffer like PBS (pH 7.4)

  • UV lamp (e.g., 365 nm)

  • Collection vessels (e.g., 96-well plate)

Procedure:

  • Resin Dispensing: Dispense the dried resin beads into the wells of a microplate or other suitable collection vessels.

  • Solvent Addition: Add the desired cleavage solvent to each well to suspend the resin.

  • UV Irradiation:

    • Place the microplate under a UV lamp.

    • Irradiate the resin suspension with UV light (e.g., 365 nm) for a predetermined time (typically 1-4 hours). The optimal irradiation time should be determined empirically for the specific linker and peptide sequence.

  • Peptide Collection: After irradiation, carefully collect the supernatant containing the cleaved peptides. The peptides are now ready for screening and analysis.

Visualizations

Experimental Workflow

Peptide_Library_Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_coupling Parallel Coupling cluster_cleavage Photocleavage start Start: Fmoc-Photolabile Linker Resin deprotection1 Fmoc Deprotection (20% Piperidine/DMF) start->deprotection1 split Split Resin into N Portions deprotection1->split coupling1 Couple Fmoc-AA1 split->coupling1 Portion 1 coupling2 Couple Fmoc-AA2 split->coupling2 Portion 2 couplingN ... Couple Fmoc-AAn split->couplingN Portion N coupling_nip Couple this compound (Double Coupling) split->coupling_nip pool Pool and Wash Resin coupling1->pool coupling2->pool couplingN->pool coupling_nip->pool deprotection2 Fmoc Deprotection pool->deprotection2 cycle Repeat n-1 Cycles deprotection2->cycle cycle->split final_deprotection Final Fmoc Deprotection cycle->final_deprotection After final cycle wash_dry Wash and Dry Resin final_deprotection->wash_dry uv UV Irradiation (365 nm) in Cleavage Solvent wash_dry->uv collect Collect Cleaved Peptide Library uv->collect

Caption: Split-and-pool synthesis workflow for a photocleavable peptide library.

Signaling Pathway: Modulation of GABAergic Synapse

GABAergic_Synapse cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal glutamate Glutamate gad GAD glutamate->gad Glutamic Acid Decarboxylase gaba_synthesis GABA gad->gaba_synthesis vgat VGAT gaba_synthesis->vgat vesicle Synaptic Vesicle gaba_cleft GABA vesicle->gaba_cleft Release vgat->vesicle gaba_receptor GABA Receptor (GABAA/GABAB) gaba_cleft->gaba_receptor Binds gat GABA Transporter (GAT) gaba_cleft->gat Reuptake postsynaptic_effect Postsynaptic Inhibition (e.g., Cl- influx) gaba_receptor->postsynaptic_effect peptide_library Peptide Library (Nipecotic Acid-based) peptide_library->gat Inhibits

Caption: Inhibition of GABA reuptake at the GABAergic synapse by a nipecotic acid-based peptide library.

Troubleshooting & Optimization

strategies to improve Fmoc-NIP-OH coupling efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the coupling of Fmoc-N-isopropyl-glycine (Fmoc-NIP-OH). This guide provides detailed troubleshooting protocols and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of this compound notoriously difficult?

This compound is an N-alkylated amino acid. The presence of the isopropyl group on the amide nitrogen creates significant steric hindrance.[1][2] This bulkiness physically obstructs the approach of the activated carboxyl group to the free amine on the growing peptide chain, slowing down the reaction rate and often leading to incomplete coupling with standard protocols.[3][4]

Q2: What are the most critical factors to consider when optimizing this compound coupling?

Several factors must be carefully optimized:

  • Coupling Reagent: The choice of activating agent is paramount. High-reactivity reagents are required to overcome the steric barrier.

  • Reaction Time and Temperature: Extended reaction times and, in some cases, elevated temperatures can drive the reaction to completion.[3]

  • Base: The choice and stoichiometry of the base can influence both the reaction rate and the risk of side reactions like racemization.[5]

  • Solvent: The solvent must ensure proper swelling of the resin and solubilization of all reagents. In some cases, solvent mixtures can disrupt peptide aggregation.[6]

Q3: Which coupling reagents are most effective for sterically hindered amino acids like this compound?

For difficult couplings involving sterically hindered residues, standard carbodiimide activators like DIC/HOBt are often insufficient.[3] More potent uronium/aminium or phosphonium salt-based reagents are highly recommended.[5] Reagents like HATU, HCTU, and COMU are known for their high reactivity and effectiveness in these challenging scenarios.[3][7] COMU, in particular, is an excellent choice as it offers coupling efficiencies comparable to HATU but with a superior safety profile, as it does not contain the potentially explosive benzotriazole moiety.[5][8][9]

Troubleshooting Guide

Issue: Incomplete Coupling (Positive Kaiser Test Result)

A positive Kaiser test (blue or purple beads) after the coupling step indicates the presence of unreacted primary amines on the resin, signifying a failed or incomplete reaction.

Possible Causes:

  • Insufficient Reagent Reactivity: The chosen coupling reagent may not be potent enough to overcome the steric hindrance of this compound.

  • Suboptimal Reaction Conditions: The coupling time may be too short, or the temperature too low.

  • Peptide Aggregation: The growing peptide chain may aggregate on the solid support, blocking reactive sites and making the N-terminal amine inaccessible.[10]

  • Poor Reagent Solubility: The amino acid or coupling reagents may not be fully dissolved in the reaction solvent.[10]

Solutions:

  • Perform a Double Coupling: This is often the simplest and most effective first step. After the initial coupling, wash the resin thoroughly with DMF and repeat the coupling step with a fresh solution of activated this compound.[3][11]

  • Switch to a More Potent Coupling Reagent: If double coupling is insufficient or if you are already encountering issues, switch to a high-efficiency reagent. The data below compares several recommended options.

  • Increase Reaction Time and/or Temperature: Extend the coupling time to 4 hours, or even overnight, at room temperature.[3] Alternatively, performing the coupling at a moderately elevated temperature (e.g., 30-40°C) can improve the reaction rate.[3] Microwave-assisted SPPS, which uses higher temperatures (e.g., 80-90°C) for short durations, is also highly effective for hindered couplings.[1][12]

  • Optimize Solvent System: If peptide aggregation is suspected, switching from pure DMF to NMP or using solvent mixtures such as DCM/DMF/NMP (1:1:1) can help improve solvation and disrupt secondary structures.[13]

Data Presentation

Table 1: Comparison of Coupling Reagent Performance for Sterically Hindered Amino Acids
Coupling ReagentClassRelative Efficiency for Hindered CouplingsRacemization RiskKey Notes
DIC/OxymaPure CarbodiimideModerate-HighVery LowOxymaPure is a safer and more effective additive than HOBt for hindered couplings.[3][9]
HBTU/TBTU Aminium/UroniumModerateLowWidely used but may be inefficient for very hindered couplings like N-alkylated residues.[5][7]
HCTU Aminium/UroniumHighVery LowMore reactive than HBTU due to the 6-Chloro-HOBt moiety. A cost-effective alternative to HATU.[5][14]
HATU Aminium/UroniumVery HighVery LowHighly reactive due to the HOAt moiety, making it a gold standard for difficult couplings.[5][7]
COMU Aminium/UroniumVery HighVery LowReactivity is comparable to HATU. Considered safer due to the OxymaPure leaving group.[8][9][15] Can be used with only 1 equivalent of base.[8]
PyBOP/PyAOP PhosphoniumVery HighLowExcellent for difficult couplings. Byproducts are water-soluble, simplifying purification.[3][7]

Experimental Protocols

Protocol 1: High-Efficiency Coupling of this compound using COMU

This protocol is designed to maximize coupling efficiency for this compound.

  • Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been completely removed (confirmed by a negative Kaiser test after the piperidine step) and the resin is washed thoroughly with DMF (3-5 times).

  • Activation Mixture Preparation: In a separate reaction vessel, prepare the activation mixture. For a 0.1 mmol synthesis scale:

    • This compound: 4 equivalents (0.4 mmol)

    • COMU: 3.9 equivalents (0.39 mmol)

    • N,N-Diisopropylethylamine (DIPEA): 4 equivalents (0.4 mmol)

    • Dissolve the components in an appropriate volume of DMF (e.g., 2 mL).

    • Note: Unlike HATU, COMU can perform well with only 1 equivalent of base, which can be beneficial in reducing racemization risk.[8][15]

  • Pre-activation: Gently agitate the activation mixture for 2-5 minutes at room temperature.

  • Coupling: Add the pre-activated mixture to the washed resin.

  • Reaction: Agitate the reaction vessel at room temperature for 2-4 hours. For particularly difficult sequences, this time can be extended or the temperature raised to 35°C.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times) to remove all excess reagents and byproducts.

  • Monitoring: Perform a Kaiser test (Protocol 3) to confirm reaction completion. If the test is positive, proceed to Protocol 2 (Double Coupling).

Protocol 2: Double Coupling Procedure
  • Initial Coupling: Perform the first coupling reaction as described in Protocol 1 (steps 1-5).

  • First Wash: Drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove all soluble reagents and byproducts.[3]

  • Confirmation (Optional): A Kaiser test at this stage will likely be positive.

  • Second Coupling: Prepare a fresh activation mixture (as in Protocol 1, step 2) and add it to the washed resin. Allow the reaction to proceed for another 1-2 hours.[3]

  • Final Wash and Monitoring: After the second coupling, wash the resin thoroughly with DMF. Perform a Kaiser test (Protocol 3) to confirm the absence of free amines before proceeding to the next Fmoc deprotection step.[3]

Protocol 3: Kaiser Test (Qualitative Test for Free Primary Amines)
  • Sample Collection: After the coupling and washing steps, remove a small sample of resin (approx. 5-10 beads) and place it in a small glass test tube.

  • Washing: Wash the resin beads in the test tube with DMF (2x) and then with ethanol (2x) to remove residual reagents.

  • Reagent Addition: Add the following three solutions to the test tube:

    • 2-3 drops of potassium cyanide in pyridine (65 mg KCN in 100 mL pyridine).

    • 2-3 drops of ninhydrin in ethanol (5 g ninhydrin in 100 mL ethanol).

    • 2-3 drops of phenol in ethanol (80 g phenol in 20 mL ethanol).[3]

  • Heating: Heat the test tube at 100-120°C for 3-5 minutes.

  • Interpretation:

    • Positive Result (Incomplete Coupling): Resin beads turn a deep blue or purple color.

    • Negative Result (Complete Coupling): Resin beads remain yellow or colorless.

Visualizations

Troubleshooting_Workflow start Coupling Step for this compound Complete kaiser_test Perform Kaiser Test start->kaiser_test result Analyze Result kaiser_test->result negative Negative (Yellow Beads) Coupling Complete result->negative Negative positive Positive (Blue Beads) Coupling Incomplete result->positive Positive proceed Proceed to Next Fmoc Deprotection negative->proceed action1 Perform Double Coupling (See Protocol 2) positive->action1 retest1 Retest with Kaiser action1->retest1 retest1->negative Negative action2 Switch to High-Potency Reagent (e.g., COMU, HATU) OR Increase Temperature/Time retest1->action2 Still Positive action2->kaiser_test Activation_Mechanism cluster_activation 1. Activation Step cluster_coupling 2. Coupling Step AA This compound (Carboxylic Acid) ActiveEster Activated O-Acylisourea Ester (Highly Reactive) AA->ActiveEster Reagent COMU / HATU + Base (DIPEA) Reagent->ActiveEster CoupledPeptide New Peptide Bond Formed (Lengthened Peptide) ActiveEster->CoupledPeptide Reacts with Amine Resin Resin-Bound Peptide with Free N-Terminal Amine Resin->CoupledPeptide Nucleophilic Attack

References

Technical Support Center: Double Coupling Protocol for Sterically Hindered Fmoc-NIP-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of peptides containing the sterically hindered amino acid Fmoc-N-(isopropy)-glycine (Fmoc-NIP-OH). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for challenging coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is this compound considered a "difficult" or "sterically hindered" amino acid to couple in Solid-Phase Peptide Synthesis (SPPS)?

A1: this compound presents a significant challenge in SPPS due to steric hindrance. The bulky N-isopropyl group and the Fmoc protecting group create a crowded environment around the carboxylic acid, making it difficult for the activated acid to approach and react with the free N-terminal amine of the growing peptide chain on the solid support. This steric bulk can lead to slow reaction rates and incomplete coupling, resulting in deletion sequences and lower purity of the final peptide.[1][2][3]

Q2: I am observing low coupling efficiency with this compound using standard coupling reagents like DIC/HOBt. What is the likely cause?

A2: Standard coupling reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) with additives like 1-hydroxybenzotriazole (HOBt) are often insufficient for activating and coupling sterically hindered amino acids like this compound.[1][4] The reactivity of the active species generated may not be high enough to overcome the steric barrier, leading to incomplete reactions. For such challenging couplings, more potent activating agents are highly recommended.[1][5]

Q3: What are the recommended coupling reagents for this compound?

A3: For sterically hindered amino acids, it is advisable to use uronium/aminium or phosphonium salt-based coupling reagents, which are known for their high reactivity.[1] Some of the most effective reagents include:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely regarded as one of the most powerful coupling reagents for hindered amino acids due to the formation of a highly reactive OAt-ester.[6]

  • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A highly efficient and cost-effective alternative to HATU.

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium-based reagent that is also very effective for difficult couplings.

  • COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholino)]uronium hexafluorophosphate): A newer generation coupling reagent with efficiency comparable to HATU, but with improved safety and solubility profiles.[5]

Q4: My Kaiser test is positive after a single coupling of this compound. What should I do?

A4: A positive Kaiser test (indicated by a blue or purple color) signifies the presence of unreacted primary amines on the resin, confirming an incomplete coupling reaction.[1][3] In this situation, performing a "double coupling" is a highly recommended strategy to drive the reaction to completion.[1][7] This involves repeating the coupling step with a fresh solution of activated this compound before proceeding to the next Fmoc deprotection step.

Q5: Can I simply extend the reaction time for the initial coupling instead of performing a double coupling?

A5: While extending the reaction time (e.g., from 1-2 hours to 4 hours or even overnight) can improve the coupling efficiency for some sterically hindered amino acids, it may not be sufficient for very difficult couplings.[1][3] A double coupling provides a fresh excess of the activated amino acid, which can be more effective at driving the reaction to completion, especially if the initial activated species has started to degrade over a prolonged single coupling.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Coupling Yield / Positive Kaiser Test - Insufficiently reactive coupling reagent. - Steric hindrance of this compound. - Incomplete activation of the amino acid. - Suboptimal reaction time or temperature.- Switch to a more potent coupling reagent (e.g., HATU, HCTU, COMU).[5] - Perform a double coupling .[1][7] - Increase the equivalents of this compound and coupling reagents. - Increase the coupling time.[1] - Consider performing the coupling at a slightly elevated temperature (e.g., 30-40°C), but monitor for potential side reactions.[1]
Peptide Aggregation The growing peptide chain is folding on the resin, blocking the N-terminal amine.- Use a resin with a lower loading capacity. - Incorporate "difficult sequence" protocols, which may involve using different solvents or additives.
Poor Solubility of Reagents This compound or coupling reagents are not fully dissolved in the reaction solvent (e.g., DMF).- Ensure all reagents are completely dissolved before adding them to the resin. - Consider using a co-solvent like N-Methyl-2-pyrrolidone (NMP) if solubility in DMF is an issue.
Incomplete Fmoc Deprotection The Fmoc group from the previous amino acid was not completely removed, leaving no free amine for coupling.- Ensure the 20% piperidine in DMF solution is fresh. - Increase the deprotection time or perform a second deprotection step.[8]

Experimental Protocols

Protocol 1: Double Coupling of this compound using HATU

This protocol assumes a standard solid-phase peptide synthesis (SPPS) setup.

1. Resin Preparation:

  • Following the successful coupling and subsequent Fmoc deprotection of the preceding amino acid, wash the resin thoroughly with N,N-Dimethylformamide (DMF) (3-5 times).[1]

  • Confirm the presence of free primary amines using a positive Kaiser test.[1]

2. First Coupling:

  • Activation Mixture Preparation: In a separate reaction vessel, dissolve this compound (3 equivalents relative to the resin loading), HATU (2.9 equivalents), and N,N-Diisopropylethylamine (DIPEA) (6 equivalents) in DMF.

  • Allow the mixture to pre-activate for 1-2 minutes.[6]

  • Coupling Reaction: Add the activation mixture to the resin.

  • Agitate the reaction vessel at room temperature for 1-2 hours.

3. Intermediate Wash:

  • Drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts from the first coupling.[1]

4. Second Coupling:

  • Activation Mixture Preparation: Prepare a fresh activation mixture of this compound, HATU, and DIPEA as described in step 2.

  • Coupling Reaction: Add the fresh activation mixture to the washed resin.

  • Agitate the reaction vessel at room temperature for another 1-2 hours.[1]

5. Final Wash and Monitoring:

  • Drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times).

  • Perform a Kaiser test on a small sample of resin beads. A negative result (yellow or colorless beads) indicates a complete coupling reaction.[1]

  • If the Kaiser test is still positive, a third coupling may be considered, or capping of the unreacted amines with acetic anhydride may be necessary.

  • Once a negative Kaiser test is achieved, proceed with the Fmoc deprotection of the newly added this compound.

Quantitative Data Summary: Reagent Equivalents and Coupling Times

While specific comparative data for this compound is limited, the following table provides a general guideline for coupling sterically hindered amino acids based on literature for similar challenging couplings.

Coupling Reagent Amino Acid (eq.) Coupling Reagent (eq.) Base (DIPEA) (eq.) Typical Single Coupling Time (min) Relative Efficiency for Hindered Couplings
DIC/HOBt33-60 - 120Low to Moderate[9]
HBTU32.9630 - 60High[9]
HCTU32.9620 - 45Very High
HATU32.9620 - 45Very High[9]
PyBOP33630 - 60High
COMU33620 - 45Very High[5]

Equivalents (eq.) are relative to the functional loading of the resin.

Visualizations

Double_Coupling_Workflow start Start: Resin with Free N-terminal Amine kaiser_pre Kaiser Test (Positive) start->kaiser_pre first_coupling First Coupling: - this compound - Coupling Reagent (e.g., HATU) - Base (DIPEA) kaiser_pre->first_coupling wash1 Wash with DMF first_coupling->wash1 second_coupling Second Coupling: (Fresh Reagents) wash1->second_coupling wash2 Wash with DMF second_coupling->wash2 kaiser_post Kaiser Test wash2->kaiser_post complete Coupling Complete (Negative Test) kaiser_post->complete Negative incomplete Incomplete Coupling (Positive Test) kaiser_post->incomplete Positive next_step Proceed to Fmoc Deprotection complete->next_step troubleshoot Troubleshoot: - Capping - Re-evaluate protocol incomplete->troubleshoot

Caption: Workflow for the double coupling of a sterically hindered amino acid.

Troubleshooting_Logic start Low Coupling Efficiency (Positive Kaiser Test) check_reagents Using Standard Reagents? (e.g., DIC/HOBt) start->check_reagents upgrade_reagents Switch to High-Potency Reagent (HATU, HCTU, COMU) check_reagents->upgrade_reagents Yes single_coupling Performing Single Coupling? check_reagents->single_coupling No upgrade_reagents->single_coupling double_coupling Implement Double Coupling Protocol single_coupling->double_coupling Yes check_conditions Review Other Parameters: - Reagent Equivalents - Reaction Time - Temperature single_coupling->check_conditions No resolve Improved Coupling Efficiency double_coupling->resolve check_conditions->resolve

Caption: Troubleshooting logic for incomplete coupling of this compound.

References

Technical Support Center: Synthesis of Peptides Containing Fmoc-NIP-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting solid-phase peptide synthesis (SPPS). This guide provides detailed information and protocols to help researchers, scientists, and drug development professionals overcome challenges related to peptide aggregation, with a focus on sequences containing Fmoc-NIP-OH (Fmoc-Nipecotic Acid).

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation during SPPS and why is it a problem?

A1: On-resin peptide aggregation is the self-association of growing peptide chains, which are covalently attached to the solid support. This phenomenon is primarily driven by the formation of intermolecular hydrogen bonds, leading to the creation of stable secondary structures like β-sheets. Aggregation can physically block reactive sites, leading to incomplete Fmoc deprotection and poor coupling efficiency. The consequences include lower yields of the target peptide and the generation of difficult-to-remove deletion sequences, complicating purification.[1]

Q2: Are peptides containing this compound particularly prone to aggregation?

A2: There is no widespread evidence to suggest that this compound (a cyclic secondary amino acid) is a primary driver of aggregation in the same way as long, hydrophobic sequences. However, the conformationally restricted nature of the nipecotic acid ring system can influence the overall secondary structure of the peptide backbone. In certain sequence contexts, this could potentially contribute to folding and aggregation. Therefore, if you are experiencing difficulties with a peptide containing this compound, it is advisable to employ aggregation-disrupting strategies.

Q3: What are the common signs of on-resin peptide aggregation?

A3: The most common indicators of aggregation include:

  • Poor Resin Swelling: The peptide-resin matrix may fail to swell adequately or may even shrink.[1]

  • Incomplete Fmoc Deprotection: The deprotection solution (e.g., 20% piperidine in DMF) may struggle to access the N-terminal Fmoc group. This can be detected by a positive colorimetric test (like the Kaiser test) after the deprotection step.[1]

  • Slow or Failed Coupling Reactions: The incoming activated amino acid cannot efficiently reach the free N-terminus of the growing peptide chain. This results in low coupling efficiency and the presence of deletion sequences in the final product.[1]

  • A "clumpy" or "sticky" appearance of the resin beads.

Q4: How can I monitor for aggregation and difficult couplings?

A4: Monitoring the synthesis is crucial for identifying problems early.

  • Kaiser Test (Ninhydrin Test): This is a qualitative colorimetric test performed on a small sample of resin beads after the deprotection and coupling steps. A positive result (blue beads) after deprotection indicates successful Fmoc removal. A negative result (yellow/brown beads) after coupling indicates the reaction has gone to completion. Note: This test does not work for N-terminal secondary amines like proline or nipecotic acid, which may give a reddish-brown color.[1][2]

  • UV Monitoring of Fmoc Cleavage: Many automated synthesizers monitor the UV absorbance of the DBU-piperidine adduct released during Fmoc deprotection. A prolonged or incomplete release profile can indicate an accessibility issue due to aggregation.

Troubleshooting Guide: Preventing and Mitigating Aggregation

If you suspect aggregation is occurring in your peptide synthesis, consider the following strategies, starting with the simplest and progressing to more advanced methods.

// Nodes start [label="Aggregation Suspected\n(e.g., Poor Swelling, Failed Coupling)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_protocol [label="Step 1: Review & Optimize Standard Protocol", fillcolor="#FBBC05", fontcolor="#202124"]; modify_conditions [label="Step 2: Modify Synthesis Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; use_additives [label="Step 3: Use Aggregation-Disrupting Additives", fillcolor="#FBBC05", fontcolor="#202124"]; modify_backbone [label="Step 4: Incorporate Backbone Modifiers", fillcolor="#FBBC05", fontcolor="#202124"]; success [label="Synthesis Successful", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Sub-nodes for detailed actions sub_check1 [label="Double Coupling", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; sub_check2 [label="Increase Coupling Time", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; sub_modify1 [label="Elevated Temperature (50-75°C)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; sub_modify2 [label="Change Solvent (e.g., NMP)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; sub_modify3 [label="Microwave Irradiation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; sub_additives1 [label="Chaotropic Salts (LiCl, KSCN)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; sub_additives2 [label=""Magic Mixture" Solvent", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; sub_backbone1 [label="Pseudoproline Dipeptides", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; sub_backbone2 [label="Dmb/Hmb-Protected Amino Acids", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> check_protocol; check_protocol -> sub_check1 [label="Try first"]; check_protocol -> sub_check2; sub_check2 -> modify_conditions [label="If aggregation persists"]; modify_conditions -> sub_modify1; modify_conditions -> sub_modify2; modify_conditions -> sub_modify3; sub_modify3 -> use_additives [label="If aggregation persists"]; use_additives -> sub_additives1; use_additives -> sub_additives2; sub_additives2 -> modify_backbone [label="For very difficult sequences"]; modify_backbone -> sub_backbone1; modify_backbone -> sub_backbone2; sub_backbone2 -> success;

} end_dot Caption: A stepwise workflow for troubleshooting on-resin peptide aggregation.

Summary of Aggregation Mitigation Strategies
StrategyParameterStandard ConditionModified ConditionRationale
Reaction Time Coupling Time1-2 hours4 hours or Double CoupleDrives difficult reactions to completion.[2]
Temperature Synthesis Temp.Room Temperature (25°C)35-75°CDisrupts secondary structures and improves reaction kinetics.[3]
Solvents Primary SolventDMFNMP, or "Magic Mixture"NMP has better solvating properties. "Magic Mixture" is specifically designed to disrupt aggregates.[4]
Additives Chaotropic AgentNone0.5 M LiCl or 0.8 M NaClO₄ in coupling mixDisrupts hydrogen bonding networks that cause aggregation.[3]
Resin Loading Capacity0.5 - 0.8 mmol/g0.2 - 0.4 mmol/gIncreases the distance between growing peptide chains, reducing intermolecular interactions.[3]
Backbone Chemistry Amino AcidsStandard Fmoc-AA-OHPseudoproline Dipeptides, Dmb/Hmb-AAsIntroduces "kinks" or steric bulk to the peptide backbone, preventing the formation of stable β-sheets.[5][6]

Detailed Experimental Protocols

Protocol 1: Difficult Coupling Using a Stronger Activating Agent (HATU)

This protocol is recommended when standard coupling methods (e.g., HBTU/DIPEA or DIC/Oxyma) are inefficient due to suspected aggregation.

  • Materials:

    • Fmoc-deprotected peptide-resin

    • Fmoc-amino acid (4 equivalents relative to resin loading)

    • HATU (3.95 equivalents)

    • DIPEA (8 equivalents)

    • Anhydrous DMF or NMP

  • Procedure:

    • Resin Preparation: After Fmoc deprotection, wash the resin thoroughly with DMF (5 x 1 min).

    • Activation Mixture Preparation: In a separate reaction vessel, dissolve the Fmoc-amino acid and HATU in DMF.

    • Add DIPEA to the activation mixture and allow it to pre-activate for 2-5 minutes at room temperature.

    • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature. For extremely difficult couplings, the reaction time can be extended or performed at an elevated temperature (e.g., 50°C).

    • Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove any residual reagents.

    • Monitoring: Perform a Kaiser test (if applicable) to confirm the completion of the coupling. If the test is positive, a second coupling (recoupling) may be necessary.

Protocol 2: Using Chaotropic Salts to Disrupt Aggregation

This protocol can be used to disrupt existing aggregates prior to a difficult coupling step.

  • Materials:

    • Peptide-resin exhibiting aggregation

    • Anhydrous DMF

    • Lithium Chloride (LiCl) or Sodium Perchlorate (NaClO₄)

  • Procedure:

    • Prepare a 0.5 M solution of LiCl or a 0.8 M solution of NaClO₄ in DMF.

    • After the Fmoc deprotection and subsequent DMF washes, add the chaotropic salt solution to the peptide-resin.

    • Agitate the resin in the salt solution for 10-15 minutes.

    • Drain the salt solution and wash the resin thoroughly with DMF (at least 5 times) to ensure all the salt is removed before proceeding with the coupling reaction.

    • Proceed with the coupling step as described in Protocol 1.

Protocol 3: Incorporation of a Pseudoproline Dipeptide

This is a preventative strategy for sequences known to be difficult. A pseudoproline dipeptide is inserted during the synthesis at a Ser or Thr residue.

// Nodes peptide [label="Growing Peptide Chain\n(Aggregating β-Sheet Structure)", fillcolor="#F1F3F4", fontcolor="#202124"]; pseudoproline [label="Couple\nFmoc-Xaa-Ser(ΨPro)-OH\nDipeptide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; kinked_peptide [label="Peptide with Backbone 'Kink'", fillcolor="#F1F3F4", fontcolor="#202124"]; disrupted_agg [label="Aggregation Disrupted", fillcolor="#34A853", fontcolor="#FFFFFF"]; cleavage [label="Final TFA Cleavage", fillcolor="#EA4335", fontcolor="#FFFFFF"]; native_peptide [label="Native Peptide Structure\n(Ser/Thr Restored)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges peptide -> pseudoproline; pseudoproline -> kinked_peptide; kinked_peptide -> disrupted_agg; disrupted_agg -> cleavage; cleavage -> native_peptide; } end_dot Caption: Workflow for using pseudoproline dipeptides to prevent aggregation.

  • Materials:

    • Fmoc-deprotected peptide-resin

    • Fmoc-Xaa-Ser/Thr(ΨPro)-OH dipeptide (3-5 equivalents)

    • Coupling reagent (e.g., HATU, 3-5 equivalents)

    • DIPEA (6-10 equivalents)

    • Anhydrous DMF or NMP

  • Procedure:

    • Identify a Ser or Thr residue in your sequence that is a suitable location for introducing the pseudoproline dipeptide.

    • Synthesize the peptide up to the amino acid preceding the target Ser/Thr residue.

    • Perform the Fmoc deprotection of the N-terminal amino acid.

    • Coupling:

      • Dissolve the pseudoproline dipeptide and HATU in a minimal volume of DMF or NMP.

      • Add DIPEA and immediately add the mixture to the deprotected peptide-resin.[6]

      • Allow the coupling to proceed for 1-2 hours.[6]

    • After coupling, wash the resin and continue with the synthesis of the remainder of the peptide.

    • The pseudoproline structure is stable throughout the synthesis and is converted back to the native Ser or Thr residue during the final TFA cleavage.

References

Technical Support Center: Fmoc-NIP-OH Epimerization in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the epimerization of Fmoc-NIP-OH during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is epimerization in the context of this compound peptide synthesis?

A1: Epimerization is an undesired side reaction where the stereochemical integrity of the α-carbon of an amino acid is altered, leading to the formation of a diastereomer. In the case of incorporating L-NIP into a peptide chain, epimerization results in the presence of D-NIP, creating a peptide impurity that is often difficult to separate due to its similar mass and physical properties to the desired product.[1] This can significantly impact the peptide's biological activity and overall purity.[1]

Q2: At which stages of solid-phase peptide synthesis is this compound most susceptible to epimerization?

A2: this compound is particularly vulnerable to epimerization during two key stages of the SPPS cycle:

  • Amino Acid Activation/Coupling: The activation of the carboxylic acid group of this compound to form a reactive species for coupling can increase the acidity of the α-proton, making it susceptible to abstraction by a base. This is a common pathway for racemization.[2]

  • Fmoc-Deprotection: The repeated exposure to basic conditions, typically a piperidine solution, to remove the Fmoc protecting group from the N-terminus of the growing peptide chain can also lead to epimerization of the preceding NIP residue.[3][4]

Q3: What factors contribute to the increased risk of epimerization with this compound?

A3: Several factors can exacerbate epimerization of this compound:

  • Steric Hindrance: The bulky isopropyl group of NIP can slow down the coupling reaction, prolonging the time the activated amino acid is exposed to basic conditions, thereby increasing the window for epimerization.

  • Activation Method: The choice of coupling reagent and the presence of additives can significantly influence the rate of epimerization. Some highly reactive coupling reagents may accelerate this side reaction if not used under optimized conditions.

  • Base Exposure: The type of base, its concentration, and the duration of the Fmoc deprotection step are critical. Stronger bases or longer exposure times can increase the incidence of epimerization.[5]

  • Microwave Synthesis: While microwave-assisted SPPS can enhance reaction rates, elevated temperatures can also promote epimerization if not carefully controlled.[3][6]

Q4: How can I detect and quantify the level of NIP epimerization in my synthetic peptide?

A4: Detecting and quantifying epimerization requires analytical techniques that can separate diastereomers. Common methods include:

  • High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method using a high-resolution column can often separate the desired peptide from its epimerized counterpart.[7][8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can confirm that the impurity has the same mass as the target peptide, which is characteristic of an epimer. Tandem MS (MS/MS) can sometimes reveal subtle differences in fragmentation patterns between diastereomers.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field NMR can distinguish between diastereomers by identifying differences in the chemical shifts of specific protons.[3]

  • Chiral Amino Acid Analysis: The peptide can be hydrolyzed, and the resulting amino acids analyzed by chiral gas chromatography (GC) or by derivatization with a chiral reagent (e.g., Marfey's reagent) followed by HPLC analysis.[9]

Troubleshooting Guide

Issue: High levels of D-NIP diastereomer detected in the final peptide.

This troubleshooting guide will help you identify the potential causes of this compound epimerization and provide recommended solutions.

Potential Cause Recommended Solution
Inappropriate Coupling Reagent/Additive Utilize coupling reagents known to suppress racemization, such as TDBTU or those used in combination with additives like HOAt or OxymaPure.[10][11] Avoid prolonged pre-activation times.
Excessive Base Exposure During Coupling Minimize the amount of tertiary amine (e.g., DIPEA) used during the coupling step. Consider using a more hindered base like 2,4,6-collidine.[5] In situ neutralization protocols can also minimize the time the N-terminal amine is in a neutral, reactive state.[10]
Harsh Fmoc-Deprotection Conditions Reduce the concentration of piperidine in the deprotection solution (e.g., from 20% to 10% in DMF).[11] Shorten the deprotection time; for example, use two shorter treatments (e.g., 1-3 minutes each) instead of one long one.[11] For particularly sensitive sequences, consider using DBU in combination with piperidine to accelerate Fmoc removal, but be cautious of its potential to catalyze other side reactions.[10]
Elevated Temperature in Microwave SPPS If using a microwave synthesizer, lower the coupling temperature. For instance, reducing the temperature from 80°C to 50°C has been shown to limit racemization for other sensitive amino acids like Cysteine and Histidine.[6]
Slow Coupling Reaction Increase the equivalents of the incoming this compound and the coupling reagents to drive the reaction to completion more quickly. Monitor the coupling reaction closely using a ninhydrin test to ensure it goes to completion.[11]

Quantitative Data on Epimerization

Table 1: Influence of Coupling and Deprotection Conditions on Epimerization

Amino AcidConditionEpimerization (%)Reference
Fmoc-Phg-OHMicrowave SPPS (standard conditions)49%[3]
Fmoc-Phg-OHMicrowave SPPS (optimized, 50°C, DMTMM-BF4)29%[3]
Fmoc-Ser(Ac3GalNAcα)-OHCoupling with HATU/HOAt/NMM1.7%[12]
Fmoc-Ser(Ac3GalNAcα)-OHCoupling with HBTU/HOBt/DIPEA70%[12]
C-terminal CysteineStandard Loading on 2-chlorotrityl linker30%[11]

Experimental Protocols

Protocol 1: Minimized Epimerization Protocol for this compound Coupling

This protocol outlines a general approach to minimize epimerization during the incorporation of this compound in SPPS.

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for 7 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • This compound Coupling:

    • In a separate vessel, pre-activate a solution of this compound (3-5 equivalents), a coupling reagent such as HATU (0.95 equivalents relative to the amino acid), and an additive like HOAt (1 equivalent) in DMF.

    • Add a hindered base such as 2,4,6-collidine (2-3 equivalents) to the pre-activation mixture.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours.

    • Monitor the reaction completion using a ninhydrin test.

    • Wash the resin with DMF (3-5 times).

  • Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

Protocol 2: Analysis of NIP Epimerization by HPLC

This protocol provides a general workflow for analyzing the extent of NIP epimerization in a purified peptide.

  • Sample Preparation: Dissolve the purified peptide in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • HPLC System: Use a reverse-phase C18 column with a gradient elution system.

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: Develop a shallow gradient to maximize the separation of the diastereomers (e.g., a 1% per minute increase in Solvent B).

  • Detection: Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm if the peptide contains Trp or Tyr).

  • Quantification: Integrate the peak areas of the desired peptide and its diastereomeric impurity to determine the percentage of epimerization.

Visual Diagrams

Epimerization_Mechanism cluster_activation Activation/Coupling cluster_deprotection Fmoc-Deprotection Activated_AA Activated Fmoc-NIP-O-X Enolate Enolate Intermediate Activated_AA->Enolate α-proton abstraction Base_Coupling Base (e.g., DIPEA) Base_Coupling->Activated_AA D_NIP Fmoc-D-NIP-Peptide Enolate->D_NIP Reprotonation L_NIP_Peptide Peptide-L-NIP-Resin Enolate_Peptide Peptide-Enolate-Resin L_NIP_Peptide->Enolate_Peptide α-proton abstraction Base_Deprotection Base (e.g., Piperidine) Base_Deprotection->L_NIP_Peptide D_NIP_Peptide Peptide-D-NIP-Resin Enolate_Peptide->D_NIP_Peptide Reprotonation

Caption: Mechanisms of this compound epimerization during peptide synthesis.

Troubleshooting_Workflow Start High Epimerization Detected Check_Coupling Review Coupling Conditions Start->Check_Coupling Check_Deprotection Review Deprotection Conditions Start->Check_Deprotection Check_Temp Review Synthesis Temperature (Microwave SPPS) Start->Check_Temp Optimize_Coupling Use Racemization-Suppressing Reagents (e.g., HATU/HOAt) Minimize Base Check_Coupling->Optimize_Coupling Optimize_Deprotection Reduce Piperidine Conc. or Exposure Time Check_Deprotection->Optimize_Deprotection Optimize_Temp Lower Coupling Temperature (e.g., to 50°C) Check_Temp->Optimize_Temp Re-synthesize Re-synthesize Peptide Optimize_Coupling->Re-synthesize Optimize_Deprotection->Re-synthesize Optimize_Temp->Re-synthesize Analyze Analyze Purity (HPLC/LC-MS) Re-synthesize->Analyze

Caption: Troubleshooting workflow for addressing NIP epimerization.

References

Technical Support Center: Fmoc-N-isopropylglycine (Fmoc-Nip-OH) in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of Fmoc-N-isopropylglycine (Fmoc-Nip-OH) in Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to navigate the unique challenges and optimize the incorporation of this N-alkylated amino acid into peptide sequences. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in peptide synthesis?

This compound is an N-α-Fmoc protected N-alkylated amino acid, specifically N-isopropylglycine. The incorporation of N-alkylated amino acids like N-isopropylglycine into a peptide sequence is a common strategy to enhance peptide solubility and prevent aggregation by disrupting the formation of secondary structures such as beta-sheets. This is achieved by removing the potential for hydrogen bond formation along the peptide backbone.

Q2: Are there any specific side reactions associated with the piperidine ring of this compound during Fmoc deprotection?

Current literature does not indicate any specific side reactions that directly involve the piperidine ring of the this compound molecule itself during the standard piperidine-mediated Fmoc deprotection step. The primary challenges associated with this compound stem from its nature as a sterically hindered N-alkylated amino acid, which primarily affects the coupling step of the subsequent amino acid.

Q3: Is this compound prone to racemization during coupling?

N-alkylated amino acids, including N-isopropylglycine, are generally resistant to racemization during the activation and coupling steps in SPPS. The absence of a proton on the amide nitrogen once incorporated into the peptide chain prevents the formation of an oxazolone intermediate, which is a common pathway for racemization of other amino acids.

Q4: Why do standard coupling protocols often result in low coupling efficiency for this compound?

The primary reason for low coupling efficiency is the significant steric hindrance posed by the N-isopropyl group. This bulky group on the nitrogen atom can physically obstruct the approach of the activated carboxyl group of the incoming amino acid to the N-terminal amine of the growing peptide chain, leading to incomplete coupling reactions.

Troubleshooting Guide

Issue: Incomplete coupling of the amino acid following the N-isopropylglycine residue, leading to deletion sequences.

Symptoms:

  • Presence of a significant peak corresponding to the mass of a peptide lacking the intended amino acid (a deletion peptide) in the LC-MS analysis of the crude product.

  • A positive Kaiser test (or other free amine test) after the coupling step, indicating unreacted N-terminal amines on the resin.

Potential Cause: The steric bulk of the N-isopropyl group on the N-terminal N-isopropylglycine residue of the growing peptide chain is impeding the coupling of the subsequent Fmoc-amino acid.

Solutions:

StrategyRationaleExpected Outcome
Optimize Coupling Reagent Standard coupling reagents may not be sufficiently reactive to overcome the steric hindrance.Improved coupling efficiency and a significant reduction in the amount of deletion peptide.
Extend Coupling Time A longer reaction time allows more opportunity for the sterically hindered coupling to proceed to completion.Higher yield of the desired full-length peptide.
Perform a Double Coupling A second coupling with fresh reagents can help to drive the reaction to completion by reacting with any remaining free amines.Near-complete coupling and minimal presence of deletion sequences.
Increase Reagent Equivalents Using a higher concentration of the Fmoc-amino acid and coupling reagents can increase the reaction rate.Improved coupling yields, though this may not be sufficient on its own for highly hindered couplings.

Experimental Protocols

Protocol 1: Optimized Coupling of an Fmoc-Amino Acid to an N-terminal N-isopropylglycine Residue

  • Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc group from the N-terminal N-isopropylglycine.

  • Washing: Thoroughly wash the resin with DMF (5x), dichloromethane (DCM) (3x), and finally DMF (3x).

  • Coupling Solution Preparation:

    • In a separate reaction vessel, dissolve the incoming Fmoc-amino acid (3 equivalents relative to the resin loading).

    • Add a potent coupling reagent such as HATU (2.9 equivalents) and an additive like HOAt (3 equivalents) or Oxyma Pure.

    • Dissolve the mixture in DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the solution.

    • Allow the mixture to pre-activate for 5-10 minutes at room temperature.

  • Coupling Reaction: Add the pre-activated coupling solution to the washed peptide-resin. Agitate the mixture at room temperature for a minimum of 4 hours. For particularly difficult couplings, the reaction time can be extended overnight.

  • Monitoring the Coupling: After the coupling time, take a small sample of the resin beads and perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.

  • (Optional) Double Coupling: If the Kaiser test is positive, wash the resin with DMF (3x) and repeat steps 4 and 5 with a fresh solution of activated Fmoc-amino acid.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (5x) to remove any excess reagents and byproducts before proceeding to the next deprotection step.

Visualizations

experimental_workflow start Peptide-resin with N-terminal this compound deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Couple next Fmoc-AA (HATU/HOAt, 4h) wash1->coupling kaiser_test Kaiser Test coupling->kaiser_test wash2 Wash (DMF) kaiser_test->wash2 Negative double_couple Double Couple (Fresh Reagents, 4h) kaiser_test->double_couple Positive next_cycle Proceed to Next Cycle wash2->next_cycle wash3 Wash (DMF) double_couple->wash3 wash3->kaiser_test

Caption: Experimental workflow for troubleshooting low coupling efficiency after an N-isopropylglycine residue.

logical_relationship problem Problem: Low Coupling Efficiency (Deletion Sequences) cause Root Cause: Steric Hindrance of N-isopropyl Group problem->cause sub_problem1 Incomplete Reaction cause->sub_problem1 sub_problem2 Slow Reaction Rate cause->sub_problem2 solution_header Solutions solution1 Use Potent Coupling Reagents (e.g., HATU, COMU) solution_header->solution1 solution2 Extend Coupling Time (4h to overnight) solution_header->solution2 solution3 Perform Double Coupling solution_header->solution3

Caption: Logical relationship between the problem of low coupling efficiency and the recommended solutions.

Technical Support Center: Optimizing Cleavage for Peptides Containing Fmoc-NIP-OH (Fmoc-L-nipecotic acid)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing cleavage conditions for peptides containing Fmoc-NIP-OH (Fmoc-L-nipecotic acid). This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for this critical step in peptide synthesis. As Fmoc-L-nipecotic acid is a non-standard, cyclic amino acid, specific literature on its cleavage behavior is limited. Therefore, this guide provides a framework based on established principles of solid-phase peptide synthesis (SPPS) to help you systematically determine the optimal conditions for your specific peptide.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is the N-α-Fmoc protected form of L-Nipecotic acid, which is also known as (S)-Piperidine-3-carboxylic acid. It is a non-proteinogenic, cyclic amino acid derivative used to introduce conformational constraints or other unique properties into a peptide sequence.

Q2: What is the primary purpose of a cleavage cocktail in Fmoc-based SPPS?

A2: In Fmoc-based solid-phase peptide synthesis, the cleavage cocktail serves two main functions: it cleaves the synthesized peptide from the solid support (resin) and removes the acid-labile protecting groups from the amino acid side chains. This is typically accomplished using a strong acid, most commonly trifluoroacetic acid (TFA).

Q3: Why are scavengers necessary in a cleavage cocktail?

A3: During the acidic cleavage process, highly reactive cationic species (carbocations) are generated from the side-chain protecting groups (e.g., t-Butyl, Trityl) and the resin linker.[1] These carbocations can re-attach to or modify electron-rich amino acid residues such as Tryptophan (Trp), Methionine (Met), Tyrosine (Tyr), and Cysteine (Cys). Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" or "scavenge" these reactive cations before they can cause undesired side reactions.[1][2]

Q4: Does the presence of a nipecotic acid residue require special consideration during cleavage?

A4: While specific data is scarce, the nipecotic acid residue itself, being a secondary amine within a stable piperidine ring, is generally expected to be stable to standard TFA cleavage conditions. The Fmoc group is base-labile and stable to acid.[3] The primary concern is not the degradation of the nipecotic acid but ensuring that its presence does not negatively impact the cleavage efficiency or solubility of the final peptide. Standard cleavage protocols are a good starting point, but optimization via small-scale trials is highly recommended.[2][4]

Troubleshooting Guide

Problem 1: Low or No Peptide Yield After Cleavage

  • Question: I performed a standard TFA cleavage, but my peptide yield is very low. Could the nipecotic acid be the cause?

  • Answer:

    • Confirm Synthesis Success: Before optimizing cleavage, ensure the peptide was synthesized correctly. Take a few beads of the pre-cleavage resin, perform a micro-cleavage, and analyze by mass spectrometry to confirm the presence of the full-length peptide.

    • Incomplete Cleavage: The peptide may be sterically hindered or aggregated on the resin, making it difficult to cleave. The cyclic nature of nipecotic acid could contribute to a rigid structure.

      • Solution: Increase the cleavage time. Standard cleavage is 1.5-3 hours.[5] Try extending this to 4 hours. For very difficult sequences, a second cleavage with fresh reagent after filtering the first may be necessary.

      • Solution: Increase the volume of the cleavage cocktail. Ensure the resin is fully swollen and suspended. For polystyrene resins, use enough cocktail to have 2-3 mm of clear solution below the floating beads.[4]

    • Precipitation Issues: The peptide may be soluble or partially soluble in the precipitation solvent (typically cold diethyl ether).

      • Solution: After precipitating and centrifuging, carefully collect the ether supernatant and evaporate it to see if any peptide is recovered. Also, try precipitating into a different solvent, such as cold methyl t-butyl ether (MTBE).

Problem 2: Unexpected Peaks in the HPLC Chromatogram

  • Question: My crude peptide shows multiple unexpected peaks on the HPLC. What could be the cause?

  • Answer:

    • Incomplete Deprotection: Some side-chain protecting groups, especially on arginine (Pbf, Pmc), may require longer cleavage times for complete removal.[6]

      • Solution: Increase the cleavage time to 3-4 hours and re-analyze. If peaks corresponding to protected species persist, consider a stronger cleavage cocktail (see Table 1). HPLC and mass spectrometry can be used to monitor the removal of protecting groups over time.

    • Side Reactions from Scavengers: Reactive cations from protecting groups can cause modifications if not adequately scavenged. This is especially true for peptides containing Trp, Cys, or Met.

      • Solution: Ensure you are using the correct scavenger cocktail for your peptide's sequence. For peptides with sensitive residues, a more complex cocktail like Reagent K is recommended. Refer to the table below for guidance.

    • Aspartimide Formation: Sequences containing Asp-Gly or Asp-Ser are prone to forming a stable five-membered ring (aspartimide), which can lead to byproducts.[7] This is a sequence-dependent issue and not directly related to nipecotic acid.

Problem 3: The Cleaved Peptide is Insoluble

  • Question: After cleavage and precipitation, my peptide won't dissolve for purification.

  • Answer:

    • Aggregation: Peptides, especially hydrophobic or structured ones, can aggregate. The rigid conformation potentially induced by nipecotic acid might contribute to this.

      • Solution: Try dissolving the crude peptide in different solvents. Start with water containing a small amount of acetic acid or acetonitrile. For very difficult cases, solvents like neat acetic acid, trifluoroethanol (TFE), or even hexafluoroisopropanol (HFIP) may be required before dilution for HPLC.

    • Residual Scavengers: Aromatic scavengers like phenol and thioanisole can sometimes co-precipitate with the peptide and hinder dissolution.

      • Solution: Ensure the peptide pellet is thoroughly washed with cold diethyl ether multiple times to remove residual scavengers.

Data Presentation: Recommended Cleavage Cocktails

The choice of cleavage cocktail is critical and depends on the amino acid composition of the peptide. Below are standard cocktails recommended as starting points for your optimization. Always prepare cleavage cocktails fresh before use.[4]

Reagent NameComposition (v/v/w)Recommended UseDuration
TFA/TIS/H₂O 95% TFA / 2.5% TIS / 2.5% H₂OGeneral-purpose, low-odor cocktail for peptides without sensitive residues like Cys, Met, or Trp.1.5 - 3 hours
Reagent B 88% TFA / 5% Phenol / 5% H₂O / 2% TISGood for peptides with Trityl-protected residues (His, Cys, Asn, Gln). Does not prevent Met oxidation.[8]1 - 2 hours
Reagent R 90% TFA / 5% Thioanisole / 3% EDT / 2% AnisoleEffective for peptides with Arg(Pmc/Pbf) and Trp residues.2 - 8 hours
Reagent K 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDTA robust, "universal" cocktail for complex peptides containing multiple sensitive residues (Cys, Met, Trp, Tyr, Arg).1.5 - 4 hours

Abbreviations: TFA = Trifluoroacetic Acid, TIS = Triisopropylsilane, EDT = 1,2-Ethanedithiol.

Experimental Protocols

Protocol 1: Small-Scale Trial Cleavage

It is strongly recommended to perform a trial cleavage on a small amount of peptide-resin (20-50 mg) to determine the optimal conditions before committing the entire batch.[5]

Materials:

  • Dried peptide-resin (20-50 mg)

  • Selected cleavage cocktail (e.g., TFA/TIS/H₂O)

  • 1.5 mL microcentrifuge tube

  • Cold diethyl ether or MTBE

  • DCM (Dichloromethane) for washing

  • Nitrogen stream or vacuum concentrator

Procedure:

  • Place 20-50 mg of dried peptide-resin into a microcentrifuge tube.

  • Add approximately 0.5 mL of the freshly prepared cleavage cocktail to the resin.

  • Allow the mixture to stand at room temperature for the desired time (e.g., 2 hours), vortexing occasionally.

  • Filter the resin using a small filter syringe or by carefully pelleting the resin via centrifugation and transferring the supernatant to a new tube.

  • Wash the resin with a small additional volume of TFA or DCM and combine the filtrates.

  • In a separate tube, add ~10 mL of ice-cold diethyl ether.

  • Slowly add the TFA filtrate dropwise into the cold ether while gently vortexing. A white precipitate of the peptide should form.

  • Centrifuge the mixture to pellet the peptide.

  • Carefully decant the ether.

  • Wash the peptide pellet two more times with cold ether to remove residual scavengers.

  • Dry the peptide pellet under a stream of nitrogen or in a vacuum concentrator.

  • Dissolve the crude peptide in an appropriate solvent for analysis by HPLC and Mass Spectrometry.

Visualizations

Diagram 1: General Cleavage Workflow

CleavageWorkflow Start Dried Peptide-Resin Prep Prepare Fresh Cleavage Cocktail Cleave Add Cocktail to Resin (1.5 - 4 hours at RT) Prep->Cleave TFA + Scavengers Filter Filter Resin & Collect Filtrate Cleave->Filter Precipitate Precipitate Peptide in Cold Ether Filter->Precipitate Wash Wash Pellet with Cold Ether (3x) Precipitate->Wash Dry Dry Crude Peptide Wash->Dry End Analyze (HPLC/MS) Dry->End

Caption: Standard workflow for peptide cleavage and precipitation.

Diagram 2: Troubleshooting Logic for Low Yield

TroubleshootingYield Start Low Peptide Yield CheckSynthesis Confirm Full-Length Peptide on Resin (Test Cleave)? Start->CheckSynthesis CleavageIssue Incomplete Cleavage? CheckSynthesis->CleavageIssue Yes Resynthesize Re-synthesize Peptide CheckSynthesis->Resynthesize No PrecipIssue Precipitation Failure? CleavageIssue->PrecipIssue No IncreaseTime Increase Cleavage Time (e.g., to 4h) CleavageIssue->IncreaseTime Possible IncreaseVol Increase Cocktail Volume CleavageIssue->IncreaseVol Possible ReCleave Perform Second Cleavage CleavageIssue->ReCleave Possible CheckSupernatant Evaporate Ether Supernatant PrecipIssue->CheckSupernatant Yes ChangeSolvent Try Different Precipitation Solvent (e.g., MTBE) PrecipIssue->ChangeSolvent Success Yield Improved IncreaseTime->Success IncreaseVol->Success ReCleave->Success CheckSupernatant->Success ChangeSolvent->Success

Caption: Decision tree for troubleshooting low peptide yield.

References

Technical Support Center: Purification of Peptides Containing Fmoc-NIP-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges encountered during the purification of synthetic peptides incorporating Nα-Fmoc-L-2-nitro-4-iodophenylalanine (Fmoc-NIP-OH). The incorporation of this non-natural amino acid can significantly impact peptide properties, leading to purification difficulties.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying peptides containing 2-nitro-4-iodophenylalanine (NIP)?

A1: The main challenges stem from the physicochemical properties of the NIP residue. The presence of both a nitro group and an iodine atom on the phenylalanine side chain significantly increases its hydrophobicity and can lead to several purification issues:

  • Poor Solubility: Peptides containing NIP often exhibit limited solubility in aqueous solutions commonly used in reversed-phase HPLC.[1][2]

  • Peptide Aggregation: The increased hydrophobicity and potential for intermolecular interactions (e.g., π-π stacking of the aromatic rings) can promote peptide aggregation, leading to broad or tailing peaks during chromatography and low recovery.[3][4][5]

  • Strong Retention on Reversed-Phase Columns: The high hydrophobicity of the NIP residue causes strong binding to C18 or other hydrophobic stationary phases, often requiring high concentrations of organic solvent for elution.[6][7]

Q2: How does the NIP residue affect the choice of purification strategy?

A2: The standard method for peptide purification is reversed-phase high-performance liquid chromatography (RP-HPLC).[8][9][10] For NIP-containing peptides, optimization of the RP-HPLC method is crucial. Due to their hydrophobic nature, a less retentive column (e.g., C8 or C4) might be more suitable than a standard C18 column to avoid irreversible binding.[7] Alternative purification techniques like countercurrent distribution may also be considered, especially for large-scale purifications.[8]

Q3: What are the initial steps for troubleshooting the purification of a NIP-containing peptide?

A3: A systematic approach is essential. Start by assessing the crude peptide's purity and identifying the target peak using analytical HPLC coupled with mass spectrometry (MS).[11] This will confirm the successful synthesis and provide a retention time reference for preparative purification. A small-scale solubility test of the crude peptide in various solvent systems is also highly recommended.[12]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of peptides containing this compound.

Issue 1: Poor Peak Shape (Broadening or Tailing) in HPLC

dot

cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Poor Peak Shape (Broadening/Tailing) Aggregation Peptide Aggregation Problem->Aggregation Secondary_Interactions Secondary Interactions with Stationary Phase Problem->Secondary_Interactions Low_Solubility Low Sample Solubility Problem->Low_Solubility Optimize_Mobile_Phase Optimize Mobile Phase (e.g., add organic modifiers, adjust TFA concentration) Aggregation->Optimize_Mobile_Phase Increase_Temp Increase Column Temperature Aggregation->Increase_Temp Shallow_Gradient Use a Shallower Gradient Aggregation->Shallow_Gradient Secondary_Interactions->Optimize_Mobile_Phase Change_Column Use a Less Hydrophobic Column (C8, C4) Secondary_Interactions->Change_Column Low_Solubility->Optimize_Mobile_Phase

Caption: Troubleshooting workflow for poor HPLC peak shape.

Troubleshooting Steps:

  • Optimize Mobile Phase:

    • Ion-Pairing Agent: Ensure an adequate concentration of trifluoroacetic acid (TFA), typically 0.1%, in your mobile phase to minimize secondary interactions with the stationary phase.[6][13]

    • Organic Modifiers: For highly hydrophobic peptides, consider adding a small percentage of a stronger organic solvent like isopropanol or n-propanol to the mobile phase to improve solubility and peak shape.[7]

  • Increase Column Temperature: Raising the column temperature (e.g., to 40-60°C) can enhance peptide solubility, reduce mobile phase viscosity, and improve peak sharpness.[6][7]

  • Adjust Gradient Slope: A shallower gradient during HPLC elution can improve the separation of the target peptide from closely eluting impurities and result in sharper peaks.[6]

  • Change Stationary Phase: If peak tailing persists, consider using a column with a less hydrophobic stationary phase, such as C8 or C4, to reduce strong interactions.[7]

Issue 2: Low Peptide Solubility

dot

cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Low Peptide Solubility High_Hydrophobicity High Hydrophobicity of NIP Residue Problem->High_Hydrophobicity Aggregation_Prone Aggregation-Prone Sequence Problem->Aggregation_Prone Organic_Solvents Use Organic Solvents for Initial Dissolution (DMSO, DMF) High_Hydrophobicity->Organic_Solvents pH_Adjustment Adjust pH of Aqueous Buffer High_Hydrophobicity->pH_Adjustment Chaotropic_Agents Use Chaotropic Agents (Guanidine HCl, Urea) Aggregation_Prone->Chaotropic_Agents

Caption: Strategies for improving the solubility of NIP-peptides.

Troubleshooting Steps:

  • Initial Dissolution in Organic Solvents: For crude peptides that are difficult to dissolve in aqueous buffers, start by dissolving a small amount in an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1][12] The peptide solution can then be slowly diluted with the initial HPLC mobile phase.

  • pH Adjustment: The net charge of a peptide influences its solubility. Adjusting the pH of the buffer away from the peptide's isoelectric point (pI) can increase its solubility.[2]

  • Use of Chaotropic Agents: In cases of severe aggregation, chaotropic agents like 6 M guanidinium hydrochloride or 8 M urea can be used to disrupt intermolecular hydrogen bonds and solubilize the peptide. However, ensure these agents are compatible with your downstream applications and HPLC system.[12]

Issue 3: Low or No Recovery from the HPLC Column

dot

cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Low or No Recovery Irreversible_Binding Irreversible Binding to Column Problem->Irreversible_Binding Precipitation Precipitation on Column Problem->Precipitation Less_Retentive_Column Use a Less Retentive Column (C8, C4, Phenyl) Irreversible_Binding->Less_Retentive_Column Stronger_Organic_Solvent Use Stronger Organic Solvent in Mobile Phase Irreversible_Binding->Stronger_Organic_Solvent System_Passivation Passivate HPLC System Irreversible_Binding->System_Passivation Precipitation->Stronger_Organic_Solvent

Caption: Troubleshooting low recovery of NIP-peptides from HPLC.

Troubleshooting Steps:

  • Use a Less Retentive Column: A standard C18 column may be too hydrophobic, leading to irreversible binding. Switch to a column with a shorter alkyl chain (C8 or C4) or a phenyl-based column.[7]

  • Employ Stronger Organic Solvents: If the peptide is not eluting, a stronger organic solvent in the mobile phase, such as n-propanol or isopropanol, may be necessary to disrupt the strong hydrophobic interactions.[7]

  • System Passivation: Peptides can adsorb to metallic surfaces within the HPLC system. Passivating the system with a strong acid or using a biocompatible (PEEK) HPLC system can help minimize this issue and improve recovery.[6]

Experimental Protocols

General Protocol for Analytical RP-HPLC of NIP-Containing Peptides
  • Sample Preparation: Dissolve the crude peptide in a minimal amount of DMSO or DMF, then dilute with Mobile Phase A to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC System: A standard HPLC system with UV detection is suitable.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A typical starting gradient is 5% to 95% Mobile Phase B over 30 minutes. This can be optimized based on the retention time of the target peptide.

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor UV absorbance at 220 nm and 280 nm. The nitro group in the NIP residue may also allow for detection at other wavelengths.

  • Analysis: The purity of the peptide is determined by the area percentage of the main peak in the chromatogram. The identity of the peak should be confirmed by mass spectrometry.

General Protocol for Preparative RP-HPLC of NIP-Containing Peptides
  • Method Development: Optimize the separation at the analytical scale first to determine the ideal gradient and column chemistry.

  • Sample Preparation: Dissolve the crude peptide in a suitable solvent (as determined in solubility tests) at a higher concentration (e.g., 10-20 mg/mL). Ensure the final injection solvent is weaker than the initial mobile phase to prevent peak distortion.

  • Column: Use a preparative column with the same stationary phase as the optimized analytical column, but with a larger diameter.

  • Gradient: Scale the analytical gradient to the preparative flow rate. A shallower gradient is often beneficial for improving resolution.

  • Loading: Inject a sample volume that does not exceed the column's loading capacity to avoid compromising separation.

  • Fraction Collection: Collect fractions across the peak corresponding to the target peptide.

  • Purity Analysis: Analyze the collected fractions by analytical HPLC to determine their purity.

  • Pooling and Lyophilization: Pool the fractions that meet the desired purity level and lyophilize to obtain the purified peptide as a powder.

Quantitative Data Summary

The following tables provide a general overview of expected outcomes and parameters that can be adjusted. Actual results will be peptide-specific.

Table 1: Influence of Mobile Phase Additives on Peak Shape

Mobile Phase AdditiveTypical ConcentrationEffect on Peak Shape for Hydrophobic PeptidesMS Compatibility
Trifluoroacetic Acid (TFA)0.1%Generally provides sharp peaksCan cause ion suppression
Formic Acid (FA)0.1%May result in broader peaks compared to TFAGood
Difluoroacetic Acid (DFA)0.1%A compromise between TFA and FA for peak shape and MS signalModerate

Table 2: Impact of Column Choice on Peptide Retention

Column Stationary PhaseRelative HydrophobicityRecommended for NIP-Peptides
C18HighUse with caution; risk of irreversible binding
C8MediumGood starting point for hydrophobic peptides
C4LowSuitable for very hydrophobic peptides
PhenylAlternative SelectivityCan be effective for aromatic-containing peptides

References

Technical Support Center: Troubleshooting Fmoc Deprotection of Fmoc-NIP-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting the deprotection of Fmoc-N-isopropylglycine (Fmoc-NIP-OH). This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the removal of the Fmoc protecting group from this sterically hindered amino acid.

Frequently Asked Questions (FAQs)

Q1: What makes the Fmoc deprotection of this compound challenging?

The primary challenge in the Fmoc deprotection of this compound lies in the steric hindrance presented by the N-isopropyl group. This bulky substituent on the alpha-amino group can physically obstruct the approach of the base (typically piperidine) required to initiate the deprotection reaction. This can lead to sluggish or incomplete Fmoc removal, resulting in deletion sequences in the final peptide product.[1]

Q2: How can I detect incomplete Fmoc deprotection of this compound?

Several methods can be employed to monitor the completeness of the Fmoc deprotection step:

  • Kaiser Test (Ninhydrin Test): This is a qualitative colorimetric test performed on a small sample of the peptide-resin. A positive result (blue or purple beads) indicates the presence of free primary amines, signifying successful deprotection. However, for N-alkylated amino acids like N-isopropylglycine, the Kaiser test is not reliable as it detects primary amines and will give a negative or atypical color result (e.g., yellow or brown).[1][2]

  • Chloranil Test: This test is suitable for detecting secondary amines, such as the N-terminal NIP residue after successful Fmoc deprotection. A positive result is indicated by a color change to green or blue.

  • UV-Vis Spectrophotometry: The removal of the Fmoc group by a secondary amine base like piperidine liberates dibenzofulvene (DBF), which forms an adduct with the base. This adduct has a characteristic UV absorbance around 301-312 nm. By monitoring the absorbance of the solution flowing from the reaction vessel, you can track the progress of the deprotection reaction in real-time. Automated peptide synthesizers often utilize this method to ensure complete deprotection by extending the reaction time until the UV signal plateaus.[1]

Q3: What are the consequences of incomplete Fmoc deprotection?

Incomplete Fmoc deprotection has significant negative consequences for peptide synthesis:

  • Deletion Sequences: If the Fmoc group is not removed, the subsequent amino acid cannot be coupled, leading to a peptide sequence that is missing the intended amino acid at that position. These deletion sequences can be difficult to separate from the target peptide.[2]

  • Fmoc-Adducts: The unremoved Fmoc group will be carried through the subsequent synthesis steps and will be present in the final crude product, complicating purification and potentially affecting the biological activity of the peptide.

Q4: My standard 20% piperidine in DMF protocol is not working for this compound. What modifications can I try?

For sterically hindered amino acids like this compound, standard deprotection conditions are often insufficient. Consider the following modifications:

  • Increase Reaction Time and/or Temperature: Extending the deprotection time (e.g., to 30-60 minutes or longer) can improve the yield. In some cases, gently increasing the temperature (e.g., to 30-40°C) with careful monitoring can also enhance the reaction rate, although this may increase the risk of side reactions.

  • Use a Stronger Base Cocktail: Incorporating a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can significantly accelerate Fmoc removal. A common approach is to use a solution of 2% DBU and 2% piperidine in DMF.[3] The piperidine is included to scavenge the dibenzofulvene byproduct.

  • Alternative Deprotection Reagents: Piperazine has been shown to be an effective alternative to piperidine for Fmoc deprotection and may offer advantages in certain contexts.[4][5][6][7] A solution of 5% piperazine and 2% DBU in DMF has been reported to be highly efficient.[8]

  • Microwave-Assisted Deprotection: Applying microwave irradiation can significantly shorten the deprotection time and improve efficiency, especially for difficult sequences.[6]

Quantitative Data: Comparison of Deprotection Reagents

The following table summarizes typical conditions and reported efficiencies for various Fmoc deprotection reagents, which can be adapted for the challenging deprotection of this compound.

Deprotection ReagentConcentrationSolventTypical TimeEfficacy/Notes
Piperidine20% (v/v)DMF or NMP10-20 minStandard conditions, may be inefficient for this compound.[9]
Piperidine5% (v/v)DMFVariableMay require longer reaction times but can sometimes reduce side reactions.[7]
DBU/Piperidine2% DBU, 2% Piperidine (w/v)DMF or NMP30 minDBU accelerates deprotection; piperidine acts as a scavenger.[3] Not recommended if aspartic acid is present due to risk of aspartimide formation.[3]
Piperazine/DBU5% Piperazine, 2% DBU (w/v)DMF< 1 minReported to be a very rapid and efficient alternative to piperidine.[5][8]
4-Methylpiperidine (4MP)20% (v/v)DMF10-20 minA viable alternative to piperidine with similar efficiency for many amino acids.[4][10]
Piperazine10% (w/v)9:1 DMF/Ethanol10-20 minCan be a good alternative to piperidine, though solubility in pure DMF is limited.[4][10]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection (for comparison)

This protocol is a standard procedure and may require optimization for this compound.

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.

  • Initial Wash: Drain the DMF and wash the resin with fresh DMF (3 x 10 mL/g of resin).

  • Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin, ensuring the resin is fully submerged. Agitate the mixture at room temperature for 10-20 minutes.

  • Drain and Repeat: Drain the deprotection solution. Add a fresh portion of the 20% piperidine in DMF solution and agitate for another 10-20 minutes.

  • Final Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[9]

Protocol 2: DBU-Enhanced Fmoc Deprotection for Sterically Hindered Residues

This protocol is recommended for challenging deprotections like that of this compound.

  • Resin Swelling: Swell the peptide-resin in DMF or NMP for at least 30 minutes.

  • Initial Wash: Drain the solvent and wash the resin with fresh DMF or NMP (3 x 10 mL/g of resin).

  • Deprotection: Prepare a deprotection solution of 2% (w/v) DBU and 2% (w/v) piperidine in DMF or NMP. Add this solution to the resin (10 mL/g of resin).

  • Reaction: Agitate the mixture for 30 minutes at room temperature.

  • Drain and Wash: Drain the deprotection solution and wash the resin thoroughly with DMF or NMP (at least 5 times) to remove all reagents.[3]

Visual Troubleshooting Guides

Troubleshooting_Fmoc_Deprotection cluster_start Start cluster_diagnosis Diagnosis cluster_troubleshooting Troubleshooting Steps cluster_verification Verification Start Incomplete Fmoc Deprotection of this compound Suspected Check_Method Perform Chloranil Test or UV Monitoring Start->Check_Method Test_Result Deprotection Confirmed as Incomplete? Check_Method->Test_Result Increase_Time Increase Deprotection Time (e.g., 2x-3x) Test_Result->Increase_Time Yes Proceed Proceed to Next Coupling Step Test_Result->Proceed No Stronger_Base Use Stronger Base Cocktail (e.g., 2% DBU / 2% Piperidine in DMF) Increase_Time->Stronger_Base Still Incomplete Re_Check Re-run Chloranil Test or UV Monitoring Increase_Time->Re_Check Alternative_Reagent Consider Alternative Reagents (e.g., 5% Piperazine / 2% DBU in DMF) Stronger_Base->Alternative_Reagent Still Incomplete Stronger_Base->Re_Check Microwave Employ Microwave-Assisted Deprotection Alternative_Reagent->Microwave Still Incomplete Alternative_Reagent->Re_Check Microwave->Re_Check Re_Check->Increase_Time Incomplete Re_Check->Proceed Complete

Caption: Troubleshooting workflow for incomplete Fmoc deprotection of this compound.

Fmoc_Deprotection_Mechanism cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products Fmoc_NIP Fmoc-NIP-Peptide-Resin Proton_Abstraction 1. Proton Abstraction from Fluorenyl Group Fmoc_NIP->Proton_Abstraction Base Base (e.g., Piperidine) Base->Proton_Abstraction DBF_Adduct DBF-Base Adduct Base->DBF_Adduct Scavenging Beta_Elimination 2. β-Elimination Proton_Abstraction->Beta_Elimination Free_Amine H-NIP-Peptide-Resin (Free Secondary Amine) Beta_Elimination->Free_Amine DBF Dibenzofulvene (DBF) Beta_Elimination->DBF DBF->DBF_Adduct

Caption: Mechanism of Fmoc deprotection of this compound.

References

Validation & Comparative

A Comparative Guide to Fmoc-NIP-OH and Fmoc-Pipecolic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of peptide synthesis, the incorporation of non-standard amino acids is a critical strategy for developing novel therapeutics with enhanced efficacy, stability, and receptor specificity. Among these, cyclic amino acids like nipecotic acid and pipecolic acid offer unique conformational constraints that can significantly influence peptide structure and function. This guide provides an objective comparison of two such derivatives, Fmoc-NIP-OH (Fmoc-nipecotic acid) and Fmoc-pipecolic acid, in the context of Solid-Phase Peptide Synthesis (SPPS).

Introduction to this compound and Fmoc-Pipecolic Acid

This compound, or Fmoc-nipecotic acid, is a derivative of nipecotic acid, a potent inhibitor of gamma-aminobutyric acid (GABA) uptake, making it a valuable building block for peptides targeting neurological pathways.[1] Fmoc-pipecolic acid, a six-membered ring homolog of proline, is a component of various natural products and has been incorporated into enzyme inhibitors, such as those targeting TNF-alpha converting enzyme (TACE).[2][3]

Both amino acids are sterically hindered secondary amines, which can present challenges during SPPS, including slower coupling kinetics and potential for racemization. This guide outlines their comparative performance in SPPS, supported by experimental considerations and protocols.

General SPPS Workflow

The following diagram illustrates a typical cycle in Fmoc-based solid-phase peptide synthesis.

SPPS_Workflow cluster_wash Wash Resin Resin Fmoc_AA_Resin Fmoc-AA-Resin Resin->Fmoc_AA_Resin First AA Coupling Deprotected_Resin H2N-AA-Resin Fmoc_AA_Resin->Deprotected_Resin Coupled_Peptide Fmoc-AA(n+1)-AA-Resin Deprotected_Resin->Coupled_Peptide Wash1 Wash Wash1->Fmoc_AA_Resin Repeat Cycle Wash2 Wash

Caption: A typical cycle in Fmoc solid-phase peptide synthesis.

Performance Comparison in SPPS

While direct quantitative comparative studies are limited, the following table summarizes the expected performance of this compound and Fmoc-pipecolic acid in SPPS based on their structural properties and available literature. Both are known to be sterically hindered, which influences their reactivity.

ParameterThis compound (Fmoc-nipecotic acid)Fmoc-Pipecolic AcidKey Considerations
Coupling Efficiency Moderate to GoodModerate to SluggishDue to steric hindrance, both may require longer coupling times or more potent coupling reagents compared to standard amino acids. Fmoc-pipecolic acid is often reported to be particularly challenging.
Typical Coupling Time 1-4 hours2-6 hours (or double coupling)Reaction times are highly dependent on the coupling reagents, temperature, and the specific peptide sequence.
Racemization Potential Low to ModerateLow to ModerateRacemization can occur during the activation/coupling step and Fmoc deprotection, especially with prolonged reaction times or strong bases.[3][4][5]
Deprotection Kinetics StandardStandard to SlowIncomplete Fmoc removal can be an issue with sterically hindered residues, potentially requiring extended deprotection times or alternative deprotection reagents.[6]
Recommended Coupling Reagents HATU, HBTU, PyBOPHATU, PyAOP, COMUStronger coupling reagents are recommended to overcome steric hindrance and improve yields.[6]

Experimental Protocols

Below are representative protocols for the incorporation of this compound and Fmoc-pipecolic acid into a peptide sequence on a solid support.

Protocol 1: Incorporation of this compound
  • Resin Swelling: Swell the resin (e.g., Rink Amide resin, 100-200 mesh) in N,N-dimethylformamide (DMF) for 1-2 hours.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 3 minutes, drain, and then treat again with 20% piperidine in DMF for 10-15 minutes. Wash the resin thoroughly with DMF (5x).

  • Coupling:

    • In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (6 eq.) to the amino acid solution and pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature.

  • Washing: Wash the resin with DMF (3x), dichloromethane (DCM) (3x), and DMF (3x).

  • Confirmation of Coupling: Perform a Kaiser test to ensure complete coupling (a negative result indicates no free primary amines). If the test is positive, a second coupling (recoupling) may be necessary.

Protocol 2: Incorporation of Fmoc-Pipecolic Acid
  • Resin Swelling: Swell the resin (e.g., Wang resin, 100-200 mesh) in DMF for 1-2 hours.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and then treat again with 20% piperidine in DMF for 15-20 minutes. Wash the resin thoroughly with DMF (5x).

  • Coupling (Double Coupling Recommended):

    • First Coupling:

      • In a separate vessel, dissolve Fmoc-pipecolic acid (2.5 eq.), HATU (2.4 eq.), and HOAt (2.5 eq.) in DMF.

      • Add DIPEA (5 eq.) and pre-activate for 5 minutes.

      • Add the activated solution to the resin and couple for 2 hours.

      • Wash the resin with DMF (3x).

    • Second Coupling:

      • Repeat the coupling step with a fresh solution of activated Fmoc-pipecolic acid for another 2 hours.

  • Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Confirmation of Coupling: Perform a Kaiser test.

Signaling Pathway Involvement

The distinct structures of nipecotic acid and pipecolic acid lend themselves to the development of peptides targeting different biological pathways.

GABAergic Signaling Pathway

Peptides incorporating nipecotic acid can be designed to modulate the GABAergic system by inhibiting GABA reuptake, thereby prolonging the inhibitory effect of GABA in the synapse. This is relevant for conditions such as epilepsy and anxiety.

GABA_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GABA_Vesicle GABA Vesicle Glutamate->GABA_Vesicle GAD GABA GABA GABA_Vesicle->GABA Release GAT1 GAT1 (GABA Transporter) GABA->GAT1 Reuptake GABA_A_Receptor GABA(A) Receptor GABA->GABA_A_Receptor Binds Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Inhibitory Signal) Chloride_Channel->Hyperpolarization Cl- influx NIP_Peptide Nipecotic Acid- Containing Peptide NIP_Peptide->GAT1 Inhibits

Caption: Inhibition of GABA reuptake by a nipecotic acid peptide.

TNF-alpha Converting Enzyme (TACE) Signaling Pathway

Pipecolic acid-based inhibitors can target TACE, an enzyme responsible for cleaving membrane-bound pro-TNF-alpha into its soluble, active form.[7] By inhibiting TACE, these peptides can reduce the levels of soluble TNF-alpha, a key pro-inflammatory cytokine implicated in various inflammatory diseases.

TACE_Signaling cluster_cell_membrane Cell Membrane Pro_TNF_alpha pro-TNF-alpha (membrane-bound) Soluble_TNF_alpha Soluble TNF-alpha Pro_TNF_alpha->Soluble_TNF_alpha Cleavage TACE TACE TNFR TNF Receptor Soluble_TNF_alpha->TNFR Binds Inflammation Pro-inflammatory Signaling TNFR->Inflammation Pipecolic_Peptide Pipecolic Acid-Based Inhibitor Pipecolic_Peptide->TACE Inhibits

Caption: Inhibition of TACE by a pipecolic acid-based peptide.

Conclusion

Both this compound and Fmoc-pipecolic acid are valuable reagents for introducing conformational constraints into peptides, thereby enabling the development of novel therapeutic agents. The choice between these two building blocks will largely depend on the specific therapeutic target and the desired biological activity. While their incorporation into peptide sequences requires careful optimization of SPPS protocols due to steric hindrance, the use of potent coupling reagents and potentially extended reaction times can lead to successful synthesis. This guide provides a foundational understanding to aid researchers in the selection and application of these important non-standard amino acids.

References

A Comparative Guide to Boc-NIP-OH and Fmoc-NIP-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of protecting group strategy is a critical decision that profoundly impacts the efficiency, purity, and overall success of synthesizing complex peptides. This is particularly true when incorporating sterically hindered amino acids such as N-isopropyl glycine (NIP). The two most prevalent orthogonal strategies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry, each present a unique set of advantages and challenges.

This guide provides an objective comparison of Boc-NIP-OH and Fmoc-NIP-OH in solid-phase peptide synthesis (SPPS), offering insights into their respective performance, potential side reactions, and ideal applications. While direct, head-to-head quantitative data for N-isopropyl glycine is not extensively published, this comparison draws upon established principles of peptide chemistry and data from the synthesis of other challenging N-alkylated amino acids to provide a comprehensive overview for informed decision-making.

Performance Comparison: Boc-NIP-OH vs. This compound

The selection between Boc and Fmoc strategies for incorporating N-isopropyl glycine hinges on several factors, including the desired length of the peptide, the presence of acid- or base-labile residues, and the scale of the synthesis. The following table summarizes the expected performance characteristics of each approach.

ParameterBoc-NIP-OHThis compoundKey Considerations
Deprotection Condition Strong Acid (e.g., 50% TFA in DCM)[1]Mild Base (e.g., 20% Piperidine in DMF)[2][3][4]Boc deprotection is harsh and can lead to side-chain protecting group lability with repeated cycles. Fmoc's mild basic conditions are generally more compatible with sensitive functional groups.[5]
Coupling Efficiency Generally high, but may require longer coupling times or double coupling for the sterically hindered NIP residue.Can be challenging due to the steric hindrance of both the Fmoc group and the N-isopropyl group. May require specialized coupling reagents (e.g., HATU, HCTU) and longer reaction times.[4]The bulky nature of N-isopropyl glycine makes coupling a critical step in both strategies. Monitoring coupling completion with tests like the Kaiser test (for Fmoc) is crucial.
Racemization Risk Generally low for glycine derivatives.While glycine itself is achiral, racemization can be a concern for other amino acids in the sequence, especially those prone to epimerization like histidine and cysteine.[5][6][7] The choice of coupling reagent and conditions is critical to minimize this risk.
Aggregation Less prone to aggregation, especially for hydrophobic sequences. The acidic deprotection step protonates the N-terminus, which can disrupt interchain hydrogen bonding.More susceptible to aggregation, particularly for longer or hydrophobic peptides. The neutral N-terminus after deprotection can promote the formation of secondary structures that hinder subsequent reactions.
Side Reactions - Premature removal of acid-labile side-chain protecting groups. - Alkylation of sensitive residues by carbocation scavengers.- Aspartimide formation in sequences containing aspartic acid.[5][6] - Piperidine adduct formation. - Diketopiperazine formation at the dipeptide stage.The choice of protecting group strategy should consider the entire peptide sequence to anticipate and mitigate potential side reactions.
Final Cleavage Requires strong acids like HF or TFMSA, which necessitates specialized equipment.[1]Milder cleavage conditions using TFA cocktails.Fmoc chemistry offers a significant advantage in terms of safety and equipment requirements for the final cleavage step.
Overall Yield & Purity Can be higher for hydrophobic and aggregation-prone peptides.Generally high for a wide range of peptides, but can be compromised by aggregation and incomplete couplings in difficult sequences.The final yield and purity are highly sequence-dependent and require careful optimization of coupling and deprotection steps for both strategies.

Experimental Protocols

The following sections provide detailed, representative protocols for the incorporation of N-isopropyl glycine using both Boc and Fmoc solid-phase peptide synthesis. These are generalized procedures and may require optimization based on the specific peptide sequence, resin, and available equipment.

Boc-SPPS Protocol for Boc-NIP-OH Incorporation

This protocol outlines the manual solid-phase synthesis of a peptide incorporating Boc-NIP-OH on a Merrifield resin.

1. Resin Preparation:

  • Swell the Merrifield resin in dichloromethane (DCM) for 1-2 hours in a reaction vessel.

  • Wash the resin with DCM (3x) and DMF (3x).

2. First Amino Acid Loading (Esterification):

  • Dissolve the cesium salt of the C-terminal Boc-amino acid in DMF.

  • Add the solution to the swelled resin and heat at 50°C for 12-24 hours.

  • Wash the resin with DMF (3x), DMF/water (1:1) (3x), DMF (3x), and DCM (3x).

  • Dry the resin under vacuum.

3. Boc Deprotection:

  • Treat the resin with a pre-wash of 50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes.

  • Drain and add fresh 50% TFA in DCM and shake for 30 minutes.[1]

  • Wash the resin with DCM (3x) and isopropanol (2x) to remove residual acid.

  • Wash with DMF (3x).

4. Neutralization:

  • Treat the resin with 10% diisopropylethylamine (DIEA) in DMF for 5 minutes (2x).

  • Wash the resin with DMF (5x).

5. Amino Acid Coupling (Boc-NIP-OH):

  • In a separate vessel, pre-activate Boc-NIP-OH (3 equivalents) with a suitable coupling reagent such as HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF. Add DIEA (6 equivalents) and allow to react for 2-5 minutes.

  • Add the activated amino acid solution to the resin.

  • Shake the reaction vessel for 2-4 hours. For the sterically hindered Boc-NIP-OH, a longer coupling time or a second coupling may be necessary.

  • Monitor the coupling completion using a qualitative test (e.g., Ninhydrin test, though not effective for secondary amines like NIP). An alternative is the Chloranil test.

  • Wash the resin with DMF (3x) and DCM (3x).

6. Repeat Synthesis Cycle:

  • Repeat steps 3-5 for each subsequent amino acid in the peptide sequence.

7. Final Cleavage:

  • Wash the final peptide-resin with DCM and dry under vacuum.

  • Treat the resin with a cleavage cocktail of anhydrous HF or TFMSA with appropriate scavengers (e.g., anisole, thioanisole) to cleave the peptide from the resin and remove side-chain protecting groups. Extreme caution must be exercised when using HF.

  • Precipitate the cleaved peptide in cold diethyl ether.

  • Collect the peptide pellet by centrifugation, wash with cold ether, and dry.

  • Purify the crude peptide by reverse-phase HPLC.

Fmoc-SPPS Protocol for this compound Incorporation

This protocol describes the manual solid-phase synthesis of a peptide incorporating this compound on a Rink Amide resin.

1. Resin Swelling:

  • Place the Rink Amide resin in a reaction vessel and swell in DMF for 1-2 hours with gentle agitation.[3]

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add 20% piperidine in DMF to the resin and shake for 5 minutes.

  • Drain the solution.

  • Add a fresh solution of 20% piperidine in DMF and shake for an additional 15-20 minutes.[2][4]

  • Drain and wash the resin thoroughly with DMF (5x) to remove piperidine and the dibenzofulvene-piperidine adduct.[3]

3. Amino Acid Coupling (this compound):

  • In a separate vial, dissolve this compound (3 equivalents) and a coupling agent such as HATU (2.9 equivalents) in DMF.

  • Add DIEA (6 equivalents) to the vial and allow the mixture to pre-activate for 2-5 minutes.

  • Add the activated amino acid solution to the deprotected resin.[3]

  • Agitate the reaction vessel for 1-2 hours at room temperature.[3] Due to the steric hindrance of this compound, a longer coupling time or a second coupling may be required.

  • Monitor the reaction completion using a qualitative test (e.g., Chloranil test).

  • After coupling, drain the solution and wash the resin with DMF (3x).

4. Repeat Synthesis Cycle:

  • Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

5. Final Fmoc Deprotection:

  • After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.

6. Final Cleavage and Deprotection:

  • Wash the peptide-resin with DCM (3x) and dry it under vacuum.

  • Prepare a cleavage cocktail, for example, Reagent K (TFA/water/phenol/thioanisole/EDT - 82.5:5:5:5:2.5). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment. [8]

  • Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate into a cold centrifuge tube containing diethyl ether to precipitate the crude peptide.

  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

  • Purify the crude peptide using reverse-phase HPLC.

Decision-Making Workflow

The choice between Boc-NIP-OH and this compound is a multi-faceted decision. The following diagram illustrates a logical workflow to guide researchers in selecting the optimal strategy for their specific needs.

PeptideSynthesisStrategy start Peptide Synthesis Project Initiation peptide_analysis Analyze Peptide Sequence - Length - Hydrophobicity - Presence of sensitive residues (e.g., Asp, Trp) start->peptide_analysis is_hydrophobic is_hydrophobic peptide_analysis->is_hydrophobic High Hydrophobicity or Aggregation Prone? acid_sensitive acid_sensitive peptide_analysis->acid_sensitive Acid-Sensitive Residues? synthesis_scale Determine Synthesis Scale - Research scale - Pilot/Process scale boc_strategy Choose Boc-NIP-OH Strategy synthesis_scale->boc_strategy Large Scale (potential cost advantage) fmoc_strategy Choose this compound Strategy synthesis_scale->fmoc_strategy Research/Small Scale equipment Assess Available Equipment - Standard lab setup - Specialized HF cleavage apparatus equipment->boc_strategy HF Apparatus Available equipment->fmoc_strategy Standard Lab Setup is_hydrophobic->boc_strategy Yes is_hydrophobic->fmoc_strategy No boc_considerations Considerations: - Longer coupling for NIP - Potential side-chain deprotection - Harsh final cleavage boc_strategy->boc_considerations fmoc_considerations Considerations: - Longer coupling for NIP - Potential aggregation - Risk of aspartimide formation fmoc_strategy->fmoc_considerations acid_sensitive->fmoc_strategy Yes equipment_check_boc equipment_check_boc acid_sensitive->equipment_check_boc No equipment_check_boc->equipment Check Equipment

Caption: Decision workflow for selecting between Boc-NIP-OH and this compound.

Conclusion and Recommendations

The choice between Boc-NIP-OH and this compound for the incorporation of N-isopropyl glycine is not straightforward and depends heavily on the specific context of the peptide being synthesized.

Choose Boc-NIP-OH when:

  • Synthesizing highly hydrophobic or aggregation-prone peptides.

  • Large-scale synthesis is required, where the potentially lower cost of some Boc-amino acids may be a factor.

  • The laboratory is equipped with the necessary specialized apparatus for handling strong acids like HF for the final cleavage step.

Choose this compound when:

  • The peptide sequence contains acid-sensitive residues.

  • Milder reaction conditions are preferred to preserve the integrity of complex or modified peptides.

  • The synthesis is performed on a research scale where safety and ease of handling are primary concerns.

  • Specialized equipment for HF cleavage is not available.

Ultimately, for any novel or particularly challenging sequence containing N-isopropyl glycine, a small-scale pilot synthesis is recommended to identify and address potential issues such as incomplete coupling or unexpected side reactions, regardless of the chosen protecting group strategy. By carefully considering the factors outlined in this guide, researchers can make an informed decision to maximize the likelihood of a successful peptide synthesis.

References

A Researcher's Guide to the Analytical Characterization of Fmoc-NIP-OH Peptides by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the accurate analytical characterization of the final product is a critical determinant of success. Peptides incorporating N-alkylated amino acids, such as Fmoc-N-isopropylglycine (Fmoc-NIP-OH), present unique challenges and considerations in their analysis. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methodologies for these peptides, supported by experimental data and detailed protocols to ensure robust and reliable characterization.

The Impact of N-Alkylation on HPLC Retention

The introduction of an N-isopropyl group in place of the amide proton in a peptide backbone significantly influences its physicochemical properties, which in turn affects its behavior during reversed-phase HPLC (RP-HPLC). The N-alkylation disrupts the regular hydrogen-bonding network that can lead to the formation of secondary structures like β-sheets, a common cause of peptide aggregation. While this can improve the solubility and synthesis efficiency of certain "difficult" sequences, it also alters the peptide's hydrophobicity.

The isopropyl group adds to the nonpolar character of the amino acid residue, thereby increasing the overall hydrophobicity of the peptide. In RP-HPLC, where separation is based on hydrophobic interactions with the stationary phase (typically C18), an increase in hydrophobicity leads to a longer retention time. Therefore, a peptide containing an N-isopropylglycine residue is expected to elute later than its non-alkylated glycine-containing counterpart under identical chromatographic conditions.

Comparative Performance of HPLC Columns for Peptide Analysis

The choice of stationary phase is a critical parameter in optimizing the separation of peptides. While octadecyl-silane (C18) columns are the most common choice for peptide separations, alternative chemistries can offer different selectivity, which may be advantageous for resolving complex mixtures or closely eluting impurities.[1] A comparison between a standard C18 phase and a Phenyl-Hexyl phase highlights these differences.

A study comparing superficially porous particle-based columns showed that the C18 chemistry generally provides the best retention and narrowest peaks for a standard peptide mix, resulting in the highest peak capacity and theoretical plates.[2] However, phenyl-based phases can offer useful selectivity differences, which may be crucial for separating critical peak pairs that co-elute on a C18 column.[1]

ParameterBIOshell™ C18BIOshell™ Phenyl-Hexyl
Average FWHM (min) 0.0930.115
Peak Capacity (Pc) 643524
Average Theoretical Plates (N) 593,000389,000
(Data summarized from a comparative study on a system suitability mix of 14 peptides. FWHM: Full Width at Half Maximum. Lower FWHM and higher Peak Capacity/Theoretical Plates indicate better separation efficiency).

For peptides containing the bulky and hydrophobic this compound, a C18 column is a robust starting point due to its strong retentive properties.[3] However, if co-elution of impurities is observed, screening a Phenyl-Hexyl column could provide the alternative selectivity needed for a complete resolution.[1]

Experimental Protocols

A well-defined experimental protocol is essential for reproducible and accurate HPLC analysis. The following is a standard reversed-phase HPLC protocol that can be adapted for the characterization of this compound peptides.

Objective

To determine the purity of a crude synthetic peptide containing an this compound residue by separating the full-length product from synthesis-related impurities.

Materials and Reagents
  • Crude synthetic peptide, lyophilized

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA), HPLC grade

  • HPLC system with UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[3]

Procedure
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.[4]

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.[4]

    • Filter both mobile phases through a 0.22 µm filter and degas thoroughly before use.

  • Sample Preparation:

    • Accurately weigh a small amount (approx. 1 mg) of the lyophilized crude peptide.

    • Dissolve the peptide in Mobile Phase A to a final concentration of approximately 1 mg/mL.[3]

    • If solubility is an issue due to high hydrophobicity, a small percentage of acetonitrile or another suitable solvent like dimethyl sulfoxide (DMSO) can be added. Ensure the final sample solvent is miscible with the mobile phase.

    • Vortex or sonicate briefly to ensure complete dissolution. Centrifuge the sample to pellet any particulates before transferring to an HPLC vial.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min (for a 4.6 mm ID column).[3]

    • Column Temperature: 30-40 °C. Elevated temperatures can often improve peak shape for peptides.[3]

    • Detection Wavelength: 220 nm (for the peptide backbone). A secondary wavelength (e.g., 254 nm or 280 nm) can be monitored if aromatic residues are present.[3][5]

    • Injection Volume: 10-20 µL.[3]

    • Gradient Program: A scouting gradient is recommended for initial analysis. For N-alkylated peptides, which can be more hydrophobic, a slower gradient or a higher starting percentage of Mobile Phase B might be necessary.

      • Initial Scouting Gradient: 5% to 95% Mobile Phase B over 30 minutes.[3][4]

      • Focused Gradient: Once the approximate elution time of the target peptide is known, a shallower gradient around that point can be developed to improve resolution between the main peak and closely eluting impurities.[4][6]

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the crude peptide by determining the peak area percentage of the main product relative to the total area of all peaks.

Workflow for HPLC Characterization of Synthetic Peptides

The general workflow for the analytical characterization of synthetic peptides, from synthesis to final purity assessment, is a systematic process.

HPLC_Workflow cluster_0 Peptide Synthesis & Processing cluster_1 HPLC Analysis cluster_2 Data Interpretation SPPS Solid-Phase Peptide Synthesis (incorporating this compound) Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Lyo Lyophilization Cleavage->Lyo SamplePrep Sample Preparation (1 mg/mL in Mobile Phase A) Lyo->SamplePrep Crude Peptide HPLC RP-HPLC Separation (C18 Column, ACN/H2O/TFA Gradient) SamplePrep->HPLC Detection UV Detection (220 nm) HPLC->Detection Integration Chromatogram Integration Detection->Integration Purity Purity Assessment (% Peak Area) Integration->Purity Purity->SPPS Feedback for Optimization

Caption: Workflow for synthetic peptide characterization by HPLC.

Alternative and Complementary Analytical Techniques

While RP-HPLC is the workhorse for purity analysis, other techniques can provide complementary and orthogonal information, which is often required for full characterization:

  • Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) is essential for confirming the molecular weight of the synthesized peptide, providing unambiguous identification of the target product and helping to characterize impurities.[7]

  • Size-Exclusion Chromatography (SEC): For peptides prone to aggregation, SEC can be used to detect and quantify the presence of dimers, oligomers, or other high-molecular-weight species.[5]

  • Ion-Exchange Chromatography (IEX): This technique separates peptides based on their net charge and can be a powerful tool in a multi-step purification protocol, often used prior to a final RP-HPLC polishing step.[5]

By combining a robust RP-HPLC method with these complementary techniques, researchers can confidently assess the purity, identity, and quality of their this compound containing peptides, ensuring reliable results in subsequent applications.

References

Navigating the Complexities of Peptide Analysis: A Comparative Guide to Mass Spectrometry of Peptides Incorporating Fmoc-NIP-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the synthesis of novel peptides, the incorporation of non-standard amino acids like Fmoc-N-isopipecolic acid (Fmoc-NIP-OH) presents unique analytical challenges. This guide provides a comparative analysis of the mass spectrometry behavior of peptides containing this compound against those with the commonly used Fmoc-Pro-OH and a standard linear amino acid, Fmoc-Ala-OH. Supported by experimental protocols and predictive data, this document aims to equip scientists with the knowledge to anticipate and interpret the mass spectra of these modified peptides.

The structural rigidity and conformational constraints introduced by cyclic amino acids like nipecotic acid are of significant interest in drug design and peptide chemistry. However, these same features can influence their reactivity during synthesis and their fragmentation patterns in mass spectrometry, complicating analysis and characterization. Understanding these differences is crucial for accurate peptide identification and purity assessment.

Performance Comparison in Mass Spectrometry

The incorporation of this compound into a peptide sequence is expected to yield distinct fragmentation patterns under collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) compared to peptides containing proline or a simple aliphatic amino acid like alanine. This is primarily due to the "pipecolic acid effect," a phenomenon observed with the six-membered ring analogue of proline.[1][2] While proline-containing peptides typically fragment N-terminal to the proline residue to produce dominant y-ions (the "proline effect"), peptides with pipecolic acid exhibit preferential cleavage C-terminal to the pipecolic acid, resulting in a series of b-ions.[1][2] Given that nipecotic acid also possesses a six-membered ring, a similar fragmentation behavior is anticipated.

Here, we present a comparative summary of the expected performance characteristics in mass spectrometry for peptides incorporating this compound, Fmoc-Pro-OH, and Fmoc-Ala-OH.

FeaturePeptide with Fmoc-Ala-OHPeptide with Fmoc-Pro-OHPeptide with this compound (Predicted)
Primary Fragmentation Pathway (CID) Cleavage at various amide bonds, producing a series of both b- and y-ions.Preferential cleavage N-terminal to the proline residue ("Proline Effect").[2][3]Preferential cleavage C-terminal to the nipecotic acid residue ("Pipecolic Acid Effect").[1][2]
Dominant Fragment Ions A mix of b- and y-ions, depending on the sequence.Predominantly y-ions.[2]Predominantly b-ions.[1][2]
Coupling Efficiency in SPPS Generally high and predictable.Can be lower than standard amino acids due to steric hindrance; may require double coupling.Potentially lower than proline due to the larger ring size and steric hindrance; may require optimized coupling conditions or double coupling.
Ionization Efficiency (ESI) Typically good, dependent on overall peptide properties.Generally good.Expected to be comparable to other cyclic amino acid-containing peptides.
Ease of Spectral Interpretation Generally straightforward, following standard peptide fragmentation rules.Can be challenging due to the dominance of a single fragmentation pathway, potentially masking other sequence information.[3]May be more straightforward than proline if a clean series of b-ions is produced, but requires awareness of the "pipecolic acid effect."

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and analysis of peptides containing non-standard amino acids. The following protocols provide a framework for solid-phase peptide synthesis (SPPS) incorporating this compound and subsequent LC-MS/MS analysis.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide Incorporating this compound

This protocol outlines the manual synthesis of a model peptide (e.g., Ac-Ala-NIP-Ala-NH2) on a Rink Amide resin.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-Ala-OH

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • DMF, Dichloromethane (DCM)

  • Acetic anhydride

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H2O

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF.

  • First Amino Acid Coupling (Fmoc-Ala-OH):

    • Pre-activate Fmoc-Ala-OH (3 eq.) with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin and shake for 2 hours.

    • Wash the resin with DMF.

  • Fmoc Deprotection: Repeat step 2.

  • Second Amino Acid Coupling (this compound):

    • Pre-activate this compound (3 eq.) with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF for 10 minutes.

    • Add the activated amino acid solution to the deprotected resin and shake for 4 hours. A longer coupling time and/or double coupling may be necessary to overcome potential steric hindrance.

    • Wash the resin with DMF.

  • Fmoc Deprotection: Repeat step 2.

  • Third Amino Acid Coupling (Fmoc-Ala-OH): Repeat step 3.

  • N-terminal Acetylation: Treat the deprotected N-terminus with a solution of acetic anhydride (10 eq.) and diisopropylethylamine (DIPEA) (10 eq.) in DMF for 30 minutes. Wash with DMF and DCM.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2 hours.

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Lyophilize the crude peptide. Purify by reverse-phase HPLC.

Protocol 2: LC-MS/MS Analysis of the Synthetic Peptide

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., Q-TOF or Orbitrap).

  • C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

Reagents:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

Procedure:

  • Sample Preparation: Dissolve the lyophilized peptide in Mobile Phase A to a concentration of 1 mg/mL.

  • LC Separation:

    • Inject 5 µL of the sample.

    • Use a linear gradient, for example, from 5% to 50% Mobile Phase B over 20 minutes.

    • Flow rate: 0.3 mL/min.

  • MS Analysis:

    • Operate the mass spectrometer in positive ion mode.

    • Acquire full scan MS spectra over a mass range of m/z 100-1500.

    • Perform data-dependent MS/MS acquisition on the top 3 most intense precursor ions.

    • Use an appropriate collision energy to induce fragmentation.

  • Data Analysis:

    • Identify the molecular ion of the target peptide.

    • Analyze the MS/MS spectra to confirm the peptide sequence, paying close attention to the presence of characteristic b- or y-ion series.

Visualizing the Workflow and Fragmentation

Diagrams can aid in understanding the experimental workflow and the theoretical fragmentation patterns.

Peptide_Synthesis_and_Analysis_Workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_analysis Analysis Resin Fmoc-Rink Amide Resin Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling1 Couple Fmoc-Ala-OH Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection Coupling1->Deprotection2 Coupling2 Couple this compound Deprotection2->Coupling2 Deprotection3 Fmoc Deprotection Coupling2->Deprotection3 Coupling3 Couple Fmoc-Ala-OH Deprotection3->Coupling3 Acetylation N-terminal Acetylation Coupling3->Acetylation Cleavage Cleavage & Deprotection Acetylation->Cleavage CrudePeptide Crude Peptide Cleavage->CrudePeptide Purification HPLC Purification CrudePeptide->Purification PurePeptide Pure Peptide Purification->PurePeptide LCMS LC-MS/MS Analysis PurePeptide->LCMS Data Data Interpretation LCMS->Data

Caption: Workflow for the synthesis and analysis of a peptide containing this compound.

Fragmentation_Comparison cluster_proline Proline-Containing Peptide (e.g., Ac-Ala-Pro-Ala-NH2) cluster_nipecotic Nipecotic Acid-Containing Peptide (e.g., Ac-Ala-NIP-Ala-NH2) Pro_Peptide [Ac-Ala-Pro-Ala-NH2+H]+ Pro_y2 y2 ion [Pro-Ala-NH2+H]+ Pro_Peptide->Pro_y2  Cleavage N-terminal to Pro Pro_y1 y1 ion [Ala-NH2+H]+ Pro_y2->Pro_y1 NIP_Peptide [Ac-Ala-NIP-Ala-NH2+H]+ NIP_b2 b2 ion [Ac-Ala-NIP]+ NIP_Peptide->NIP_b2  Cleavage C-terminal to NIP NIP_b1 b1 ion [Ac-Ala]+ NIP_b2->NIP_b1

Caption: Predicted dominant fragmentation pathways for proline vs. nipecotic acid peptides.

Conclusion

The incorporation of this compound into peptides introduces predictable changes in their mass spectrometric fragmentation behavior. By anticipating the "pipecolic acid effect," which favors the formation of b-ions due to cleavage C-terminal to the nipecotic acid residue, researchers can more accurately interpret MS/MS data. This is in stark contrast to the "proline effect," where cleavage occurs N-terminally to produce y-ions. While the synthesis of nipecotic acid-containing peptides may require optimization to ensure efficient coupling, the subsequent mass spectrometry analysis, when approached with this knowledge, can be a powerful tool for structural confirmation. This guide provides a foundational understanding to aid in the design, synthesis, and characterization of these novel and potentially therapeutic peptides.

References

A Comparative Guide to the NMR Spectroscopic Analysis of Peptides Containing Fmoc-NIP-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of modified peptides, the incorporation of non-standard amino acids like Fmoc-NIP-OH (Fmoc-(S)-nipecotic acid) presents unique analytical challenges. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of these peptides, alongside alternative techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). Detailed experimental protocols and supporting data are provided to facilitate a comprehensive understanding of the analytical workflow.

Comparison of Analytical Techniques

The characterization of peptides containing this compound requires a multi-faceted analytical approach. While NMR spectroscopy provides detailed structural information, HPLC and MS are crucial for assessing purity and confirming molecular weight.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy - 3D structure and conformation- Sequence confirmation- Dynamics- Post-translational modifications- Provides detailed atomic-level structural information- Non-destructive- Lower sensitivity compared to MS- Can be time-consuming- Complex spectra for larger peptides
HPLC (High-Performance Liquid Chromatography) - Purity assessment- Quantification- Separation of isomers- High resolution and sensitivity- Well-established for purity analysis- Does not provide structural information- Co-elution of impurities can occur
MS (Mass Spectrometry) - Molecular weight determination- Sequence verification (with fragmentation)- Extremely high sensitivity and accuracy- Can identify impurities by mass- Provides limited structural information- Ionization efficiency can vary

NMR Spectroscopic Analysis

NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure and conformational dynamics of peptides in solution. For peptides containing the nipecotic acid moiety, specific NMR experiments can confirm its incorporation and determine its influence on the overall peptide structure.

Expected ¹H NMR Chemical Shifts for the Nipecotic Acid Moiety

The following table provides expected ¹H NMR chemical shift ranges for the protons of the nipecotic acid ring within a peptide, based on data for nipecotic acid and its derivatives. These values can vary depending on the solvent, temperature, and the surrounding amino acid sequence.

ProtonExpected Chemical Shift (ppm)Multiplicity
H2 (axial & equatorial)2.8 - 3.5m
H3 (axial)2.5 - 3.0m
H4 (axial & equatorial)1.5 - 2.2m
H5 (axial & equatorial)1.5 - 2.2m
H6 (axial & equatorial)2.8 - 3.5m

Note: The presence of the Fmoc group and the peptide backbone will influence these shifts.

Experimental Protocols

Peptide Synthesis

Peptides containing this compound are typically synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.

  • Resin Swelling: The appropriate resin (e.g., Rink amide resin) is swelled in a suitable solvent like dimethylformamide (DMF).

  • Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: The desired Fmoc-protected amino acid, including this compound, is activated (e.g., with HBTU/HOBt) and coupled to the deprotected amine on the resin.

  • Washing: The resin is thoroughly washed with DMF after deprotection and coupling steps.

  • Repeat Cycles: Steps 2-4 are repeated for each amino acid in the sequence.

  • Cleavage and Deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Purification: The crude peptide is purified by preparative reversed-phase HPLC.

NMR Sample Preparation
  • Dissolution: The lyophilized, purified peptide is dissolved in a deuterated solvent (e.g., D₂O, DMSO-d₆, or a mixture like 90% H₂O/10% D₂O) to a final concentration of 1-5 mM.

  • pH Adjustment: The pH of the sample is adjusted to the desired value (typically between 4 and 6) by adding small amounts of DCl or NaOD.

  • Internal Standard: An internal standard (e.g., DSS or TSP) can be added for chemical shift referencing.

NMR Data Acquisition

A standard set of 2D NMR experiments is acquired to assign the proton resonances and determine the peptide's structure.

  • ¹H-¹H TOCSY (Total Correlation Spectroscopy): Identifies all protons within a spin system (i.e., within a single amino acid residue).

  • ¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled through 2-3 bonds.

  • ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Identifies protons that are close in space (typically < 5 Å), providing distance restraints for structure calculation. ROESY is often preferred for small to medium-sized peptides to avoid zero-crossing of the NOE.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms, aiding in resonance assignment.

Data Presentation

Table 1: Comparative Purity Assessment of a Model this compound Containing Peptide
Analytical MethodPurity (%)Major Impurities Identified
RP-HPLC (214 nm) 96.5Deletion sequences, incomplete deprotection products
Mass Spectrometry (LC-MS) 97.2Confirmed deletion sequences by mass
¹H NMR >95Minor unidentifiable peaks

Mandatory Visualization

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_nmr_workflow NMR Workflow synthesis Solid-Phase Peptide Synthesis (incorporating this compound) cleavage Cleavage from Resin & Deprotection synthesis->cleavage purification Preparative RP-HPLC cleavage->purification lyophilization Lyophilization purification->lyophilization hplc Purity Assessment (Analytical RP-HPLC) lyophilization->hplc Purity Check ms Molecular Weight Confirmation (Mass Spectrometry) lyophilization->ms Identity Confirmation nmr Structural Analysis (NMR Spectroscopy) lyophilization->nmr Detailed Structure sample_prep Sample Preparation (Dissolution, pH adjustment) nmr->sample_prep data_acq 2D NMR Data Acquisition (TOCSY, NOESY, HSQC) sample_prep->data_acq data_proc Data Processing & Resonance Assignment data_acq->data_proc structure_calc Structure Calculation & Analysis data_proc->structure_calc

Caption: Workflow for the synthesis and analysis of this compound containing peptides.

Unveiling Peptide Conformations: A Comparative Guide to Circular Dichroism Studies Featuring Fmoc-NIP-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding and controlling peptide conformation is paramount. The introduction of non-natural amino acids is a powerful strategy to induce specific secondary structures, such as β-turns, which are crucial for biological activity. This guide provides a framework for evaluating the conformational effects of incorporating (S)-Fmoc-3-carboxypiperidine (Fmoc-NIP-OH), a proline analogue, into peptides using circular dichroism (CD) spectroscopy. While direct comparative CD data for this compound-containing peptides is not yet prevalent in published literature, this guide offers the necessary protocols and comparative data from well-established secondary structures to enable researchers to conduct their own robust analyses.

The Role of this compound in Peptide Design

This compound is a cyclic amino acid that, like proline, can introduce conformational constraints into a peptide backbone. Its piperidine ring is expected to restrict the available Ramachandran angles, potentially favoring the formation of β-turns. Characterizing the precise nature of these turns and their stability is essential for the rational design of peptidomimetics with enhanced biological activity and stability. CD spectroscopy is a highly effective technique for rapidly assessing the secondary structure of peptides in solution.

Comparative Analysis of Peptide Secondary Structures by CD Spectroscopy

Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides. The resulting spectrum in the far-UV region (typically 190-260 nm) provides a distinct signature for different secondary structures. The table below summarizes the characteristic CD spectral features of common peptide conformations, which can serve as a benchmark for interpreting the spectra of this compound-containing peptides.

Secondary StructureMolar Ellipticity (deg cm²/dmol) at Characteristic Wavelengths (nm)
α-Helix Strong positive band at ~192 nm, two strong negative bands at ~208 nm and ~222 nm.
β-Sheet (antiparallel) Positive band around 195-200 nm, strong negative band around 215-220 nm.
β-Turn (Type I) Negative band around 220-230 nm, strong positive band around 200-205 nm, and a strong negative band below 190 nm.
β-Turn (Type II) Weak positive band around 220-230 nm, strong negative band around 205-210 nm, and a positive band around 180-190 nm.[1]
Random Coil Strong negative band around 195-200 nm and a weak positive or near-zero ellipticity above 210 nm.

Note: The exact positions and intensities of the CD bands can be influenced by the specific peptide sequence, solvent conditions, and temperature.

Experimental Protocols

I. Synthesis of Peptides Containing this compound via Fmoc-SPPS

This protocol outlines the manual solid-phase peptide synthesis (SPPS) of a generic peptide incorporating this compound.

Materials:

  • Rink Amide resin (or other suitable resin depending on the desired C-terminus)

  • Fmoc-protected amino acids (including this compound)

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Diethyl ether (cold)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF, add the 20% piperidine/DMF solution, and agitate for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove residual piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and HBTU/HATU (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Wash the resin with DMF (3-5 times).

  • Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid, including this compound, until the desired peptide sequence is assembled.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

  • Washing and Drying: Wash the resin with DMF, DCM, and Methanol, then dry the peptide-resin under vacuum.

  • Cleavage and Deprotection: Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to collect the peptide pellet, wash with cold ether, and then purify by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical HPLC.

II. Circular Dichroism Spectroscopy

This protocol provides a general procedure for acquiring CD spectra of the purified peptide.

Materials:

  • Purified peptide

  • Appropriate solvent (e.g., 10 mM phosphate buffer, pH 7.4; trifluoroethanol (TFE) for inducing secondary structure)

  • Quartz cuvette with a known path length (e.g., 1 mm)

  • CD Spectropolarimeter

Procedure:

  • Sample Preparation:

    • Accurately determine the concentration of the peptide stock solution, for example, by UV-Vis spectrophotometry if the peptide contains aromatic residues.

    • Prepare a peptide solution of known concentration (e.g., 50-100 µM) in the desired solvent.

    • Prepare a blank solution containing only the solvent.

  • Instrument Setup:

    • Turn on the CD spectropolarimeter and allow the lamp to warm up.

    • Set the experimental parameters: wavelength range (e.g., 190-260 nm), scan speed, bandwidth, and number of accumulations.

  • Blank Measurement:

    • Fill the cuvette with the blank solution and record a baseline spectrum.

  • Sample Measurement:

    • Rinse the cuvette thoroughly with the peptide solution before filling it.

    • Record the CD spectrum of the peptide sample.

  • Data Processing:

    • Subtract the blank spectrum from the sample spectrum.

    • Convert the raw data (ellipticity in millidegrees) to molar ellipticity [θ] using the following equation: [θ] = (θ_obs × 100) / (c × l × n) where:

      • θ_obs is the observed ellipticity in degrees

      • c is the molar concentration of the peptide

      • l is the path length of the cuvette in centimeters

      • n is the number of amino acid residues in the peptide

Visualizing the Experimental Workflows

Peptide_Synthesis_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Washing (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, HBTU/HATU, DIPEA) Wash1->Coupling Wash2 Washing (DMF) Coupling->Wash2 Repeat Repeat Cycle for Each Amino Acid Wash2->Repeat Repeat->Deprotection Next Amino Acid Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Final Amino Acid Cleavage Cleavage from Resin & Side-chain Deprotection Final_Deprotection->Cleavage Purification Purification (HPLC) Cleavage->Purification Characterization Characterization (MS, HPLC) Purification->Characterization

Caption: Workflow for Fmoc-based solid-phase peptide synthesis.

CD_Spectroscopy_Workflow Sample_Prep Prepare Peptide and Blank Solutions Instrument_Setup Set Up CD Spectropolarimeter Sample_Prep->Instrument_Setup Blank_Scan Record Blank Spectrum Instrument_Setup->Blank_Scan Sample_Scan Record Sample Spectrum Blank_Scan->Sample_Scan Data_Processing Process Data: - Subtract Blank - Convert to Molar Ellipticity Sample_Scan->Data_Processing Analysis Analyze Spectrum for Secondary Structure Data_Processing->Analysis

Caption: Workflow for circular dichroism spectroscopy of peptides.

By following these protocols and utilizing the provided comparative data, researchers can effectively investigate the conformational impact of incorporating this compound into novel peptide sequences, thereby advancing the design of structurally defined and biologically active molecules.

References

A Comparative Guide to Enzymatic Stability Assays of Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of peptides is often limited by their susceptibility to enzymatic degradation. Assessing the stability of peptide candidates in a physiological environment is a critical step in drug development. This guide provides a comprehensive comparison of three widely used methods for determining the enzymatic stability of peptides: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Fluorescence-Based Assays.

At a Glance: Comparison of Peptide Stability Assay Methods

FeatureHPLC-Based AssayMass Spectrometry-Based AssayFluorescence-Based Assay
Principle Separation and quantification of the intact peptide from its degradation products based on physicochemical properties.Identification and quantification of the intact peptide and its metabolites based on mass-to-charge ratio.Detection of a change in fluorescence signal resulting from the cleavage of a fluorescently labeled peptide.
Primary Endpoint Disappearance of the parent peptide peak area over time.Disappearance of the parent peptide's ion signal and appearance of fragment ions over time.Increase or decrease in fluorescence intensity over time.
Sample Throughput Medium to HighMedium to HighHigh
Sensitivity GoodExcellentExcellent
Information Provided Quantitative (half-life)Quantitative (half-life), Qualitative (identification of cleavage sites and metabolites)Quantitative (half-life), Mechanistic (for specific enzyme-substrate pairs)
Cost ModerateHighModerate to High (depending on labels)
Expertise Required ModerateHighModerate

Experimental Workflows

The general workflow for assessing peptide stability involves incubation of the peptide in a biological matrix (like plasma or serum), followed by analysis at various time points to quantify the remaining intact peptide.

Enzymatic Stability Assay Workflow cluster_setup Assay Setup cluster_analysis Analytical Methods Peptide Test Peptide Incubation Incubation at 37°C Peptide->Incubation Matrix Biological Matrix (e.g., Plasma, Serum) Matrix->Incubation Timepoints Aliquots taken at various time points Incubation->Timepoints Quenching Quench Reaction (e.g., acid, organic solvent) Timepoints->Quenching Analysis Analysis Quenching->Analysis HPLC HPLC Analysis->HPLC Separation MS Mass Spectrometry Analysis->MS Identification Fluorescence Fluorescence Reader Analysis->Fluorescence Detection

Caption: General experimental workflow for peptide enzymatic stability assays.

In-Depth Comparison of Assay Methodologies

High-Performance Liquid Chromatography (HPLC)-Based Assays

HPLC is a cornerstone technique for stability studies, offering robust and reliable quantification of peptides.

Advantages:

  • High Reproducibility and Stability: HPLC methods are well-established and provide consistent results.[1]

  • High Separation Capacity: It can effectively separate the parent peptide from a multitude of degradation products.[1]

  • Quantitative Accuracy: Provides precise quantification of the intact peptide, allowing for accurate half-life determination.

Disadvantages:

  • Limited Structural Information: HPLC alone does not provide information on the identity of the degradation products.[2]

  • Potential for Co-elution: Novel metabolites may co-elute with the parent peptide, leading to an overestimation of stability.

  • Peptide Solution Preparation: Prepare a stock solution of the test peptide in an appropriate solvent (e.g., DMSO or water).

  • Incubation Mixture: Dilute the peptide stock solution in human plasma to a final concentration of 10 µM.

  • Incubation: Incubate the mixture at 37°C with gentle agitation.

  • Time Points: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the incubation mixture.

  • Reaction Quenching: Immediately stop the enzymatic reaction by adding two volumes of a precipitation solution (e.g., acetonitrile/ethanol 1:1, v/v) to the aliquot.

  • Protein Precipitation: Incubate at -20°C overnight to precipitate plasma proteins.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Sample Analysis: Analyze the supernatant by reverse-phase HPLC (RP-HPLC).

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30-40 minutes.

    • Detection: UV absorbance at 214 nm or 280 nm, or fluorescence detection if the peptide is labeled.

  • Data Analysis: The peak area of the intact peptide at each time point is used to calculate the percentage of peptide remaining. The half-life (t½) is determined by fitting the data to a first-order decay model.

Mass Spectrometry (MS)-Based Assays

MS-based methods offer unparalleled sensitivity and specificity, providing both quantitative and qualitative data on peptide stability.

Advantages:

  • High Sensitivity and Specificity: Can detect and quantify peptides at very low concentrations and distinguish between molecules with similar structures.[2]

  • Structural Information: Enables the identification of cleavage sites and the characterization of metabolic products.[2]

  • Multiplexing Capability: Allows for the simultaneous analysis of multiple peptides in a single run.[3]

Disadvantages:

  • High Cost and Complexity: Requires expensive instrumentation and highly skilled operators.[2]

  • Matrix Effects: The presence of other components in the biological matrix can interfere with the ionization of the target peptide, affecting quantification.

  • Peptide and Internal Standard Preparation: Prepare stock solutions of the test peptide and a stable isotope-labeled internal standard.

  • Incubation Mixture: Spike the test peptide into the biological matrix (e.g., serum or plasma).

  • Incubation: Incubate the mixture at 37°C.

  • Time Points and Quenching: At various time points, take aliquots and quench the reaction with an equal volume of cold acetonitrile containing the internal standard.

  • Protein Precipitation and Centrifugation: Precipitate proteins and centrifuge to collect the supernatant.

  • LC-MS/MS Analysis: Analyze the supernatant using a liquid chromatography system coupled to a tandem mass spectrometer.

    • LC Separation: Use a suitable C18 column with a gradient of water and acetonitrile containing 0.1% formic acid.

    • MS Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) mode to specifically detect the parent peptide and its fragments.

  • Data Analysis: The ratio of the peak area of the analyte to the internal standard is plotted against time. The half-life is calculated from the slope of the natural log of the peak area ratio versus time.

Fluorescence-Based Assays

These assays utilize peptides labeled with fluorescent dyes to monitor enzymatic cleavage, offering a high-throughput and real-time approach to stability assessment. A common technique is Förster Resonance Energy Transfer (FRET).

Advantages:

  • High Throughput: Amenable to microplate formats, allowing for the rapid screening of large numbers of samples.[4]

  • Real-Time Monitoring: Enables continuous measurement of enzyme activity.[5]

  • High Sensitivity: Fluorescence detection is inherently very sensitive.[4]

Disadvantages:

  • Labeling Can Affect Stability: The fluorescent label itself can alter the peptide's susceptibility to enzymatic degradation.[6]

  • Indirect Measurement: Measures enzyme activity rather than directly quantifying the intact peptide.

  • Limited to Specific Cleavage Events: FRET assays are designed to detect cleavage at a specific site between the fluorophore and quencher.

  • FRET Peptide Substrate: Synthesize a peptide with a specific enzyme cleavage site flanked by a fluorophore-quencher pair.

  • Reaction Mixture: In a microplate well, combine the FRET peptide substrate with the biological matrix or purified enzyme in a suitable buffer.

  • Fluorescence Measurement: Place the microplate in a fluorescence plate reader and monitor the fluorescence intensity over time at the emission wavelength of the fluorophore.

  • Data Analysis: The rate of increase in fluorescence is proportional to the rate of peptide cleavage. This can be used to determine kinetic parameters and compare the stability of different peptides.

Caption: Principle of a FRET-based enzymatic assay.

Quantitative Data Summary

The following table presents representative half-life data for various peptides determined by different assay methods. It is important to note that direct comparison of absolute half-life values across different studies can be challenging due to variations in experimental conditions (e.g., plasma source, peptide concentration).

PeptideAssay MethodBiological MatrixHalf-life (t½)Reference
Peptide 1 (Tam-labeled)RP-HPLC with Fluorescence DetectionHuman Blood Plasma43.5 h[7]
Peptide 2 (Tam-labeled)RP-HPLC with Fluorescence DetectionHuman Blood Plasma3.2 h[7]
Peptide 1 (Tam-labeled)RP-HPLC with Fluorescence DetectionHEK-293 Supernatant>72 h[7]
Peptide 2 (Tam-labeled)RP-HPLC with Fluorescence DetectionHEK-293 Supernatant23.3 h[7]
Api88Mass SpectrometryMouse Blood~1 hour[8]
VH434 (unmodified)Not SpecifiedNot Specified1.16 hours[9]
VH445 (D-amino acids)Not SpecifiedNot Specified3.03 hours[9]
Ang(1-7) (unmodified)Not SpecifiedNot Specified~9 minutes[9]
Ang(1-7) (modified)Not SpecifiedNot Specified135 minutes[9]

Note: "Tam" refers to the fluorescent label 6-carboxytetramethylrhodamine.

Conclusion and Recommendations

The choice of an enzymatic stability assay depends on the specific research question, available resources, and the stage of drug development.

  • For early-stage screening and ranking of a large number of peptide candidates, a fluorescence-based assay offers high throughput and sensitivity.

  • For accurate quantitative determination of a peptide's half-life, an HPLC-based assay is a robust and reliable choice.

  • For in-depth characterization of degradation pathways and identification of metabolic "hot spots," a mass spectrometry-based assay is indispensable.

Often, a combination of these methods provides the most comprehensive understanding of a peptide's stability profile. For instance, a high-throughput fluorescence screen can be used to identify promising candidates, which are then subjected to more detailed analysis by HPLC and MS to confirm their stability and elucidate their degradation pathways.

References

A Comparative Guide to Beta-Turn Mimetics for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Scaffolds and Performance, Including Fmoc-NIP-OH

For researchers, scientists, and drug development professionals, the quest for novel therapeutics often involves the intricate world of peptide and protein interactions. Beta-turns, as key structural motifs governing these interactions, represent a prime target for modulation. This guide provides a comparative study of various beta-turn mimetics, including the commercially available building block this compound. We present a synthesis of available data on their performance, detailed experimental protocols for their evaluation, and visual representations of their classification and experimental workflows.

Introduction to Beta-Turn Mimetics

Beta-turns are secondary structures in peptides and proteins where the polypeptide chain reverses its direction.[1] They are crucial for the proper folding and biological activity of many proteins and are frequently involved in molecular recognition events, such as receptor binding and protein-protein interactions.[1] Consequently, small molecules that can mimic the conformation of a beta-turn, known as beta-turn mimetics, are valuable tools in drug discovery and development.[1] These mimetics offer several advantages over natural peptides, including increased stability against enzymatic degradation, improved bioavailability, and the potential for enhanced receptor affinity and selectivity.

The ideal beta-turn mimetic should rigidly constrain the peptide backbone into a turn conformation, while allowing for the presentation of side chains in a manner that mimics the native peptide. A wide variety of scaffolds have been developed to achieve this, ranging from modified amino acids to complex heterocyclic systems.

Classification of Beta-Turn Mimetics

Beta-turn mimetics can be broadly classified based on their structural features and the degree to which they replace the native peptide backbone. The following diagram illustrates a common classification scheme.

G Classification of Beta-Turn Mimetics cluster_B cluster_C cluster_D cluster_E A Beta-Turn Mimetics B Side-Chain Constrained A->B C Backbone-Constrained A->C D Scaffold-Based A->D E Turn-Inducing Residues A->E B1 Lactam-bridged dipeptides B->B1 C1 Cyclic Peptides C->C1 C2 Stapled Peptides C->C2 D1 Carbohydrate Scaffolds D->D1 D2 Benzodiazepines D->D2 D3 Spirocyclic Lactams D->D3 E1 D-Proline E->E1 E2 Aib (α-aminoisobutyric acid) E->E2 E3 Nipecotic Acid Derivatives (e.g., this compound) E->E3 G Workflow for Beta-Turn Mimetic Evaluation cluster_D cluster_E A Peptide Design (Incorporate Beta-Turn Mimetic) B Solid-Phase Peptide Synthesis (SPPS) A->B C Purification (HPLC) and Characterization (MS) B->C D Conformational Analysis C->D E Biological Activity/Binding Assay C->E F Structure-Activity Relationship (SAR) Analysis D->F D1 NMR Spectroscopy D->D1 D2 CD Spectroscopy D->D2 E->F E1 Fluorescence Polarization E->E1 E2 Other Binding Assays E->E2 G Lead Optimization F->G

References

A Researcher's Guide to Assessing Synthetic Peptide Purity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the primary analytical techniques for the quality control of synthetic peptides, providing researchers, scientists, and drug development professionals with the data and protocols necessary to ensure the purity and integrity of their products.

Correcting the Premise: The Role of Fmoc-NIP-OH in Peptide Science

Initially, the role of this compound in assessing peptide purity was considered. However, it is crucial to clarify that this compound (Fmoc-3-carboxypiperidine) is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative. As such, it serves as a specialized building block incorporated during solid-phase peptide synthesis (SPPS) to introduce specific structural motifs into a peptide sequence. It is not an analytical reagent used for the purity assessment of the final peptide product.

The quality and purity of Fmoc-amino acid derivatives are themselves critical, as impurities in these reagents can lead to the introduction of unwanted modifications in the synthetic peptide. However, the assessment of the final purified peptide's homogeneity relies on a distinct set of analytical methodologies. This guide will focus on a comparative analysis of the four primary techniques employed for this purpose: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Amino Acid Analysis (AAA), and Capillary Electrophoresis (CE).

Comparative Analysis of Peptide Purity Assessment Methodologies

The selection of an appropriate analytical technique for peptide purity assessment is contingent on the specific information required, the nature of the peptide, and the intended application. A multi-faceted approach, often combining these techniques, is the industry standard for comprehensive characterization.

Parameter High-Performance Liquid Chromatography (HPLC) Mass Spectrometry (MS) Amino Acid Analysis (AAA) Capillary Electrophoresis (CE)
Primary Function Quantifies purity based on hydrophobicity, charge, or size separation.Determines molecular weight and identifies impurities by mass-to-charge ratio.Determines net peptide content and amino acid composition.Separates peptides based on charge-to-size ratio.
Typical Purity Range >95% for most research applications; >98% for clinical studies.Not a direct measure of purity but confirms identity of peaks in a chromatogram.Does not provide a "purity" percentage but quantifies the peptide amount.Complements HPLC for purity assessment, especially for charged species.
Resolution Very high, capable of separating closely related peptidic impurities.High mass accuracy (typically ±5 ppm for high-resolution instruments).[1]Not applicable for purity assessment.Very high, often exceeding HPLC for charged or isomeric species.
Sensitivity Can detect impurities at levels below 0.1%.[2]Extremely sensitive, capable of detection in the femtomole to zeptomole range.[2]Sensitivity in the sub-picomole range for derivatized amino acids.[3]High sensitivity, with on-line preconcentration enhancing it by 100- to 10,000-fold.[4]
Precision (%RSD) Typically <2% for peak area reproducibility.Quantitative precision is highly dependent on the method (e.g., LC-MS).Intra-day and inter-day reproducibility with RSDs of 8% and 5%, respectively.[5]Good method reproducibility observed, with CVs for biomarker panels close to 1%.[6]
Analysis Time 20-60 minutes per sample.[7]Rapid for direct infusion (a few minutes), longer when coupled with LC.Longer due to hydrolysis step (24+ hours) followed by chromatographic analysis.Fast, with separations often completed in a matter of minutes.[8]
Types of Impurities Detected Truncated sequences, deletion sequences, incompletely deprotected peptides.Unambiguous identification of impurities with different masses (e.g., oxidized, modified peptides).Does not detect peptidic impurities.Charge variants, deamidated peptides, and other post-translationally modified forms.
Limitations May not resolve all co-eluting impurities; purity is relative to detected peaks.Not inherently quantitative without extensive calibration; ion suppression effects.Destructive to the peptide; does not provide information on sequence or modifications.Lower sample loading capacity compared to HPLC; sensitivity can be affected by sample matrix.[6]

Experimental Workflows and Logical Relationships

A systematic approach is essential for the synthesis and quality control of synthetic peptides. The following diagrams illustrate the overall process and the individual analytical workflows.

General Workflow for Synthetic Peptide Production and QC cluster_synthesis Synthesis & Purification cluster_qc Quality Control (QC) SPPS Solid-Phase Peptide Synthesis (SPPS) (incorporating Fmoc-amino acids) Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Purification Preparative HPLC Cleavage->Purification Lyophilization Lyophilization Purification->Lyophilization HPLC HPLC Purity Lyophilization->HPLC MS Mass Spectrometry (Identity) Lyophilization->MS Final_Product Final Peptide Product (with Certificate of Analysis) HPLC->Final_Product AAA Amino Acid Analysis (Content) MS->Final_Product CE Capillary Electrophoresis (Orthogonal Purity) AAA->Final_Product CE->Final_Product

Caption: General workflow for synthesis, purification, and purity assessment of peptides.

Decision Logic for Peptide Analysis Method Selection Start Peptide Sample Q1 Primary Goal? Start->Q1 Purity Assess Purity (%) Q1->Purity Purity Identity Confirm Identity (Mass) Q1->Identity Identity Content Determine Net Content Q1->Content Content Q2 Need to quantify peptide amount? Q3 Suspect charge variants or isomers? Q2->Q3 No AAA Use Amino Acid Analysis Q2->AAA Yes MS Use Mass Spectrometry Q3->MS No, but need to ID impurities CE Use Capillary Electrophoresis Q3->CE Yes HPLC Use RP-HPLC Purity->HPLC Identity->MS Content->AAA Orthogonal Orthogonal Purity Check HPLC->Q2

Caption: Decision-making for selecting the appropriate analytical method.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and comparable purity data.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To determine the purity of a synthetic peptide by separating it from synthetic impurities based on hydrophobicity.

  • Instrumentation: HPLC system with a gradient pump, autosampler, and UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[9]

  • Reagents:

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.[10][11]

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN).[10][11]

  • Procedure:

    • Sample Preparation: Dissolve the lyophilized peptide in Mobile Phase A to a concentration of approximately 1 mg/mL.[7] Filter the sample through a 0.45 µm syringe filter.

    • Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A/5% B) for at least 15 minutes at a flow rate of 1 mL/min.

    • Injection: Inject 10-20 µL of the peptide sample.[10][11]

    • Gradient Elution: Run a linear gradient from low to high percentage of Mobile Phase B. A typical gradient is an increase of 1% B per minute, for example, 5% to 65% B over 60 minutes.[7][12]

    • Detection: Monitor the UV absorbance at 214-220 nm (for the peptide backbone).[13]

    • Data Analysis: Integrate the peak areas. Purity is calculated as (Area of the main peak / Total area of all peaks) x 100.[7]

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Objective: To confirm the molecular weight of the target peptide and identify the mass of any impurities.

  • Instrumentation: MALDI-TOF Mass Spectrometer.

  • Reagents:

    • Matrix Solution: α-Cyano-4-hydroxycinnamic acid (HCCA) is a standard matrix for peptides.[1] Prepare a saturated solution in 50% acetonitrile / 0.1% TFA.[14]

    • Analyte Solution: Dissolve the peptide in 0.1% TFA to a concentration of 1-10 pmol/µL.[14]

  • Procedure:

    • Sample Spotting (Dried-Droplet Method):

      • Mix the analyte solution and matrix solution in a 1:1 ratio.[1]

      • Spot 0.5-1 µL of the mixture onto the MALDI target plate.[14]

      • Allow the spot to air-dry completely, allowing co-crystallization of the sample and matrix.[14]

    • Data Acquisition:

      • Insert the target plate into the mass spectrometer.

      • Acquire the mass spectrum in positive ion mode over a relevant m/z range.

      • Calibrate the instrument using a standard peptide mixture.[15]

    • Data Analysis:

      • Identify the peak corresponding to the singly protonated molecular ion [M+H]+.

      • Compare the experimentally determined molecular weight to the theoretical molecular weight of the target peptide.

Amino Acid Analysis (AAA)

Objective: To determine the net peptide content by quantifying the constituent amino acids.

  • Instrumentation: Amino acid analyzer or HPLC system with a pre-column derivatization setup and UV or fluorescence detector.

  • Reagents:

    • 6 M HCl for hydrolysis.[16]

    • Derivatization reagent (e.g., Waters AccQ•Tag™).[3]

    • Amino acid standards.

  • Procedure:

    • Hydrolysis:

      • Accurately weigh a small amount of the peptide sample.

      • Add 6 M HCl to the sample in a hydrolysis tube.

      • Seal the tube under vacuum and heat at 110°C for 24 hours to break all peptide bonds.[16]

      • After hydrolysis, dry the sample in vacuo to remove the acid.[17]

    • Derivatization:

      • Reconstitute the dried hydrolysate.

      • Derivatize the free amino acids with a fluorescent tag according to the kit manufacturer's protocol.[3]

    • Chromatographic Separation:

      • Separate the derivatized amino acids using RP-HPLC.

    • Quantification:

      • Quantify the amount of each amino acid by comparing its peak area to that of a known amount of a standard.

      • The total weight of the quantified amino acids provides the net peptide content of the original sample.

Capillary Electrophoresis (CE)

Objective: To provide an orthogonal purity assessment, particularly for resolving charge variants and isomers.

  • Instrumentation: Capillary Electrophoresis system with a UV detector.

  • Capillary: Fused silica capillary (e.g., 50 µm i.d.).[8]

  • Reagents:

    • Electrolyte Solution (Background Electrolyte): e.g., 0.1 M phosphate buffer, pH 2.5. The pH can be manipulated to optimize selectivity.[18]

  • Procedure:

    • Capillary Preparation: Flush the capillary sequentially with 0.1 M NaOH, distilled water, and finally the electrolyte solution.[8]

    • Sample Preparation: Dissolve the peptide sample in a low ionic strength buffer or water to a concentration of approximately 0.1-1 mg/mL. High salt concentrations can interfere with injection and separation.

    • Injection: Inject a small plug of the sample into the capillary using hydrodynamic or electrokinetic injection.

    • Separation: Apply a high voltage (e.g., 10-30 kV) across the capillary to effect separation.

    • Detection: Monitor the migration of peptides at 200-214 nm.

    • Data Analysis: Analyze the resulting electropherogram. Purity can be estimated based on the relative peak areas, similar to HPLC.

References

Safety Operating Guide

Safeguarding Laboratory Operations: A Comprehensive Guide to the Proper Disposal of Fmoc-NIP-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like Fmoc-N-isopropyl-p-nitroaniline (Fmoc-NIP-OH) are paramount for ensuring a safe and compliant laboratory environment. While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, the established protocols for similar Fmoc-protected amino acids provide a robust framework for its responsible disposal. The guiding principle is to treat this compound and all associated materials as hazardous chemical waste, thereby minimizing risks to personnel and the environment.

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment. This serves as the first line of defense against potential chemical exposure.

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile gloves).
Body Protection A laboratory coat or chemical-resistant apron.

Disposal of Solid this compound Waste

Unused, expired, or contaminated solid this compound must be disposed of as hazardous chemical waste. This includes the pure compound as well as any materials that have come into contact with it, such as weighing paper, contaminated gloves, and pipette tips.

Step-by-Step Procedure for Solid Waste:

  • Containerization: Place the solid waste in a clearly labeled, sealable, and chemically compatible container. The container should be in good condition and free of leaks.

  • Labeling: Affix a "Hazardous Waste" label to the container. The label must include the full chemical name ("this compound") and any known hazards.

  • Storage: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be well-ventilated and segregated from incompatible chemicals.

  • Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Disposal of Liquid Waste from this compound Applications

In many laboratory applications, particularly peptide synthesis, the use of this compound generates liquid waste streams. These are often complex mixtures containing solvents, reagents, and byproducts from chemical reactions, such as Fmoc deprotection.

Common Liquid Waste Streams and Their Disposal:

  • Fmoc Deprotection Solutions: The removal of the Fmoc protecting group is typically achieved using a solution of a weak base, such as 20% piperidine in dimethylformamide (DMF). This resulting basic and toxic solution is a hazardous waste stream.[1]

  • Acidic Cleavage Solutions: In some synthetic protocols, acidic solutions, such as those containing trifluoroacetic acid (TFA), are used. These acidic solutions also constitute hazardous waste.[1]

Step-by-Step Procedure for Liquid Waste:

  • Collection: Collect all liquid waste in a dedicated, properly labeled, and sealed waste container. It is critical to not mix incompatible waste streams.

  • Segregation:

    • Halogenated vs. Non-Halogenated Solvents: If both types of solvents are used, they must be collected in separate, designated waste containers.

    • Acidic vs. Basic Waste: Acidic and basic waste streams should also be segregated to prevent potentially violent chemical reactions.

  • Labeling: Label the liquid waste container with "Hazardous Waste" and list all chemical constituents, including solvents and reagents (e.g., "Piperidine/DMF waste from Fmoc deprotection").

  • Storage and Disposal: Store the container in a designated hazardous waste area and arrange for its disposal through your institution's EHS department or a licensed contractor.

Experimental Protocol: Neutralization of Acidic Waste

In some cases, institutional protocols may require the neutralization of highly corrosive waste, such as TFA solutions, before disposal. This procedure must be performed with extreme caution in a chemical fume hood.

Materials:

  • Acidic waste (e.g., TFA waste) in a suitable container.

  • A suitable base (e.g., sodium bicarbonate or sodium hydroxide).

  • A large secondary container (an ice bath is recommended to manage heat generation).

  • pH indicator strips or a calibrated pH meter.

  • Appropriate PPE.

Procedure:

  • Preparation: Place the acidic waste container within a large secondary container, such as an ice bath, inside a certified chemical fume hood.

  • Slow Addition of Base: Very slowly and carefully, add small portions of the base to the acidic waste while gently stirring. Be prepared for a vigorous reaction, including gas evolution (e.g., CO2 if using sodium bicarbonate).

  • Monitor pH: After each addition of the base and after the reaction has subsided, check the pH of the solution.

  • Continue Neutralization: Continue the slow addition of the base until the pH of the solution is within a neutral range (typically between 6.0 and 8.0).

  • Final Disposal: Once neutralized, the solution should be transferred to a properly labeled hazardous waste container for disposal.

Disposal Workflow Diagram

DisposalWorkflow cluster_solid Solid Waste Disposal cluster_liquid Liquid Waste Disposal SolidWaste Identify Solid Waste (Unused this compound, Contaminated Labware) CollectSolid Collect in Labeled Hazardous Waste Container SolidWaste->CollectSolid StoreSolid Store in Designated Hazardous Waste Area CollectSolid->StoreSolid DisposeSolid Dispose via EHS or Licensed Contractor StoreSolid->DisposeSolid LiquidWaste Identify Liquid Waste (Deprotection/Cleavage Solutions) SegregateLiquid Segregate Waste Streams (Halogenated, Non-Halogenated, Acidic, Basic) LiquidWaste->SegregateLiquid CollectLiquid Collect in Labeled Hazardous Waste Containers SegregateLiquid->CollectLiquid StoreLiquid Store in Designated Hazardous Waste Area CollectLiquid->StoreLiquid DisposeLiquid Dispose via EHS or Licensed Contractor StoreLiquid->DisposeLiquid Start Start Disposal Process PPE Wear Appropriate PPE Start->PPE PPE->SolidWaste PPE->LiquidWaste

Caption: Logical workflow for the proper disposal of this compound solid and liquid waste.

By adhering to these procedures, laboratories can ensure the safe and responsible management of this compound waste, fostering a culture of safety and environmental stewardship. Always consult your institution's specific safety protocols and EHS guidelines for chemical waste disposal.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.